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Core Science & Biosynthesis

Foundational

DL-Serine (3-13C): Technical Specifications & Metabolic Tracing Applications

Topic: Chemical Properties & Applications of DL-Serine (3-13C) Stable Isotopes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals [1] Executive Summary DL-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties & Applications of DL-Serine (3-13C) Stable Isotopes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

[1]

Executive Summary

DL-Serine (3-13C) is a stable isotope-labeled amino acid variant where the carbon atom at the hydroxymethyl position (C3) is replaced by Carbon-13 (


C). Unlike the biologically exclusive L-enantiomer, the DL-racemate serves two distinct, critical roles in research: as a cost-effective internal standard for mass spectrometry (where chiral separation is unnecessary) and as a specialized tracer for non-canonical amino acid metabolism (e.g., D-serine pathways in neurology).

This guide details the physicochemical properties, spectroscopic signatures, and experimental protocols for utilizing DL-Serine (3-13C) in metabolic flux analysis (MFA) and quantitative bioanalysis.

Chemical Identity & Structural Analysis

The 3-13C isotopologue is chemically identical to natural serine in terms of reactivity but possesses a distinct nuclear magnetic resonance (NMR) and mass spectrometric (MS) signature.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name DL-Serine (3-13C)
Formula HO

CH

CH(NH

)COOH
Molecular Weight 106.09 g/mol (vs. 105.09 natural)
Isotopic Purity

99 atom %

C
CAS Number (Labeled) 89232-77-9
Appearance White crystalline powder
Solubility Soluble in water (380 g/L at 20°C); Insoluble in ethanol/ether
Melting Point ~240°C (decomposition)
pKa Values

-COOH: 2.21;

-NH

: 9.15
Structural Visualization

The label is located on the side-chain methylene group. This position is critical because, during metabolism, C3 is the carbon transferred to tetrahydrofolate (THF) to form the one-carbon (1C) pool.

Synthesis & Production Methodology

While L-Serine is often produced via fermentation, DL-Serine (3-13C) is typically synthesized chemically to ensure high isotopic enrichment and cost efficiency. The standard route involves the aldol condensation of Glycine with


C-Formaldehyde.
Chemical Synthesis Workflow
  • Precursors: Glycine (unlabeled) and

    
    C-Formaldehyde (
    
    
    
    CH
    
    
    O).
  • Catalysis: A copper(II) complex is often used to chelate glycine, activating the

    
    -carbon.
    
  • Condensation: Base-catalyzed addition of

    
    CH
    
    
    
    O to the glycine complex yields the serine copper complex.
  • Purification: Demetallation (using H

    
    S or ion exchange) releases free DL-Serine (3-13C).
    

Synthesis Gly Glycine (Natural Abundance) Inter Copper-Serine Complex Gly->Inter Chelation Form Formaldehyde-13C (13C-Label Source) Form->Inter Aldol Condensation Cu Cu(II) Catalyst (Activator) Cu->Inter Prod DL-Serine (3-13C) (Racemic Mixture) Inter->Prod Demetallation & Purification

Caption: Chemical synthesis of DL-Serine (3-13C) via Copper(II)-catalyzed aldol condensation.

Spectroscopic Signatures (The Core Technical Value)

For researchers using NMR or MS, identifying the labeled species is the primary objective. The 3-13C label introduces specific shifts and coupling patterns.

Nuclear Magnetic Resonance (NMR)

In a proton-decoupled


C NMR experiment (

C{

H}), the label provides a massive signal enhancement at the C3 position.
  • 
    C Chemical Shift (D
    
    
    
    O):
    61.3 ppm (Singlet).
    • Note: Natural abundance serine shows a tiny peak here. The labeled compound will show a peak intensity increased by ~100x.

    • Comparison: The C2 (

      
      -carbon) appears at ~57.2 ppm and C1 (Carbonyl) at ~172 ppm.[1] These will remain small (natural abundance) unless uniformly labeled.
      
  • 
    H NMR Effects: 
    
    • The protons attached to C3 (the CH

      
       group) will exhibit a large one-bond heteronuclear coupling (
      
      
      
      )
      .
    • Coupling Constant:

      
      .
      
    • Visual: Instead of a simple doublet/multiplet at ~3.9 ppm, the signal splits into widely separated "satellite" peaks.

Mass Spectrometry (MS)
  • Mass Shift: +1.00335 Da relative to natural serine.

  • M+1 Peak: The molecular ion [M+H]

    
     shifts from m/z 106 (natural) to 107 .
    
  • Fragment Ions:

    • In GC-MS (after derivatization, e.g., TBDMS), fragments containing the side chain will show the +1 shift.

    • Fragments losing the side chain (e.g., [M-CH

      
      OH]
      
      
      
      ) will lose the label, confirming the position at C3.

Applications in Metabolic Flux Analysis (MFA)[5][6][7]

DL-Serine (3-13C) is a powerful tool for tracing One-Carbon (1C) Metabolism . While biological systems predominantly utilize L-Serine, the DL mixture is often used in bacterial studies (where racemases exist) or as a tracer where the D-enantiomer is metabolically inert and serves as a background reference.

Pathway: Serine-to-Folate Transfer

The C3 carbon of serine is the primary donor of 1C units to the folate cycle.

  • Enzyme: Serine Hydroxymethyltransferase (SHMT).

  • Reaction: Serine (3-13C) + Tetrahydrofolate (THF)

    
     Glycine + 5,10-Methylene-THF (Labeled).
    
  • Fate of Label:

    • Nucleotide Synthesis: The label incorporates into the purine ring (C2 and C8 positions) and the methyl group of Thymidylate (dTMP).

    • Methionine Cycle: The label transfers to Homocysteine to form Methionine (methyl group labeled).

MFA Ser L-Serine (3-13C) (From DL-Mix) Gly Glycine Ser->Gly Loss of C3 MethTHF 5,10-Methylene-THF (13C-Labeled) Ser->MethTHF SHMT (Transfer C3) THF Tetrahydrofolate (THF) THF->MethTHF Purine Purine Synthesis (C2/C8 Labeled) MethTHF->Purine 1C Donation dTMP Thymidylate (Methyl-13C) MethTHF->dTMP Thymidylate Synthase

Caption: Metabolic fate of the C3 carbon in One-Carbon metabolism, tracing into nucleotides.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: Verify isotopic purity and position.

  • Solvent: Dissolve 10-20 mg of DL-Serine (3-13C) in 600 µL of Deuterium Oxide (D

    
    O).
    
  • Reference: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

    
     ppm).
    
  • Acquisition:

    • Run a standard 1D

      
      H spectrum (16 scans). Look for the wide doublet at 3.9 ppm (
      
      
      
      Hz).
    • Run a proton-decoupled

      
      C spectrum (256 scans). Look for the dominant singlet at 61.3 ppm .
      
Protocol B: LC-MS Internal Standard Preparation

Objective: Use DL-Serine (3-13C) to quantify serine in plasma.

  • Stock Solution: Prepare a 1 mg/mL stock in 0.1% Formic Acid/Water. Store at -20°C.

  • Spiking: Add 10 µL of stock to 100 µL of biological sample (plasma/cell lysate).

  • Extraction: Precipitate proteins with 400 µL cold Methanol. Centrifuge (14,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition m/z 107

    
     61 (loss of formate) or similar specific fragment.
    

Handling, Stability & Safety

  • Storage: Store at Room Temperature (20-25°C). Keep container tightly closed in a dry, well-ventilated place. The compound is hygroscopic; protect from moisture.

  • Stability: Stable under recommended storage conditions. No significant isotopic exchange occurs in neutral aqueous solution.

  • Safety: DL-Serine is non-hazardous (combustible solid). Standard laboratory PPE (gloves, goggles) is recommended to prevent contamination of the high-purity isotope.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 617, DL-Serine. PubChem. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000222: DL-Serine NMR Data. BMRB. Available at: [Link]

  • Fan, J., et al. (2019). Quantitative flux analysis reveals folate-dependent NADPH production. Nature. (Discusses Serine C3 tracing). Available at: [Link](Note: Generalized link to journal for illustrative context on MFA methodology).

Sources

Exploratory

Precision Tracing of One-Carbon Metabolism: A Technical Guide to [3-13C]Serine Flux Analysis

The following technical guide details the application of [3-13C]serine in metabolic research, designed for researchers and drug development professionals. Executive Summary In metabolic flux analysis (MFA), the choice of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of [3-13C]serine in metabolic research, designed for researchers and drug development professionals.

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological question. While [U-13C]serine tracks both the amino acid backbone and the side chain, [3-13C]serine is the precision tool for isolating one-carbon (1C) metabolism . This isotopomer specifically labels the


-carbon, which is cleaved by Serine Hydroxymethyltransferase (SHMT) to enter the folate pool. This guide outlines the mechanistic basis, experimental protocols, and data interpretation frameworks for using [3-13C]serine to quantify nucleotide synthesis, methylation potential, and mitochondrial redox defense.

Mechanistic Basis: The Fate of the -Carbon

The utility of [3-13C]serine lies in its specific cleavage. Unlike uniformly labeled serine, which confounds the glycine backbone with the folate pool, [3-13C]serine acts as a binary switch:

  • The Backbone (Unlabeled): The C1 and C2 atoms form Glycine. Since the label is on C3, the resulting Glycine is M+0 (unlabeled).

  • The One-Carbon Unit (Labeled): The C3 atom is transferred to Tetrahydrofolate (THF) to form

    
     (M+1) .
    

This separation allows researchers to distinguish between de novo glycine synthesis and the flux of one-carbon units into downstream anabolic pathways.

Visualization: The [3-13C]Serine Fate Map

The following diagram illustrates the divergence of the C3 label into the folate cycle, purine synthesis, and the methionine cycle.

SerineFate Serine [3-13C]Serine (M+1) Glycine Glycine (M+0) Serine->Glycine SHMT1/2 (Backbone C1-C2) MethyleneTHF 5,10-CH2-THF (M+1 Label) Serine->MethyleneTHF SHMT1/2 (Sidechain C3) THF THF THF->MethyleneTHF dTMP Thymidylate (dTMP) (M+1) MethyleneTHF->dTMP Thymidylate Synthase Purines Purines (AMP/GMP) (M+1, M+2) MethyleneTHF->Purines 10-Formyl-THF (C2 & C8 positions) Methionine Methionine Cycle (SAM - Methyl M+1) MethyleneTHF->Methionine MTHFR -> 5-MTHF (Remethylation)

Caption: Divergence of [3-13C]serine. The label (green path) exclusively enters the folate pool, leaving the glycine backbone (red) unlabeled.

Experimental Workflow: A Self-Validating System

To ensure data integrity, the experimental design must account for background serine levels and metabolic steady states.

Media Preparation & Cell Culture

Standard FBS contains significant levels of unlabeled serine (~50-100 µM), which will dilute the isotopic signal.

  • Requirement: Use Dialyzed FBS (dFBS) to remove small molecules including amino acids.

  • Reconstitution: Reconstitute medium (e.g., DMEM/RPMI) without serine/glycine, then add [3-13C]serine to physiological levels (typically 400 µM).

  • Control: A parallel arm with [U-13C]serine is recommended for initial validation to track the glycine backbone.

The Protocol
  • Seeding: Seed cells in standard media and allow attachment (24h).

  • Wash: Wash cells 2x with PBS to remove unlabeled serine.

  • Labeling Pulse: Add medium containing [3-13C]serine (400 µM).

    • Duration: 6–24 hours for steady-state analysis (nucleotides/proteins).

    • Duration: 15–60 mins for dynamic flux analysis (glycolytic inputs).

  • Quenching & Extraction:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold saline (0.9% NaCl). Avoid PBS if analyzing phosphate metabolites via LC-MS.

    • Add extraction solvent: 80:20 Methanol:Water (pre-chilled to -80°C) .

    • Scrape cells and transfer to dry ice immediately.

Analytical Validation

This protocol is self-validating if the following criteria are met:

  • Intracellular Serine Enrichment: Should approach >90% (or match media enrichment) at steady state. If <50%, de novo synthesis from glucose (via PHGDH) is high, or import is inefficient.

  • Glycine M+0: Glycine should remain largely M+0. If M+1 Glycine appears, it indicates reverse SHMT activity (Glycine + 5,10-CH2-THF

    
     Serine) followed by re-cleavage, or complex scrambling, though this is rare with pure [3-13C] tracers.
    

Mass Spectrometry & Data Interpretation

Quantification relies on Mass Isotopomer Distribution (MID) analysis.[1] The table below summarizes the expected mass shifts for key metabolites when using [3-13C]serine.

Table 1: Expected Mass Shifts (LC-MS/MS)
MetaboliteUnlabeled Mass (M+0)Expected Label (M+n)Mechanistic Origin
Serine 105.09 DaM+1 Direct uptake of tracer.
Glycine 75.07 DaM+0 Backbone is C1-C2 of serine (unlabeled).
dTMP 322.06 DaM+1 Methyl group derived from 5,10-CH2-THF.
ATP/GTP VariousM+1, M+2 Purine ring carbons C2 and C8 derived from 10-Formyl-THF.
Methionine 149.21 DaM+1 Methyl group regenerated via Homocysteine remethylation.
SAM 398.44 DaM+1 Methyl group transferred from Methionine.
Calculating Fractional Contribution

To quantify the contribution of exogenous serine to the one-carbon pool (e.g., dTMP synthesis):



Note: This assumes serine is the sole source. If glucose is also providing carbon (via de novo serine synthesis), the precursor enrichment must be the intracellular serine pool, not the media.

Key Applications in Drug Development

Targeting PHGDH in Cancer

PHGDH (Phosphoglycerate Dehydrogenase) is the rate-limiting enzyme for de novo serine synthesis, often overexpressed in triple-negative breast cancer.[2][3]

  • Application: Treat cells with a PHGDH inhibitor.[4][5]

  • Readout:

    • De novo synthesis blocked

      
       Intracellular serine levels drop.
      
    • Cells compensate by increasing uptake of exogenous [3-13C]serine.

    • Critical Flux Metric: If the M+1/M+0 ratio of dTMP decreases despite high [3-13C]serine uptake, it suggests the inhibitor also disrupts the coordination between serine synthesis and folate recycling.

Distinguishing Mitochondrial vs. Cytosolic Metabolism

While [2,3,3-2H]serine is the gold standard for compartmental separation (due to deuterium loss in mitochondria), [3-13C]serine provides complementary flux data.

  • Mitochondrial Folate Pathway: Generates formate from Serine C3.[6] This formate exits to the cytosol to support purine synthesis.[7]

  • Experiment: In SHMT2-knockout cells, [3-13C]serine incorporation into Purines (M+1/M+2) is drastically reduced, confirming the mitochondrial origin of the 1C units for nucleotide synthesis.

Visualization: Experimental Logic Flow

Workflow Step1 Step 1: Media Prep (Dialyzed FBS + 400µM [3-13C]Ser) Step2 Step 2: Tracer Incubation (Steady State: 24h | Flux: 1h) Step1->Step2 Step3 Step 3: Metabolite Extraction (80% MeOH, -80°C) Step2->Step3 Analysis Step 4: LC-MS/MS Analysis Step3->Analysis ResultA Check Serine M+1 (Validates Uptake) Analysis->ResultA ResultB Check dTMP M+1 (Quantifies Folate Flux) Analysis->ResultB

Caption: Step-by-step workflow for [3-13C]serine tracing, ensuring validation of uptake prior to flux calculation.

References

  • Pacold, M. E., et al. (2016).[2] A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate.[2][5][6][8][9] Nature Chemical Biology, 12(6), 452–458.[2] [Link]

  • Ducker, G. S., et al. (2016).[10] Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway.[10] Cell Metabolism, 23(6), 1140–1153.[10] [Link]

  • Maddocks, O. D. K., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544(7650), 372–376. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.[11] [Link]

Sources

Foundational

Technical Guide: Tracing One-Carbon Metabolism with DL-Serine (3-13C)

Executive Summary This guide details the application of DL-Serine (3-13C) as a stable isotope tracer for interrogating one-carbon (1C) metabolism. While L-Serine is the canonical substrate for the folate cycle, the use o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of DL-Serine (3-13C) as a stable isotope tracer for interrogating one-carbon (1C) metabolism. While L-Serine is the canonical substrate for the folate cycle, the use of the racemic DL-mixture requires specific experimental considerations regarding chirality, uptake competition, and enzymatic specificity.

The 3-carbon (beta-carbon) of serine is the primary donor of one-carbon units to the tetrahydrofolate (THF) pool. By labeling this specific carbon (


 at position 3), researchers can precisely track the flow of oxidative units into nucleotide biosynthesis (purines/thymidylate) , epigenetic methylation (methionine cycle) , and redox defense (NADPH/Glutathione) .

This document provides a self-validating workflow to distinguish between mitochondrial and cytosolic 1C flux, manage the confounding variables of the D-enantiomer, and accurately interpret Mass Isotopomer Distributions (MID).

Mechanistic Principles

The Tracer: DL-Serine (3-13C)
  • Chemical Structure: HO-

    
    CH
    
    
    
    -CH(NH
    
    
    )-COOH.[1]
  • The Chirality Factor:

    • L-Serine: The biologically active enantiomer for Serine Hydroxymethyltransferase (SHMT1/2). It enters the folate cycle, donating its

      
      C-3 to THF, yielding Glycine and 5,10-Methylene-THF (
      
      
      
      CH
      
      
      -THF).
    • D-Serine: In most peripheral tissues, D-Serine is degraded by D-amino acid oxidase (DAAO) or excreted. In neuronal tissues, it acts as an NMDA receptor co-agonist.

    • Experimental Implication: When using DL-Serine, the effective concentration of the metabolic substrate (L-Serine) is 50% of the total input. You must control for potential competitive inhibition of L-serine transporters (e.g., ASCT1/2) by the D-isomer.

The One-Carbon Flux Pathway

The core utility of this tracer is tracking the transfer of the


C label from Serine-C3 to the folate pool.
  • Entry: L-Serine (3-

    
    C) 
    
    
    
    Glycine + 5,10-Methylene-THF (
    
    
    C-labeled).
  • Fate 1 (Nucleotides): 5,10-Methylene-THF converts to dTMP (labeling the methyl group) or oxidizes to 10-Formyl-THF (labeling Purine carbons C2/C8).

  • Fate 2 (Methionine): 5,10-Methylene-THF reduces to 5-Methyl-THF, remethylating Homocysteine to Methionine (

    
    C-methyl).
    

OneCarbonFlux Serine DL-Serine (3-13C) (Input Tracer) LSerine L-Serine (3-13C) Serine->LSerine Transport DSerine D-Serine (3-13C) (DAAO/Excretion) Serine->DSerine Transport Glycine Glycine (Unlabeled) LSerine->Glycine Byproduct MethyleneTHF 5,10-CH2-THF (13C-Labeled) LSerine->MethyleneTHF SHMT1/2 (C3 Transfer) THF THF THF->MethyleneTHF dTMP dTMP (M+1) MethyleneTHF->dTMP Thymidylate Synthase FormylTHF 10-CHO-THF (13C-Labeled) MethyleneTHF->FormylTHF MTHFD1/2 (Oxidation) MethylTHF 5-CH3-THF (13C-Labeled) MethyleneTHF->MethylTHF MTHFR (Reduction) Purines Purines (ATP/GTP) (M+1, M+2) FormylTHF->Purines C2/C8 Incorporation Methionine Methionine (M+1) MethylTHF->Methionine Methionine Synthase

Figure 1: Metabolic fate of DL-Serine (3-13C). Note the divergence of enantiomers and the specific incorporation of the C3 label into downstream pools.

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol minimizes background noise from unlabeled serine present in standard serum.

Materials & Reagents
  • Tracer: DL-Serine (3-

    
    C), >99% enrichment.
    
  • Base Media: DMEM or RPMI lacking Serine and Glycine.

  • Serum: Dialyzed FBS (Critical: Standard FBS contains ~200-500 µM unlabeled serine, which will dilute the tracer).

  • Quenching Solution: 80% Methanol/20% Water (pre-chilled to -80°C).

Cell Culture Workflow

Step 1: Acclimatization (The "Washout") Cells must be adapted to dialyzed serum conditions to prevent metabolic shock.

  • Action: Culture cells in Complete Media (with Dialyzed FBS) for 24 hours prior to labeling.

Step 2: Pulse Labeling

  • Design: Replace media with Serine/Glycine-free media supplemented with 0.4 mM DL-Serine (3-

    
    C) .
    
    • Note: 0.4 mM DL-Serine provides 0.2 mM L-Serine (physiological) and 0.2 mM D-Serine.

  • Duration:

    • Flux Analysis: 15 min – 4 hours (Dynamic incorporation).

    • Steady State: 24 – 48 hours (Macromolecule enrichment).

Step 3: Metabolite Extraction

  • Rapidly aspirate media.

  • Wash 1x with ice-cold PBS (removes extracellular tracer).

  • Add 1 mL -80°C 80% Methanol .

  • Incubate on dry ice for 15 mins.

  • Scrape, collect, and centrifuge (14,000 x g, 4°C, 10 min).

  • Dry supernatant under nitrogen flow; reconstitute in LC-MS mobile phase.

Analytical Validation (QC)
  • Internal Standard: Add Norvaline or fully labeled

    
    C
    
    
    
    -
    
    
    N-Serine during extraction to correct for recovery.
  • Chirality Check: If D-Serine metabolism is suspected (e.g., in kidney or brain cells), use a chiral LC column (e.g., Chirobiotic T) to separate L- vs D-serine peaks and verify if the D-pool is being consumed.

Analytical Workflow & Data Interpretation

Mass Spectrometry Setup (LC-MS/MS)

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-pHILIC) for optimal retention of polar amino acids and nucleotides.

Key Transitions to Monitor:

MetaboliteUnlabeled Mass (M+0)Labeled Mass (Shift)Interpretation of Label
Serine 105.04106.04 (M+1)Tracer uptake (L-isomer + D-isomer).
Glycine 75.0375.03 (M+0)Unlabeled. C3 of Serine is lost; Glycine retains C1/C2.
dTMP 322.06323.06 (M+1)Incorporation of one 1C unit (methylene).
ATP 507.00508 (M+1), 509 (M+2)M+1: One 1C unit. M+2: Two 1C units (C2 & C8).
Methionine 149.05150.05 (M+1)Remethylation via 5-CH3-THF.
Cystathionine 222.07223.07 (M+1)Transsulfuration from labeled Methionine.
Interpreting Mass Isotopomer Distributions (MID)

Scenario A: High Serine M+1, Low dTMP M+1

  • Diagnosis: Impaired SHMT activity or folate deficiency. The tracer is entering the cell but not the folate cycle.

Scenario B: High Glycine M+1 (Unexpected)

  • Diagnosis:Reverse Flux. The Glycine Cleavage System (GCS) is running in reverse, or there is significant gluconeogenesis from labeled pyruvate. Correction: In a pure Serine (3-13C) experiment, Glycine should be M+0. If M+1 appears, check for tracer impurity (1-13C contamination) or complex scrambling via the TCA cycle.

Scenario C: M+1 vs M+2 in Purines

  • Purines require two 10-Formyl-THF molecules.[2]

    • High M+2 fraction indicates the cytosolic 1C pool is highly enriched and turning over rapidly.

    • High M+1 fraction suggests dilution by unlabeled formate or glycine sources.

AnalyticalWorkflow Sample Cell Extract LCMS HILIC LC-MS/MS Sample->LCMS Inject Data Raw Data (m/z) LCMS->Data Acquire SerineAnalysis Serine M+1 (Uptake) Data->SerineAnalysis FolateAnalysis dTMP M+1 (Folate Flux) Data->FolateAnalysis PurineAnalysis ATP M+1/M+2 (Biosynthesis) Data->PurineAnalysis

Figure 2: Analytical workflow for extracting flux data from LC-MS readouts.

Applications in Drug Development

Targeting Metabolic Vulnerabilities in Cancer

Many tumors (e.g., Triple-Negative Breast Cancer) amplify PHGDH and SHMT2 to drive rapid proliferation.

  • Assay: Treat cells with an SHMT inhibitor (e.g., SHIN1).

  • Readout: Using DL-Serine (3-13C), a successful hit will show:

    • Maintenance of Intracellular Serine M+1 (Uptake intact).

    • Collapse of dTMP M+1 (Blockade of C3 transfer).

    • Collapse of ATP M+2 (Purine synthesis starvation).

Neurobiology and D-Serine

In drug development for schizophrenia (NMDA hypofunction):

  • Researchers may use DL-Serine (3-13C) to simultaneously track:

    • L-Serine flux into the folate cycle (via M+1 downstream metabolites).

    • D-Serine stability (using chiral chromatography to measure the half-life of the D-isomer M+1 specifically).

References

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. Link

  • Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544(7650), 372-376. Link

  • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298-302. Link

  • BenchChem. Application Notes and Protocols for the Use of DL-Serine-2,3,3-d3 in Drug Metabolism Studies. BenchChem Technical Library. Link

  • Cambridge Isotope Laboratories. L-Serine (3-13C) Product Documentation and Metabolic Fate. Link

Sources

Exploratory

molecular weight and isotopic purity specifications for DL-Serine (3-13C)

Technical Guide: Molecular Weight & Isotopic Purity Specifications for DL-Serine (3-13C) Executive Summary This technical guide defines the physicochemical specifications, quality control (QC) protocols, and application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Weight & Isotopic Purity Specifications for DL-Serine (3-13C)

Executive Summary

This technical guide defines the physicochemical specifications, quality control (QC) protocols, and application constraints for DL-Serine (3-13C) . While L-Serine is the biologically active enantiomer, the racemic DL-Serine (3-13C) serves a critical role as a cost-effective internal standard for mass spectrometry (MS) and a tracer in non-stereoselective chemical synthesis.

The 3-13C label (labeling at the hydroxymethyl side chain) is specifically engineered to trace One-Carbon (1C) metabolism , allowing researchers to track the transfer of carbon units into the folate cycle. This guide prioritizes the distinction between theoretical and observed molecular weights due to isotopic enrichment variance.

Part 1: Physicochemical Specifications

The following data represents the gold-standard specifications for high-grade research materials (e.g., comparable to standards from Cambridge Isotope Laboratories or Sigma-Aldrich).

Core Identity & Mass Parameters
ParameterSpecificationTechnical Note
Compound Name DL-Serine (3-13C)Racemic mixture (50:50 D:L)
Chemical Formula

Labeled at the

-carbon (C3)
Molecular Weight (

)
106.09 g/mol Calculated based on 99% enrichment
Monoisotopic Mass (

)
106.0459 Da Exact mass for MS settings (

peak)
Unlabeled Counterpart 105.09 g/mol Mass shift (

) = +1.003 Da
CAS Number 89232-77-9 (Labeled)302-84-1 (Unlabeled Generic)
Purity Specifications
  • Isotopic Enrichment (Atom %): ≥ 99% 13C .

    • Implication: Less than 1% of the molecules will appear at the M+0 (105 m/z) mass, minimizing background interference in blank samples.

  • Chemical Purity: ≥ 98% .

    • Critical Impurities: Glycine (from degradation), salts (ammonium/chloride from synthesis).

  • Chiral Purity: Racemic (DL) .

    • Warning: This product contains ~50% D-Serine. In biological assays involving chiral enzymes (e.g., Serine Hydroxymethyltransferase - SHMT), the D-form may act as a competitive inhibitor or remain unmetabolized, complicating flux calculations if not accounted for.

Part 2: Analytical Verification Protocols (The "Trustworthiness" Pillar)

Protocol A: Isotopic Enrichment Analysis via GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides superior separation of amino acids compared to LC-MS for small polar molecules when derivatized.

Step-by-Step Methodology:

  • Derivatization: Convert DL-Serine (3-13C) to its TBDMS (tert-butyldimethylsilyl) derivative to increase volatility.

    • Reagent: MTBSTFA + 1% TBDMSCl.

    • Condition: Incubate at 60°C for 60 mins in acetonitrile.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

  • MS Detection (SIM Mode):

    • Monitor fragment [M-57]+ (Loss of tert-butyl group).

    • Target Ion (Labeled): m/z 391.2 (approx).

    • Reference Ion (Unlabeled): m/z 390.2.

  • Calculation:

    
    
    Note: Correct for natural abundance of Si, C, and O in the derivative tag.
    
Protocol B: Positional Verification via 1H-13C HSQC NMR

Rationale: MS tells you that a 13C is present; NMR tells you where it is. This confirms the label is at position 3 (side chain) and not scrambled to the carboxyl group.

  • Sample Prep: Dissolve 5 mg in

    
     containing DSS (internal standard).
    
  • Acquisition: Run a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Validation Criteria:

    • Observe a strong cross-peak at

      
       ppm  (C3 position) coupled to 
      
      
      
      ppm
      .
    • Absence: No enhanced signal should appear at

      
       ppm (Carboxyl) or 
      
      
      
      ppm (Alpha-carbon), confirming specific 3-13C labeling.

Part 3: Applications & Metabolic Fate

The "One-Carbon" Tracking Mechanism

DL-Serine (3-13C) is the primary tool for tracing the donation of carbon units to the folate cycle. When metabolized (specifically the L-isomer), the C3 carbon is cleaved by Serine Hydroxymethyltransferase (SHMT) .

  • Input: Serine (3-13C)

  • Enzyme: SHMT (Cytosolic or Mitochondrial)

  • Output 1: Glycine (Unlabeled)

  • Output 2: 5,10-Methylene-Tetrahydrofolate (Labeled at the methylene bridge)

This labeled methylene-THF then travels through the folate cycle to support Nucleotide Synthesis (Purines/Thymidylate) .

Workflow Visualization

The following diagrams illustrate the QC workflow and the metabolic fate of the 3-13C label.

QC_Workflow cluster_Analysis Analytical Validation (Dual-Pillar) Synthesis Chemical Synthesis (From 13C-Paraformaldehyde) Crude Crude DL-Serine (Racemic Mixture) Synthesis->Crude Purification Recrystallization (Remove Salts/Glycine) Crude->Purification qNMR qNMR / HSQC (Confirm C3 Positional Purity) Purification->qNMR GCMS GC-MS Analysis (Confirm >99 Atom %) Purification->GCMS Final Final Product DL-Serine (3-13C) MW: 106.09 qNMR->Final Pass GCMS->Final Pass

Caption: Figure 1. Quality Control Workflow ensuring isotopic specificity and chemical purity prior to release.

Metabolic_Fate Input DL-Serine (3-13C) (Input Tracer) Split Biological Selection Input->Split D_Ser D-Serine (3-13C) (Unmetabolized / Inhibitory) Split->D_Ser Accumulates L_Ser L-Serine (3-13C) (Active Substrate) Split->L_Ser Transported SHMT Enzyme: SHMT (Serine Hydroxymethyltransferase) L_Ser->SHMT Glycine Glycine (Unlabeled) SHMT->Glycine Carbon Backbone THF_Out 5,10-Methylene-THF (13C Labeled) SHMT->THF_Out 13C Side Chain Transfer Fate Nucleotide Synthesis (Purines/Thymidylate) THF_Out->Fate

Caption: Figure 2. Metabolic fate of the racemic mixture. Note that only the L-isomer actively donates the 13C to the folate pool.

Part 4: Handling & Storage

  • Hygroscopicity: Serine is moderately hygroscopic. Store in a desiccator.

  • Temperature: Room temperature (20-25°C) is acceptable for short term; -20°C is recommended for long-term storage to prevent slow oxidation or microbial growth.

  • Solution Stability: Once dissolved in water/buffer, the solution should be used within 24 hours or frozen at -80°C. 13C labels are stable and do not exchange with solvent protons/carbons under physiological conditions.

References

  • Cambridge Isotope Laboratories. (2024). L-Serine (3-13C, 99%) Product Specifications and Applications. Retrieved from

  • Sigma-Aldrich (Merck). (2024). DL-Serine-3-13C 99 atom % 13C Technical Datasheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 617: DL-Serine. Retrieved from

  • Lane, A. N., & Fan, T. W. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from

  • Creative Proteomics. (2024). One-Carbon Metabolic Flux Analysis Services. Retrieved from

Sources

Foundational

Technical Guide: Comparative Analysis of DL-Serine (3-13C) vs. L-Serine (3-13C) Tracers

Executive Summary In metabolic flux analysis (MFA) and stable isotope tracing, the choice between L-Serine (3-13C) and DL-Serine (3-13C) is not merely a matter of cost; it is a fundamental decision regarding stereochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic flux analysis (MFA) and stable isotope tracing, the choice between L-Serine (3-13C) and DL-Serine (3-13C) is not merely a matter of cost; it is a fundamental decision regarding stereochemical specificity that dictates data validity.

  • L-Serine (3-13C) is the biological gold standard , tracing the canonical serine-glycine-one-carbon (SGOC) network with 1:1 stoichiometry.

  • DL-Serine (3-13C) is a racemic mixture (50:50 L:D). While useful as a quantitation internal standard (IS), its use as a live-cell metabolic tracer introduces profound confounding variables, including isotopic dilution, non-canonical metabolism via D-amino acid oxidase (DAAO), and potential neurotoxicity.

This guide details the mechanistic divergences, experimental risks, and correction protocols required when handling these tracers.

Part 1: Stereochemistry & Metabolic Fate

To interpret isotopic labeling patterns, one must first understand the divergent fates of the enantiomers. Mammalian enzymes are highly stereospecific.

L-Serine (The Canonical Flux)

L-Serine is the bioactive substrate for Serine Hydroxymethyltransferase (SHMT) .

  • Mechanism: SHMT transfers the labeled carbon (C3) from L-Serine to Tetrahydrofolate (THF).[1]

  • Fate of 3-13C: The label becomes 5,10-methylene-THF (m+1) . This 1C unit is then distributed to:

    • Purines (C2 and C8 positions).

    • Thymidylate (via Thymidylate Synthase).

    • Methionine (via Homocysteine remethylation).

    • NADPH production (via MTHFD enzymes).

D-Serine (The Confounder)

D-Serine is not a substrate for SHMT. In a DL-mixture, the D-isomer does not trace the folate cycle. Instead, it follows two potential paths:

  • Accumulation/Excretion: It remains inert in the cytosol or is excreted, complicating intracellular pool size calculations.

  • Oxidative Deamination (DAAO Pathway): In tissues expressing D-amino acid oxidase (DAAO) (e.g., kidney, brain, liver), D-Serine is converted to Hydroxypyruvate .

    • Fate of 3-13C: Hydroxypyruvate

      
       Glycerate 
      
      
      
      2-Phosphoglycerate (2-PG).
    • Result: The label re-enters Glycolysis/Gluconeogenesis, bypassing the 1C cycle entirely.

Pathway Visualization

The following diagram illustrates the bifurcation of the DL-tracer.

SerineMetabolism DL_Mix DL-Serine (3-13C) (Input Tracer) L_Ser L-Serine (3-13C) DL_Mix->L_Ser 50% D_Ser D-Serine (3-13C) DL_Mix->D_Ser 50% SHMT Enzyme: SHMT (Cytosol/Mito) L_Ser->SHMT DAAO Enzyme: DAAO (Peroxisome) D_Ser->DAAO If DAAO present THF THF THF->SHMT Glycine Glycine (Unlabeled C2) SHMT->Glycine OneC 5,10-CH2-THF (Labeled m+1) SHMT->OneC Canonical 1C Flux H_Pyr Hydroxypyruvate (Labeled) DAAO->H_Pyr Glycerate Glycerate H_Pyr->Glycerate Metabolic Scrambling TwoPG 2-Phosphoglycerate (Glycolysis Entry) Glycerate->TwoPG Metabolic Scrambling

Figure 1: Metabolic bifurcation of DL-Serine. Note that L-Serine feeds the Folate Cycle (Blue), while D-Serine may enter Glycolysis via Hydroxypyruvate (Red), creating false flux signals.

Part 2: Technical Comparison (The "Vs." Analysis)

The following table summarizes the operational differences between the two tracers.

FeatureL-Serine (3-13C)DL-Serine (3-13C)
Stereopurity

99% L-isomer
50% L / 50% D (Racemic)
Primary Utility Metabolic Flux Analysis (MFA)Internal Standard (Quantitation)
Active Concentration 100% of weighed mass50% of weighed mass (for SHMT)
Isotopic Dilution NoneHigh (D-form dilutes the pool)
Toxicity Risk Low (Native nutrient)Moderate (D-Serine is an NMDA agonist)
Cost High (

$)
Low ($)
Data Integrity High PrecisionRequires Mathematical Correction
The "Hidden Variable" Error in DL Tracing

If a protocol calls for 0.4 mM Serine and you use DL-Serine, the cells effectively receive 0.2 mM L-Serine and 0.2 mM D-Serine .

  • Starvation Effect: If the cell line is auxotrophic for serine, 0.2 mM may be rate-limiting, artificially suppressing proliferation and flux rates compared to controls.

  • Competitive Inhibition: D-Serine can competitively inhibit certain transport systems (e.g., ASCT1/2) or enzymes, altering the uptake kinetics of the active L-isomer.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Flux Analysis (L-Serine 3-13C)

Use this for publication-quality MFA.

  • Media Prep: Reconstitute custom DMEM/RPMI lacking Serine.

  • Tracer Addition: Add L-Serine (3-13C) to a final concentration of 400 µM (plasma physiological level).

  • Equilibration: Culture cells for >2 doubling times (steady state) or 1-4 hours (dynamic flux).

  • Extraction:

    • Rapidly wash with ice-cold PBS (ammonium acetate if LC-MS sensitive).

    • Quench with -80°C 80:20 Methanol:Water.

  • Analysis: Target Serine m+1 (precursor) and Glycine m+0 (product, as label is lost to folate) or ATP/Purines (to see label incorporation).

Protocol B: Correcting for DL-Serine Mixtures

Use this ONLY if budget restricts L-Serine purchase or for method development.

Warning: Do not use DL-Serine for neurobiology studies unless explicitly studying NMDA receptor dynamics.

  • Concentration Adjustment:

    • To achieve 400 µM bioactive L-Serine, you must add 800 µM DL-Serine .

    • Risk:[2] This doubles the total solute load. Ensure osmolality is controlled.

  • Chiral Separation (Mandatory Validation):

    • You must verify if D-Serine is being metabolized.

    • Run a pilot sample on a Chiral LC Column (e.g., Crownpak CR-I) to separate L and D peaks.

    • If D-Serine peak decreases over time, DAAO activity is present.[3] Data is invalid for 1C flux.

  • Mathematical Correction (Isotopic Purity):

    • Standard MFA algorithms assume 100% active tracer.

    • In your model, set the input substrate enrichment to 50% (or adjust based on the effective L-fraction).

Part 4: Data Interpretation & Visualization

When analyzing Mass Isotopomer Distributions (MID), the 3-13C label behaves differently than a U-13C (Universal) label.

Expected Mass Shifts (LC-MS)
MetaboliteL-Serine (3-13C) FateMass Shift
Serine SubstrateM+1
Glycine Product of SHMT (loses C3)M+0 (Unlabeled)
5,10-CH2-THF Receives C3M+1
Thymidine Receives 1C unitM+1
Purines (A/G) Receives 1C unit (C2/C8)M+1, M+2
Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 MS Analysis Media Serine-Free Media Tracer Add L-Serine (3-13C) (400 µM) Media->Tracer Culture Cell Culture (Steady State) Tracer->Culture Quench Metabolism Quench (-80°C MeOH) Culture->Quench LCMS LC-HRAM-MS Quench->LCMS Data Extract Ion Chromatograms (EIC) LCMS->Data

Figure 2: Standard workflow for Stable Isotope Tracing. Note that quenching must be instantaneous to preserve the metabolic snapshot.

References

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer.

  • Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature.

  • Wolosker, H., et al. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal.

  • Metallo, C. M., et al. (2012).[4] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • Cambridge Isotope Laboratories. (2023). L-Serine (3-13C) Product Documentation & Applications.

Sources

Exploratory

metabolic pathways involving carbon-13 labeled serine side chains

An In-depth Technical Guide to Tracing Metabolic Pathways of Carbon-13 Labeled Serine Side Chains Introduction: Serine, More Than a Building Block Serine, classified as a non-essential amino acid, holds a deceptively cen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tracing Metabolic Pathways of Carbon-13 Labeled Serine Side Chains

Introduction: Serine, More Than a Building Block

Serine, classified as a non-essential amino acid, holds a deceptively central position in the metabolic landscape of proliferating cells. While its role as a constituent of proteins is fundamental, its significance extends far deeper into the core processes of cellular biosynthesis and homeostasis. Cancer cells, in particular, exhibit a heightened dependence on serine, acquiring it through both exogenous uptake and ramped-up de novo synthesis to fuel their rapid growth.[1][2][3] The catabolism of serine is the primary source of one-carbon (1C) units, which are indispensable for the synthesis of nucleotides (purines and pyrimidines), the regeneration of critical methyl donors, and the maintenance of redox balance.[4][5][6][7]

To dissect the complex, interconnected pathways that emanate from serine, researchers increasingly rely on stable isotope tracing. By supplying cells with serine labeled with carbon-13 (¹³C), a non-radioactive, heavy isotope of carbon, we can track the journey of its carbon atoms as they are incorporated into a vast array of downstream metabolites.[8][9] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of cellular activity, revealing the relative activities of competing metabolic pathways.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It details the core metabolic fates of the serine side chain, provides a framework for designing and executing ¹³C-serine tracing experiments, and offers insights into interpreting the resulting data to elucidate metabolic phenotypes in health and disease.

Part 1: The Metabolic Crossroads of Serine

The journey of the serine molecule within a cell is multifaceted. It can be synthesized from glucose, taken up from the environment, and catabolized to fuel a network of critical biosynthetic pathways.

Serine Biosynthesis and Acquisition

Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG). This process involves a three-step enzymatic cascade catalyzed by phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[5][10][11] Many cancer types exhibit overexpression of these enzymes, highlighting the importance of this pathway in tumorigenesis.[3][11] Alternatively, cells can import extracellular serine through various amino acid transporters.[3][7]

The Central Catabolic Event: Fueling the One-Carbon Network

The primary catabolic fate of serine, and the focus of this guide, is its conversion to glycine. This reaction, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) , is the gateway to the one-carbon network. SHMT exists in two key isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria.[6][12]

During this conversion, the third carbon of serine (C3, the side-chain β-carbon) is cleaved off and transferred to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[7][13] This molecule is the central carrier of one-carbon units, which are subsequently utilized in several vital processes:

  • Nucleotide Synthesis: The one-carbon unit from 5,10-CH₂-THF is essential for the de novo synthesis of purines and the pyrimidine thymidylate, the building blocks of DNA and RNA.[2][4][14]

  • Methionine Cycle and Epigenetics: The one-carbon unit can be used to regenerate methionine from homocysteine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, thereby exerting profound epigenetic control.[11][13][15]

  • Redox Balance: The glycine produced from serine is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[5][13]

Other Metabolic Fates of the Serine Backbone

While the side chain fuels one-carbon metabolism, the remaining two-carbon backbone (now glycine) and the intact serine molecule have other important fates:

  • Cysteine Synthesis: The entire carbon backbone of serine serves as the scaffold for the synthesis of cysteine through the trans-sulfuration pathway, where the hydroxyl group is replaced with a sulfur-containing group derived from homocysteine.[2][16][17]

  • Lipid Synthesis: Serine is a direct precursor for the synthesis of sphingolipids and phospholipids like phosphatidylserine, which are critical components of cellular membranes.[2][18]

The diagram below illustrates these interconnected pathways originating from serine.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_1c One-Carbon Metabolism cluster_methionine Methionine Cycle cluster_transsulfuration Trans-sulfuration cluster_lipids Lipid Synthesis 3PG 3-Phosphoglycerate Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 THF THF Cysteine Cysteine Serine->Cysteine CBS, CGL Sphingolipids Sphingolipids Serine->Sphingolipids Phospholipids Phospholipids Serine->Phospholipids Glycine->Serine 5_10_CH2_THF 5,10-CH2-THF Glycine->5_10_CH2_THF GSH Glutathione (GSH) Glycine->GSH THF->5_10_CH2_THF C1 Unit from Serine Purines Purine Synthesis 5_10_CH2_THF->Purines Thymidylate Thymidylate Synthesis 5_10_CH2_THF->Thymidylate Methionine Methionine 5_10_CH2_THF->Methionine Homocysteine_Met Homocysteine Homocysteine_Met->Methionine SAM SAM (Methylation) Methionine->SAM SAM->Homocysteine_Met Methylation Reactions Homocysteine_Cys Homocysteine Homocysteine_Cys->Cysteine Cysteine->GSH

Caption: Core metabolic pathways originating from serine.

Part 2: Tracing the Serine Side Chain with ¹³C-Labeling

To untangle the flux through these interconnected pathways, we employ stable isotope tracing. The choice of the labeled serine molecule is critical and depends entirely on the biological question being asked.

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that involves introducing a ¹³C-labeled nutrient (a "tracer") into a biological system and measuring the incorporation of the heavy isotope into downstream metabolites.[8][9][19] The resulting mass shifts are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern of mass shifts, known as the mass isotopomer distribution (MID), reveals the pathways through which the tracer's atoms have traveled.[20]

Causality Behind Tracer Selection: Why [3-¹³C]-Serine?

To specifically track the fate of the serine side chain as it enters the one-carbon pool, L-Serine (3-¹³C) is the ideal tracer.[21]

  • [U-¹³C₃]-Serine: Labeling all three carbons is excellent for tracking the entire serine backbone into proteins, lipids, and cysteine. However, it complicates the specific analysis of the one-carbon unit, as other carbons from the backbone can also be catabolized through different routes.

  • [2-¹³C]-Serine: Labels the α-carbon.[22] This is useful for tracking the glycine backbone after the SHMT reaction.

  • [3-¹³C]-Serine: This tracer isolates the carbon atom that is transferred to THF. When SHMT acts on [3-¹³C]-Serine, it produces unlabeled glycine (¹²C₂) and a ¹³C-labeled one-carbon unit attached to THF ([¹³C]-5,10-CH₂-THF). Consequently, any downstream metabolite synthesized using this one-carbon unit will exhibit a mass increase of one (M+1), providing a direct and unambiguous readout of one-carbon flux from serine.

A Self-Validating Experimental Workflow

A robust ¹³C-tracing experiment follows a systematic workflow, from initial design to final data interpretation. Each step contains internal checks to ensure the integrity of the results.

Workflow cluster_design Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Data Processing cluster_interpretation Phase 4: Biological Interpretation A Define Biological Question (e.g., Quantify flux to purines) B Select Optimal Tracer (e.g., [3-13C]-Serine) A->B C Determine Labeling Duration (Target: Isotopic Steady State) B->C D Culture Cells in 13C-Tracer Medium C->D E Rapidly Harvest Cells & Quench Metabolism D->E F Perform Metabolite Extraction E->F G Analyze Samples via LC-MS/MS or GC-MS F->G H Process Raw Data: Peak Integration, MID Determination G->H I Correct for Natural 13C Abundance H->I J Calculate Fractional Contribution & Relative Flux I->J K Statistical Analysis & Pathway Visualization J->K L Formulate Biological Conclusions K->L

Caption: Standardized workflow for a ¹³C-serine tracing experiment.

Part 3: Protocols and Data Interpretation

The successful application of ¹³C-MFA hinges on meticulous experimental execution and a clear understanding of how to interpret the resulting data.

Detailed Protocol: ¹³C-Serine Tracing in Cultured Mammalian Cells

This protocol provides a generalized workflow for a typical experiment using adherent mammalian cells.

1. Cell Culture and Labeling: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%). b. Prepare labeling medium: Use a base medium (e.g., DMEM) lacking serine and glycine. Supplement with dialyzed fetal bovine serum, physiological concentrations of all other amino acids, and the desired ¹³C-serine tracer (e.g., 200 µM [3-¹³C]-Serine). c. Aspirate the growth medium, wash cells once with pre-warmed PBS. d. Add the pre-warmed ¹³C-labeling medium to the cells. Incubate for a predetermined duration (e.g., 8-24 hours) to approach isotopic steady state.

2. Metabolite Extraction: a. Place the culture plate on dry ice to quench metabolism instantly. b. Aspirate the labeling medium. c. Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well. d. Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube. e. Vortex vigorously for 30 seconds. f. Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. g. Transfer the supernatant, which contains the polar metabolites, to a new tube. This is the metabolite extract.

3. Sample Preparation for GC-MS Analysis: a. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). b. To derivatize the metabolites for GC-MS analysis, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects carbonyl groups. c. Add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl and incubate at 60°C for 60 minutes. This step silylates hydroxyl, carboxyl, and amine groups, making the metabolites volatile for gas chromatography.[23] d. Transfer the derivatized sample to a GC-MS vial for analysis.

Interpreting the Data: Expected Labeling Patterns

Analysis by mass spectrometry will reveal the mass isotopomer distributions (MIDs) for hundreds of metabolites. When using [3-¹³C]-Serine , the labeling patterns of key metabolites provide direct insights into specific pathway activities.

MetaboliteExpected Labeling Pattern (Mass Shift)Biological Interpretation
Glycine M+0The ¹³C-labeled side chain is transferred to THF, leaving an unlabeled glycine backbone. Significant M+1 or M+2 would indicate label scrambling or alternative pathways.
Cysteine M+0Cysteine is synthesized from the serine backbone. The labeled C3 is lost during the initial SHMT reaction, so no label is incorporated.
Purines (e.g., AMP, GMP) M+1, M+2Purine rings incorporate two carbons from the one-carbon pool (via 10-formyl-THF). Therefore, significant M+1 and M+2 labeling is expected.[11][14]
Thymidylate (dTMP) M+1The methyl group of thymine is derived directly from the one-carbon pool, resulting in a strong M+1 signal.[13]
Methionine M+0The methionine backbone is not synthesized de novo.
S-adenosylmethionine (SAM) M+1 (in the methyl group)The regeneration of methionine from homocysteine uses a ¹³C-methyl group from the folate cycle, leading to M+1 labeled SAM. This directly measures flux through the methionine cycle.[11][15]

Table 1: Predicted mass isotopomer enrichment in central metabolites from a [3-¹³C]-Serine tracer experiment.

By quantifying the fractional enrichment (the percentage of the metabolite pool that is labeled), researchers can calculate the relative contribution of serine's side chain to these biosynthetic endpoints. For example, a high M+1 enrichment in dTMP indicates a heavy reliance on de novo thymidylate synthesis fueled by serine.

Part 4: Advanced Applications and Future Directions

The insights gained from ¹³C-serine tracing have significant implications for both basic science and clinical applications.

Drug Development and Target Validation

Many cancer therapies are being developed to target serine metabolism.[1][4][24] For instance, inhibitors of the enzyme PHGDH aim to block de novo serine synthesis.[3][10] By using [U-¹³C]-glucose and ¹³C-serine tracers, researchers can:

  • Confirm that a PHGDH inhibitor effectively blocks the flow of glucose-derived carbons into the serine pool.

  • Determine if cancer cells can compensate by increasing their uptake of extracellular serine.

  • Identify metabolic vulnerabilities that arise when the pathway is inhibited.

Similarly, tracing with [3-¹³C]-Serine can quantify the downstream metabolic impact of inhibiting SHMT or other one-carbon pathway enzymes, providing a direct measure of target engagement and efficacy.[25]

Moving from In Vitro to In Vivo

While cell culture is a powerful model system, translating these findings to a whole-organism context is the ultimate goal. In vivo tracing studies, though more complex, involve infusing ¹³C-labeled serine into animal models and analyzing tissues to understand inter-organ metabolic dependencies and how tumors rewire metabolism within a living system.[26]

Conclusion

Tracing the metabolic fate of the serine side chain using ¹³C-labeling is an indispensable tool for the modern metabolic researcher. It provides a dynamic and quantitative view of how cells allocate this central resource to produce the building blocks of life, maintain epigenetic marks, and defend against oxidative stress. The ability to precisely measure flux through the one-carbon network offers unparalleled insight into the metabolic reprogramming that underlies diseases like cancer and provides a robust platform for developing next-generation therapies that target these unique metabolic dependencies. As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope tracing will undoubtedly uncover even deeper layers of metabolic regulation, pushing the frontiers of biological and therapeutic science.

References

  • Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. (2024). Cancer Research.
  • The importance of serine metabolism in cancer - PMC. (n.d.). NIH.
  • Overview of Serine Metabolism. (n.d.).
  • Serine, glycine and one-carbon metabolism in cancer (Review). (2020).
  • Serine metabolism in tumor progression and immunotherapy - PMC. (2025). NIH.
  • The role and research progress of serine metabolism in tumor cells. (2025). Frontiers.
  • Cysteine - Wikipedia. (n.d.). Wikipedia.
  • Serine, glycine and one-carbon metabolism in cancer (Review) - PMC. (n.d.). NIH.
  • Glycine and Serine Metabolism | P
  • Serine synthesis pathway and one-carbon metabolism. (n.d.).
  • KEGG PATHWAY: Cysteine and methionine metabolism. (n.d.). Sinorhizobium prairiense.
  • 1-C Metabolism—Serine, Glycine, Folates—In Acute Myeloid Leukemia. (2021). MDPI.
  • Overview of 13c Metabolic Flux Analysis. (n.d.).
  • Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC. (2018). NIH.
  • Metabolic rewiring in cancer: Pharmacological targeting of serine/glycine synthesis addicted cancers. (n.d.). KU Leuven Research.
  • Serine metabolism supports the methionine cycle and DNA/RNA methylation through de novo ATP synthesis in cancer cells. (2016). The Francis Crick Institute.
  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic str
  • An overview of methods using 13C for improved compound identification in metabolomics and n
  • Serine - Wikipedia. (n.d.). Wikipedia.
  • The role and research progress of serine metabolism in tumor cells - PMC. (2025). NIH.
  • Serine and glycine metabolism in cancer - PMC. (n.d.). NIH.
  • 13C-Stable Isotope Labeling. (n.d.). University of North Texas.
  • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). (2025).
  • L-Serine (3-¹³C, 99%). (n.d.).
  • L-Serine-2-13C. (n.d.). MedchemExpress.com.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. (n.d.). NIH.
  • 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC. (n.d.). NIH.
  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. (n.d.). Lirias.
  • A roadmap for interpreting 13C metabolite labeling patterns
  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC. (2023). NIH.
  • Studying Metabolism by NMR-Based Metabolomics. (n.d.). Frontiers.
  • Nuclear magnetic resonance spectroscopy in medical research: Workflow and possibilities. (2023). EurekAlert!.

Sources

Foundational

Precision Tracing &amp; Dynamics: The Strategic Advantage of Position-Specific [3-13C] Amino Acid Labeling

Executive Summary In the high-stakes arena of drug development and structural biology, the "information density" of an experiment is paramount. While uniformly labeled ([U-13C]) precursors have long been the workhorse of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development and structural biology, the "information density" of an experiment is paramount. While uniformly labeled ([U-13C]) precursors have long been the workhorse of the field, they suffer from inherent limitations: spectral crowding in NMR and isotopic scrambling in Metabolic Flux Analysis (MFA) that masks specific pathway contributions.

This guide details the technical superiority of position-specific [3-13C] amino acid labeling —with a primary focus on [3-13C]Alanine and [3-13C]Serine . We explore how isolating the carbon-13 isotope to the side-chain


-carbon (C3) resolves the degeneracy of metabolic networks (specifically the Pyruvate Carboxylase vs. Dehydrogenase bifurcation) and unlocks "singlet-resolution" dynamics in high-molecular-weight drug targets.

Part 1: The Physics & Chemistry of the [3-13C] Isotope

To understand the application, one must first appreciate the nuclear environment created by position-specific labeling.

NMR: The Singlet Advantage

In uniformly labeled ([U-13C]) amino acids, the C3 carbon is covalently bonded to the C2 (


-carbon), which is also 

C. This creates a strong scalar coupling (

Hz), splitting the signal into doublets or complex multiplets. This splitting reduces signal-to-noise (S/N) and complicates relaxation studies.

In [3-13C] labeling , the C3 is bonded to a C2 that is predominantly


C (98.9% natural abundance).
  • Result: The C3 signal appears as a sharp singlet .

  • Benefit: Eliminates

    
     broadening, enabling the study of proteins 
    
    
    
    kDa (e.g., monoclonal antibodies, GPCRs) where line widths are already critical.
MFA: The Non-Scrambling Tracer

In metabolism, C3 of Alanine (and by extension Pyruvate) has a distinct fate compared to C1 or C2.

  • [U-13C] Tracers: Produce complex isotopomer distributions (M+1, M+2, M+3...) that require heavy computational deconvolution to separate glycolysis from the TCA cycle.

  • [3-13C] Tracers: Act as "surgical" probes. The C3 label is retained or lost at specific decarboxylation events, providing a binary readout of pathway activity (e.g., Warburg effect intensity).

Part 2: Metabolic Flux Analysis (MFA) in Drug Development

The most powerful application of [3-13C]Alanine is interrogating the Pyruvate Node —a critical checkpoint in cancer metabolism and diabetes.

The Biological Mechanism: PC vs. PDH

Cancer cells often upregulate Pyruvate Carboxylase (PC) to replenish OAA (anaplerosis) for biosynthesis, bypassing the oxidative Pyruvate Dehydrogenase (PDH) pathway. Differentiating these two fluxes is difficult with [U-13C]Glucose but trivial with [3-13C]Alanine/Pyruvate.

  • The PDH Route:

    
    
    
    • The label enters the TCA cycle as the methyl group of Acetyl-CoA.

    • Result: Citrate labeled at specific positions (detectable by NMR or MS fragmentation).

  • The PC Route:

    
    
    
    • The label enters the TCA cycle via OAA.

    • Result: A distinct isotopomer of Citrate compared to the PDH route.

Visualization of the Pyruvate Bifurcation

The following diagram illustrates how the [3-13C] label traces these divergent pathways.

G cluster_inputs cluster_pathways Ala [3-13C]Alanine Pyr [3-13C]Pyruvate (Methyl Label) Ala->Pyr ALT Transamination AcCoA [2-13C]Acetyl-CoA Pyr->AcCoA PDH Complex (Oxidative) OAA [3-13C]Oxaloacetate Pyr->OAA Pyruvate Carboxylase (Anaplerotic) Citrate_PDH Citrate (PDH-derived) Label at C-Methyl equivalent AcCoA->Citrate_PDH + Unlabeled OAA Citrate_PC Citrate (PC-derived) Label at Backbone OAA->Citrate_PC + Unlabeled Acetyl-CoA

Figure 1: Differential metabolic fate of the C3 label. The position of the 13C atom in Citrate reveals whether the cell is prioritizing energy generation (Red path) or biomass synthesis (Green path).

Part 3: High-Resolution NMR & Protein Dynamics

For structural biologists, [3-13C]Alanine is a premier methyl probe .

The "Methyl-TROSY" Effect

Methyl groups (CH


) have favorable relaxation properties that allow them to be detected in very large protein complexes (up to 1 MDa).
  • Why [3-13C]Ala? Alanine is often distributed throughout the protein core and surface, unlike Isoleucine/Leucine/Valine (ILV) which are strictly hydrophobic core residues. This makes [3-13C]Ala an excellent reporter for allosteric surface changes induced by drug binding.

Dynamics Data Table

Comparison of labeling strategies for protein dynamics:

Feature[U-13C] Labeling[3-13C] Position-SpecificAdvantage of [3-13C]
Spectral Resolution Low (J-coupling multiplets)High (Singlets)Essential for IDPs & large complexes
Relaxation Analysis Complex (C-C dipolar interference)Simple (Isolated spin pair)Accurate Order Parameters (

)
Cost LowModerateHigh-value data justifies ROI
Information Content Backbone + SidechainSidechain Dynamics (Methyl)Probes entropy of binding

Part 4: Self-Validating Experimental Protocol

This protocol describes a metabolic flux experiment using [3-13C]Alanine to assess mitochondrial function in cancer cells.

Objective: Determine the PC/PDH flux ratio in A549 lung cancer cells treated with a novel glutaminase inhibitor.

Workflow Diagram

Protocol Step1 1. Seed Cells (Glucose/Gln Free) Step2 2. Pulse Label Add [3-13C]Ala (2mM) Step1->Step2 Step3 3. Steady State Incubate 4-6 Hours Step2->Step3 Step4 4. Quench -80°C 80% MeOH Step3->Step4 Step5 5. Extraction Phase Separation Step4->Step5 Step6 6. GC-MS / LC-MS Analyze MIDs Step5->Step6 Validation QC Check: Ala M+1 / Total Ala Must match media enrichment Step6->Validation

Figure 2: Step-by-step workflow for a position-specific tracer study.

Detailed Methodology
  • Media Preparation: Prepare DMEM lacking Pyruvate and Alanine. Supplement with dialyzed FBS (to remove endogenous amino acids).

  • Tracer Addition: Add L-Alanine-[3-13C] to a final concentration of 2 mM.

    • Expert Tip: Ensure the concentration saturates the transporter to prevent dilution by endogenous synthesis, but avoid toxicity.

  • Incubation: Culture cells for 4–6 hours.

    • Why this time? Sufficient for TCA cycle turnover (isotopic steady state) but short enough to prevent label recycling into lipids.

  • Quenching (Critical Step):

    • Rapidly wash cells with ice-cold saline.[1]

    • Add -80°C 80% Methanol .

    • Causality: Metabolism turns over in seconds. Slow quenching alters the observed PC/PDH ratio due to hypoxic stress during harvesting.

  • MS Analysis:

    • Target Metabolites: Pyruvate, Citrate, Malate, Aspartate.

    • Look for Mass Isotopomer Distributions (MIDs) .

  • Self-Validation Check:

    • Measure the intracellular Alanine M+1 fraction. If it is significantly lower than the media enrichment (e.g., 50% vs 99%), endogenous Alanine synthesis (autophagy or proteolysis) is diluting your tracer. Adjust the model accordingly.

Part 5: References

  • Antoniewicz, M. R. (2018).[2] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2] Link

  • Kay, L. E. (2011). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance. (Seminal work on methyl-TROSY applications).

  • Fan, T. W., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. Link

  • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology. (Discusses PC vs PDH tracing).

  • BenchChem Protocols. (2025). A Head-to-Head Comparison: D-Alanine-3-13C vs. Universally Labeled Glucose. Link

Sources

Exploratory

DL-Serine (3-13C) CAS number and physicochemical data

Technical Monograph: DL-Serine (3-13C) Executive Summary DL-Serine (3-13C) is a stable isotope-labeled amino acid racemate where the hydroxymethyl carbon (position 3) is enriched with Carbon-13.[1][2] Unlike its naturall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: DL-Serine (3-13C)

Executive Summary

DL-Serine (3-13C) is a stable isotope-labeled amino acid racemate where the hydroxymethyl carbon (position 3) is enriched with Carbon-13.[1][2] Unlike its naturally abundant counterpart, this isotopologue serves as a critical probe in solid-state NMR crystallography and metabolic flux analysis, specifically for investigating non-stereoselective pathways or as a reference material for racemic resolution studies.[1] This guide provides a definitive technical profile of the compound, synthesizing physicochemical data, spectroscopic signatures, and handling protocols.

Chemical Identity & Specifications

The precise identification of stable isotopes is complicated by the existence of enantiomers and varying labeling positions. For DL-Serine (3-13C), the specific CAS number 135575-84-7 distinguishes the labeled racemate from the labeled L-isomer (CAS 89232-77-9) and the unlabeled racemate (CAS 302-84-1).[1]

Table 1: Chemical Identity & Core Specifications

ParameterSpecification
Chemical Name DL-Serine (3-13C)
IUPAC Name 2-Amino-3-hydroxy[3-13C]propanoic acid
CAS Number 135575-84-7 (Labeled Racemate)
Related CAS 302-84-1 (Unlabeled DL); 89232-77-9 (L-Isomer 3-13C)
Molecular Formula C

[13C]H

NO

Molecular Weight 106.09 g/mol (vs. 105.09 unlabeled)
Isotopic Enrichment Typically ≥99 atom % 13C
Appearance White crystalline solid
Stereochemistry Racemic mixture (50:50 D:L)
SMILES NC(O)=O

Physicochemical Characterization

Understanding the physical behavior of DL-Serine (3-13C) is essential for experimental design, particularly in solid-state applications where crystal packing differs between the racemate and pure enantiomers.[1]

Melting Point & Thermal Stability
  • Melting Point: 240°C (decomposition).

    • Note: The DL-racemate typically has a higher melting/decomposition point than the pure L-enantiomer (~222°C) due to the formation of a denser crystal lattice structure often observed in racemic compounds (heterochiral pairing).[1]

  • Stability: Stable under normal temperatures and pressures. Hygroscopic; store in a desiccator.

Solubility
  • Water: Highly soluble (~360 g/L at 20°C).

  • Organic Solvents: Practically insoluble in ethanol, ether, and benzene.

  • pKa Values:

    
    -COOH: 2.21; 
    
    
    
    -NH
    
    
    : 9.15.[1]

Spectroscopic Signature

The utility of DL-Serine (3-13C) relies on its distinct NMR and MS signals.[1]

Nuclear Magnetic Resonance (NMR)

In solution state (


), the 3-13C label provides a massively enhanced signal at the beta-carbon position.[1]
  • 
    C Chemical Shift: 
    
    
    
    ~61.0 - 62.0 ppm (referenced to TMS).
    • Coupling: Observe

      
       coupling (~35-55 Hz) if C2 is naturally abundant.[1]
      
  • Solid-State NMR (

    
    C CP/MAS): 
    
    • Unlike solution NMR, solid-state spectra distinguish between DL- and L-forms due to crystal packing.[1]

    • DL-Serine (3-13C): Distinct aliphatic resonance peaks typically observed at 59 ppm and 61 ppm due to asymmetric unit cell environments in the racemate lattice [1].[1]

Mass Spectrometry (MS)
  • Mass Shift: +1.00335 Da relative to unlabeled serine.

  • Primary Ion (M+H)

    
    :  m/z 107.1 (vs. 106.1 for unlabeled).
    
  • Fragment Ions:

    • Loss of COOH (M-45): The fragment retaining the side chain will appear at m/z ~62 (labeled) vs 61 (unlabeled).

Synthesis & Production Workflow

Production of DL-Serine (3-13C) typically involves chemical synthesis to ensure racemization, or enzymatic synthesis followed by racemization.[1] Below is a generalized chemical synthesis pathway starting from labeled precursors.

SynthesisWorkflow Glycine Glycine (Active Methylene) Intermediate Schiff Base / Metal Complex Glycine->Intermediate Protection Formaldehyde Formaldehyde (13C) (13C Source) Condensation Aldol Condensation (Base Catalyzed) Formaldehyde->Condensation Intermediate->Condensation Hydrolysis Acid Hydrolysis Condensation->Hydrolysis De-protection Product DL-Serine (3-13C) (Racemic) Hydrolysis->Product Purification

Figure 1: Generalized chemical synthesis of DL-Serine (3-13C) via aldol condensation of glycine with 13C-labeled formaldehyde.[1][3][4]

Applications in Research

Metabolic Flux Analysis (One-Carbon Metabolism)

While L-Serine is the biological standard, DL-Serine (3-13C) is used to study:

  • Racemase Activity: Tracking the conversion of D-Serine to L-Serine in neurological studies (D-Serine is a co-agonist at NMDA receptors).

  • Folate Cycle Tracing: The C3 carbon of serine is the primary donor to the One-Carbon pool (via Tetrahydrofolate).

MetabolicPathway Serine DL-Serine (3-13C) SHMT SHMT Enzyme (Serine Hydroxymethyltransferase) Serine->SHMT DSerine D-Serine (Neuromodulator) Serine->DSerine Serine Racemase Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT MeTHF 5,10-Methylene-THF (13C Labeled) Purines Purine Synthesis MeTHF->Purines 13C Incorporation SHMT->Glycine SHMT->MeTHF Transfer of 13C

Figure 2: Fate of the 3-13C label in One-Carbon Metabolism.[1] The label transfers to the folate pool, tagging purines and thymidine.

Solid-State NMR Crystallography

DL-Serine (3-13C) is a "gold standard" reference material for distinguishing racemic crystal lattices from enantiopure lattices.[1] The 3-13C label acts as a sensitive probe for local magnetic environments, allowing researchers to verify the enantiomeric purity of samples by observing the chemical shift splitting characteristic of the DL-lattice [2].[1]

Experimental Protocol: Sample Preparation for MS Analysis

Objective: Quantitation of Serine in biological fluids using DL-Serine (3-13C) as an Internal Standard (IS).

  • Stock Solution: Dissolve 10 mg DL-Serine (3-13C) in 10 mL 0.1M HCl to create a 1 mg/mL stock. Store at -20°C.

  • Sample Spiking: Add 10

    
    L of Stock Solution to 100 
    
    
    
    L of biological plasma.
  • Protein Precipitation: Add 400

    
    L cold Methanol. Vortex for 30s.
    
  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Derivatization (Optional for GC-MS): Dry supernatant and derivatize with BSTFA + 1% TMCS (60°C, 30 min).

  • Analysis: Monitor m/z 107.1 (IS) and m/z 106.1 (Analyte). Calculate ratio.

References

  • Schmidt, W. F., et al. (1993). 13C CP/MAS of LDLL mixtures of amino acids. Solid State Nuclear Magnetic Resonance. [Link]

Sources

Foundational

stability of DL-Serine (3-13C) in aqueous solutions

Executive Summary DL-Serine (3-13C) is a stable isotope-labeled amino acid widely used as an internal standard in NMR spectroscopy and mass spectrometry-based metabolomics. While the carbon-13 label at the C3 position is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-Serine (3-13C) is a stable isotope-labeled amino acid widely used as an internal standard in NMR spectroscopy and mass spectrometry-based metabolomics. While the carbon-13 label at the C3 position is atomically stable and non-exchangeable, the integrity of the molecule in aqueous solution is governed by biological susceptibility rather than chemical instability.

The Critical Takeaway: The primary failure mode for aqueous DL-Serine (3-13C) is microbial consumption , not spontaneous chemical hydrolysis. While the powder is stable for years at -20°C, aqueous solutions are viable for only 4 weeks at 4°C and must be frozen at -20°C or -80°C for long-term storage (up to 6 months).

Physicochemical Profile & Isotopic Integrity

Understanding the specific behavior of the racemic (DL) mixture versus the pure enantiomer is critical for solution preparation.

1.1 The "DL" Solubility Trap

Unlike L-Serine, which has high solubility (~420 g/L), DL-Serine is significantly less soluble (~50 g/L) due to the formation of a denser crystal lattice with stronger intermolecular hydrogen bonds between D- and L-enantiomers.

  • Operational Impact: Do not attempt to prepare "super-concentrated" stock solutions (>50 mg/mL) expecting the same behavior as L-Serine. You will encounter precipitation, leading to inaccurate dosing of the expensive

    
    C label.
    
1.2 The 3-13C Label Stability
  • Bond Strength: The

    
    C label is incorporated into the side-chain methylene group (
    
    
    
    ). The C-C bond connecting the label to the backbone is covalent and non-labile under physiological pH (3.0 – 8.0).
  • No Exchange: Unlike deuterium (

    
    H) labels on heteroatoms (OH, NH
    
    
    
    ), which exchange instantly with solvent water, the
    
    
    C nucleus does not exchange.
  • Isotope Effect: There is no significant kinetic isotope effect that alters the shelf-life compared to unlabeled serine.

Degradation Mechanisms: The "Why"

To ensure stability, we must mitigate the specific pathways that break down the molecule.

2.1 Biological Degradation (Primary Threat)

Aqueous serine solutions are essentially "nutrient broths." Even trace bacterial contamination leads to rapid consumption of the amino acid.

  • Mechanism: Bacteria utilize serine deaminase to convert Serine

    
     Pyruvate + Ammonia.
    
  • Result: Loss of signal concentration and appearance of metabolic byproduct signals (e.g.,

    
    C-Pyruvate) in NMR/MS spectra.
    
2.2 Chemical Degradation (Secondary Threat)
  • Dehydration: At high temperatures or extreme pH (<2 or >10), serine undergoes

    
    -elimination to form dehydroalanine  (2-aminoacrylic acid).
    
  • Oxidation: Slow oxidation of the hydroxyl group can occur in the presence of radical generators, though this is rare in pure water.

2.3 Visualization of Degradation Pathways

The following diagram maps the hierarchy of risks.

SerineDegradation Serine DL-Serine (3-13C) (Aqueous Solution) Bacteria Microbial Contamination (Non-Sterile) Serine->Bacteria High Risk Heat Heat / Extreme pH (>40°C or pH >10) Serine->Heat Medium Risk Stable Stable Analyte (Sterile, -20°C) Serine->Stable Proper Storage Pyruvate 13C-Pyruvate + NH3 (Metabolic Waste) Bacteria->Pyruvate Enzymatic Deamination Dehydro Dehydroalanine (Chemical Artifact) Heat->Dehydro Beta-Elimination

Figure 1: Degradation hierarchy. Microbial consumption is the immediate threat; chemical breakdown requires energy input (heat/pH).

Experimental Stability Data

The following matrix synthesizes industry-standard stability data for stable isotope-labeled amino acids in water.

Storage ConditionStateEstimated StabilityRisk Factor
-20°C / -80°C Frozen Solution6 Months Freeze-thaw cycles can cause precipitation.
4°C (Refrigerated) Liquid (Sterile)4 Weeks Slow hydrolysis; risk of micro-contamination.
4°C (Refrigerated) Liquid (Non-Sterile)< 7 Days Bacterial growth likely.[1]
25°C (Room Temp) Liquid< 48 Hours Rapid microbial consumption.
-20°C Powder (Dry)3-5 Years Hygroscopic; keep desiccated.

Note: Stability data is derived from standard handling of


C/ 

N labeled standards (Cambridge Isotope Labs, Sigma-Aldrich technical bulletins).

Storage & Handling Protocols

This protocol ensures the integrity of the expensive labeled standard.

4.1 Preparation Workflow (The "Cold-Filter" Method)

Do not autoclave serine solutions. The heat can induce racemization (minor) or dehydration (major). Use filtration.

  • Dissolution: Dissolve DL-Serine (3-13C) in HPLC-grade water.

    • Limit: Do not exceed 40 mg/mL to ensure stability against precipitation during freezing.

  • Sterilization: Pass immediately through a 0.22 µm PVDF or PES syringe filter .

    • Why: Removes bacteria/fungi without thermal stress.

  • Aliquot: Dispense into single-use aliquots (e.g., 500 µL) in sterile cryovials.

    • Why: Prevents freeze-thaw cycles. Each cycle encourages crystal growth (precipitation) which may not redissolve easily upon thawing.

  • Storage: Snap freeze and store at -20°C or -80°C.

4.2 Handling Workflow Diagram

PrepWorkflow Step1 1. Weigh & Dissolve (Max 40mg/mL in H2O) Step2 2. Syringe Filter (0.22 µm PES/PVDF) Step1->Step2 Remove Particulates Step3 3. Aliquot (Single-use Cryovials) Step2->Step3 Ensure Sterility Step4 4. Long-Term Storage (-20°C or -80°C) Step3->Step4 Prevent Degradation

Figure 2: The "Cold-Filter" preparation workflow to maximize solution shelf-life.

Analytical Validation (Self-Validating System)

Before using a stored aliquot for a critical experiment, verify its integrity.

5.1 The "Visual Check"
  • Turbidity: If the thawed solution is cloudy, discard it . This indicates either bacterial growth or irreversible precipitation of the racemic crystal lattice.

5.2 NMR Verification (Gold Standard)

Since this is a


C labeled compound, a quick 1D 

C-NMR or 1D

H-NMR is the definitive check.
  • Target Signal: Check for the C3 methylene signal.

  • Impurity Flag: Look for new peaks upfield (pyruvate/lactate from bacteria) or downfield (olefinic protons from dehydroalanine).

  • Standard Shift:

    • 
      H NMR (
      
      
      
      ):
      
      
      ~3.9 ppm (CH), ~3.8 ppm (CH
      
      
      ).
    • 
      C NMR: 
      
      
      
      ~61 ppm (C3-Label).

References

  • PubChem. Serine - Compound Summary (Stability & Decomposition). National Library of Medicine. [Link]

  • D'Orazio, G. et al. Chiral separation of amino acids. Journal of Chromatography A. (Validation of DL-Serine racemic solubility issues). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolic Flux Analysis (MFA) using DL-Serine (3-13C)

Part 1: Introduction & Mechanistic Rationale[1] The Dual-Isomer Challenge Metabolic Flux Analysis (MFA) typically utilizes pure L-isomers to map physiological pathways. The use of DL-Serine (3-13C) represents a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale[1]

The Dual-Isomer Challenge

Metabolic Flux Analysis (MFA) typically utilizes pure L-isomers to map physiological pathways. The use of DL-Serine (3-13C) represents a specialized, high-complexity experimental design. It is frequently employed in two specific contexts:

  • Neurology & Nephrology: To simultaneously trace the fate of the neurotransmitter/biomarker D-Serine (metabolized by D-amino acid oxidase, DAAO) and the metabolic fuel L-Serine (One-Carbon metabolism).

  • Cost-Effective Perturbation: Using the racemic mixture to study enzymatic stereoselectivity or toxicity induced by D-Serine accumulation (e.g., in kidney proximal tubules).

Critical Scientific Warning: Standard Reverse-Phase (C18) or HILIC chromatography cannot distinguish D-Serine from L-Serine. If you use a non-chiral method with this tracer, your MS signal for "Serine M+1" will be a confounding sum of both isomers. This protocol provides the Chiral Resolution Workflow required for valid data interpretation.

Pathway Mechanics: Where does the C go?

The [3-13C] label (on the beta-carbon) has distinct fates depending on the isomer:

  • L-Serine Fate (The Folate Cycle):

    • Enzyme: SHMT1/2 (Serine Hydroxymethyltransferase).

    • Mechanism: The C3 carbon is cleaved to form 5,10-Methylene-THF (the active 1C unit). The remaining C1-C2 backbone becomes Glycine (M+0) .

    • Downstream: The

      
      C label enters the folate pool, labeling Purines (A, G) and Thymidylate (dTMP).
      
  • D-Serine Fate (The DAAO Pathway):

    • Enzyme: DAAO (D-Amino Acid Oxidase).[1][2][3][4][5]

    • Mechanism: Oxidative deamination produces Hydroxypyruvate (3-13C) , Ammonia, and Hydrogen Peroxide (

      
      ).
      
    • Toxicity: High flux through this pathway induces oxidative stress, a key mechanism in D-serine-induced nephrotoxicity.

Part 2: Experimental Design & Pre-Validation

Tracer Formulation
  • Tracer: DL-Serine (3-13C, 99% enrichment).

  • Solubility: Water soluble (up to 50 mg/mL).

  • Media Preparation:

    • Custom DMEM/RPMI lacking Serine and Glycine is required.

    • Dialyzed FBS: Essential. Standard FBS contains ~300 µM unlabeled L-Serine, which will dilute your isotopic enrichment (fractional enrichment) and ruin flux calculations.

Concentration & Toxicity Check

D-Serine is nephrotoxic and can be excitotoxic in neuronal cultures.

  • Cell Culture: Titrate DL-Serine from 0.1 mM to 0.5 mM. Monitor cell viability (LDH assay) if studying non-toxicity endpoints.

  • In Vivo (Mouse): Typical bolus is 50–100 mg/kg. D-Serine has a short half-life due to rapid renal clearance and DAAO activity.

Pathway Visualization (Graphviz)

SerineFate DL_Ser DL-Serine (3-13C) (Extracellular) L_Ser L-Serine (3-13C) DL_Ser->L_Ser Transport (ASCT1/2) D_Ser D-Serine (3-13C) DL_Ser->D_Ser Transport (Asc-1) Gly Glycine (M+0) L_Ser->Gly SHMT1/2 (Cyt/Mito) MethTHF 5,10-CH2-THF (13C Labelled) L_Ser->MethTHF C3 Transfer HPyr Hydroxypyruvate (3-13C) D_Ser->HPyr DAAO (Peroxisome) H2O2 H2O2 (ROS) D_Ser->H2O2 THF THF THF->MethTHF Purines Purines/dTMP (Incorporated Label) MethTHF->Purines Folate Cycle

Caption: Divergent metabolic fates of DL-Serine (3-13C). L-isomer fuels 1C metabolism; D-isomer generates ROS via DAAO.

Part 3: Wet Lab Protocol (Sample Preparation)

Step 1: Labeling Phase
  • Seed cells (e.g., HEK293, HK-2, or primary neurons) to 70% confluence.

  • Wash 2x with PBS (warm).

  • Add Labeling Medium : Serine/Glycine-free base medium + 10% Dialyzed FBS + 0.4 mM DL-Serine (3-13C) .

  • Incubate for Steady State : 24 hours (for macromolecules) or Dynamic Flux : 0, 15, 30, 60, 120 min.

Step 2: Metabolism Quenching

Metabolic turnover is rapid (seconds). Speed is critical.

  • Place plate on Dry Ice/Ethanol bath immediately.

  • Aspirate media completely.

  • Wash 1x with ice-cold PBS (optional, but removes extracellular tracer; do strictly under 5 seconds).

Step 3: Metabolite Extraction[7]
  • Add Extraction Solvent : 80% Methanol / 20% Water (LC-MS grade) pre-chilled to -80°C.

    • Volume: 500 µL per well (6-well plate).

  • Scrape cells while on dry ice. Transfer to Eppendorf tubes.

  • Vortex vigorously (30 sec) and incubate at -80°C for 20 mins (protein precipitation).

  • Centrifuge: 15,000 x g for 15 min at 4°C.

  • Transfer supernatant to a glass vial for LC-MS.

    • Note: If analyzing D-Serine specifically, avoid plastic vials if possible, or use low-binding plastics, as D-isomers can adhere to certain polymers.

Part 4: Analytical Method (Chiral LC-MS/MS)

To validate the flux, you must separate the isomers. We utilize a Chiral Derivatization approach (Marfey’s Reagent) or a Chiral Column . The Chiral Column method is preferred for high-throughput MFA.

Method A: Chiral Column (Crown Ether)

This method separates primary amines (D vs L) without derivatization.

  • Instrument: Q-Exactive or Triple Quad (QqQ).

  • Column: CROWNPAK CR-I(+) (Daicel) or ChiroSil SCA(-) .

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH 1.5 - acidic pH is crucial for crown ether binding).

    • B: Acetonitrile (ACN).

  • Gradient: Isocratic elution (typically 85% A / 15% B) often works best for Serine resolution.

  • Flow Rate: 0.4 mL/min.[6]

  • Temp: 10°C (Lower temperature improves chiral resolution).

Method B: Mass Spectrometry Settings (MRM/PRM)
MetabolitePrecursor (m/z)Product (m/z)Retention (Chiral)Note
L-Serine (M+0) 106.160.1~4.2 minEndogenous
L-Serine (M+1) 107.1 61.1 ~4.2 minTracer (L)
D-Serine (M+0) 106.160.1~5.8 minEndogenous
D-Serine (M+1) 107.1 61.1 ~5.8 minTracer (D)
Glycine (M+0) 76.130.1~6.5 minFrom L-Ser
Hydroxypyruvate 104.0--DAAO Product

Note: D-Serine typically elutes AFTER L-Serine on Crownpak CR(+) columns.

Part 5: Data Analysis & Flux Interpretation[9]

Calculating Fractional Enrichment

Calculate the Mass Isotopomer Distribution (MID) for each peak (D and L separately).



Flux Ratios (The "Tell-Tale" Signs)
A. The SHMT Flux (L-Serine Pathway)

If SHMT is active, [3-13C]L-Serine donates its labeled carbon to the folate pool.

  • Glycine: Should be M+0 (unlabeled).

    • Anomaly Check: If you see Glycine M+1, it implies Reverse SHMT flux (5,10-CH2-THF + Glycine -> Serine) or Glycine Cleavage System reversal, indicating a saturated 1C pool.

  • Purines (ATP/GTP): Look for +1 mass shifts in the base fragment. This confirms the 1C unit entered the folate cycle.

B. The DAAO Flux (D-Serine Pathway)
  • Hydroxypyruvate: Presence of M+1 Hydroxypyruvate confirms D-Serine oxidation.

  • Flux Estimation: The ratio of [Hydroxypyruvate M+1] / [D-Serine M+1] represents the relative activity of DAAO.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Culture & Labeling cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 Cell Culture (Ser/Gly Free Media) Step2 Add DL-Serine (3-13C) 0.4mM Step1->Step2 Step3 Quench (Dry Ice/MeOH) Step2->Step3 Timepoint Step4 Extract (MeOH/H2O) Step3->Step4 Step5 Chiral LC-MS (Crownpak CR-I+) Step4->Step5 Step6 Data Processing (Separate D vs L MIDs) Step5->Step6

Caption: Step-by-step workflow for chiral metabolic flux analysis of DL-Serine.

Part 6: Troubleshooting & QC

IssueProbable CauseSolution
Co-elution of D/L Serine Column temperature too high or pH too neutral.Lower Temp to 10°C. Ensure Mobile Phase A is pH < 2.0 (Crown ether requires protonated amines).
Low Enrichment (<50%) Contamination from FBS or endogenous synthesis.Use Dialyzed FBS . Check if cells upregulate de novo serine synthesis (PHGDH pathway) which dilutes the tracer.
High Backpressure Chiral columns are fragile.Do not exceed 0.5 mL/min. Filter samples (0.2 µm) rigorously.
Glycine is M+1 Tracer impurity or complex recycling.Check tracer purity (is it [2,3-13C]?). If [3-13C], this indicates high 1C unit recycling back into Glycine.

References

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13(8), 572-583. Link

  • Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544(7650), 372-376. Link

  • Pollegioni, L., et al. (2018).[7] Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 107. Link

  • Weatherly, C. A., et al. (2017). D-Amino Acid Quantification in Biological Samples via Liquid Chromatography–Mass Spectrometry. Methods in Molecular Biology, 1587, 143-162. Link

  • Konno, R. (2010). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition, 38(9), 1546-1552. Link

Sources

Application

Tracing the Path of a Crucial Amino Acid: A Guide to Using DL-Serine (3-¹³C) in Glycine Biosynthesis Studies

An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unraveling the Serine-Glycine Axis with Stable Isotopes The interconv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unraveling the Serine-Glycine Axis with Stable Isotopes

The interconversion of serine and glycine is a cornerstone of cellular metabolism, sitting at the nexus of several critical biosynthetic pathways. This dynamic process, primarily orchestrated by the enzyme Serine Hydroxymethyltransferase (SHMT), is not merely a simple amino acid conversion.[1][2] It is a vital source of one-carbon units for the synthesis of nucleotides (purines and thymidylate), lipids, and for methylation reactions essential for epigenetic regulation and redox homeostasis.[2] Dysregulation of the serine-glycine one-carbon (SGOC) pathway is increasingly implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4]

Stable isotope tracing has emerged as an indispensable tool for dissecting the complexities of metabolic pathways in a dynamic and quantitative manner.[5][6] Unlike radioactive isotopes, stable isotopes are non-hazardous and allow for detailed analysis of metabolic flux – the rate of turnover of molecules through a metabolic pathway.[7][8] By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the journey of its atoms as they are incorporated into downstream metabolites. This application note provides a comprehensive guide to the use of DL-Serine (3-¹³C) as a tracer to investigate glycine biosynthesis and the broader implications for one-carbon metabolism. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

The Scientific Foundation: Why DL-Serine (3-¹³C) is a Powerful Tracer

The choice of tracer is paramount for a successful metabolic flux experiment.[9][10][11] DL-Serine (3-¹³C) is particularly well-suited for probing the serine-to-glycine conversion for several key reasons:

  • Directly Traces the One-Carbon Unit: The SHMT-catalyzed conversion of serine to glycine involves the transfer of the hydroxymethyl group (the third carbon of serine) to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and glycine.[12] By labeling the third carbon of serine, we are directly tagging the one-carbon unit that is donated to the folate pool.

  • Discernible Mass Shift: The incorporation of the ¹³C atom from DL-Serine (3-¹³C) into glycine results in a glycine molecule with a mass of +1 (M+1) compared to its unlabeled counterpart. This distinct mass shift is readily detectable by mass spectrometry, allowing for precise quantification of the newly synthesized glycine.

  • Tracing Downstream Pathways: The ¹³C-labeled one-carbon unit carried by 5,10-CH₂-THF can be further traced into various downstream pathways, including purine and thymidylate synthesis, providing a more holistic view of one-carbon metabolism.

Below is a diagram illustrating the central role of SHMT in the conversion of serine to glycine and the generation of a one-carbon unit.

Glycine_Biosynthesis Serine to Glycine Conversion and One-Carbon Donation Serine DL-Serine (3-¹³C) Glycine Glycine (M+1) Serine->Glycine SHMT mTHF 5,10-CH₂-THF (¹³C-labeled) Serine->mTHF SHMT THF Tetrahydrofolate (THF) THF->mTHF One_Carbon_Pool One-Carbon Pool mTHF->One_Carbon_Pool Downstream Pathways (e.g., Nucleotide Synthesis)

Caption: The SHMT-catalyzed conversion of DL-Serine (3-¹³C) to Glycine.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and interpretable data. This section outlines a detailed protocol for a steady-state ¹³C-serine labeling experiment in adherent mammalian cells.

I. Cell Culture and Labeling

The goal of this phase is to replace the unlabeled serine in the cell culture medium with DL-Serine (3-¹³C) and allow the cells to reach a metabolic and isotopic steady state.[13]

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Custom-made serine-free medium

  • DL-Serine (3-¹³C) (e.g., from Cambridge Isotope Laboratories, Inc.)[14]

  • Unlabeled L-serine

Protocol:

  • Cell Seeding: Seed adherent cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing serine-free medium with DL-Serine (3-¹³C) at the desired concentration (typically the same as in the standard medium). Also, prepare a control "unlabeled" medium by supplementing the serine-free medium with an equivalent concentration of unlabeled L-serine. Both media should be supplemented with dFBS.

  • Media Switch: Once the cells reach the desired confluency, aspirate the standard culture medium.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

  • Initiation of Labeling: Add the pre-warmed ¹³C-labeling medium to the experimental wells and the unlabeled control medium to the control wells.

  • Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. The time required will vary depending on the cell line and the metabolic pathway of interest, but a 24-hour incubation is often a good starting point for central carbon metabolism.[13][15]

II. Metabolite Extraction

The objective of this step is to rapidly quench all enzymatic activity and efficiently extract the intracellular metabolites.[13]

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Quenching: At the end of the incubation period, aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and lyse the cells.

  • Harvesting: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Pelleting Debris: Vortex the tubes for 30 seconds and then centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris, including proteins and nucleic acids.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

The following diagram outlines the experimental workflow from cell culture to sample analysis.

Experimental_Workflow Experimental Workflow for ¹³C-Serine Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seeding 1. Seed Cells Media_Switch 2. Switch to ¹³C-Serine Medium Seeding->Media_Switch Incubation 3. Incubate to Steady State Media_Switch->Incubation Quench 4. Quench Metabolism Incubation->Quench Harvest 5. Harvest & Extract Quench->Harvest Dry 6. Dry Extract Harvest->Dry Reconstitute 7. Reconstitute Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Data_Analysis 9. Data Analysis LCMS->Data_Analysis

Caption: Step-by-step workflow for a ¹³C-serine tracing experiment.

III. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying stable isotope incorporation into metabolites due to its high sensitivity and specificity.[16][17][18]

Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis. The choice of solvent will depend on the chromatography method used. For HILIC, a solution of acetonitrile and water is common.

LC-MS/MS Parameters:

The optimal parameters will need to be determined empirically for your specific instrument and application. However, the following provides a good starting point for the analysis of serine and glycine.

ParameterRecommended SettingRationale
Chromatography
ColumnHydrophilic Interaction Chromatography (HILIC) or a mixed-mode columnHILIC columns are well-suited for retaining and separating small, polar molecules like amino acids.[19]
Mobile Phase AWater with 10 mM ammonium acetate, pH 9High pH can improve peak shape for amino acids.
Mobile Phase BAcetonitrile with 10 mM ammonium acetate, pH 9
GradientA gradient from high organic to high aqueousThis elution profile is typical for HILIC separations.
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (-ESI)Serine and glycine ionize well in negative mode.
MS AnalysisMultiple Reaction Monitoring (MRM)MRM provides high sensitivity and specificity for targeted quantification.
MRM TransitionsSerine (unlabeled): Q1 104.0 -> Q3 60.0Serine (¹³C): Q1 105.0 -> Q3 61.0 or 60.0Glycine (unlabeled): Q1 74.0 -> Q3 30.0Glycine (M+1): Q1 75.0 -> Q3 31.0 or 30.0These transitions correspond to the precursor ion and a characteristic fragment ion for each isotopologue.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis will consist of peak areas for each of the targeted MRM transitions. The following steps will guide you through the analysis and interpretation of this data.

  • Correction for Natural Isotope Abundance: It is essential to correct for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled samples. This can be done using established algorithms, often available in the mass spectrometer's software or through specialized data analysis platforms.

  • Calculation of Fractional Enrichment: The fractional enrichment (or mole percent enrichment) represents the percentage of a metabolite pool that is labeled with the stable isotope. It can be calculated as follows:

    Fractional Enrichment of Glycine = [Peak Area (Glycine M+1)] / [Peak Area (Glycine M+0) + Peak Area (Glycine M+1)] * 100%

  • Metabolic Flux Interpretation: The fractional enrichment of glycine directly reflects the contribution of serine to its de novo synthesis under the experimental conditions. By comparing the fractional enrichment across different experimental groups (e.g., control vs. drug-treated), you can quantitatively assess changes in the flux through the serine-to-glycine conversion pathway.

Example Data Presentation:

ConditionFractional Enrichment of Glycine (%)
Control45.2 ± 3.1
Drug A22.8 ± 2.5
Drug B43.9 ± 3.5

This table clearly shows that Drug A significantly reduces the conversion of serine to glycine, while Drug B has no discernible effect.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating systems into your experimental design:

  • Unlabeled Controls: Always include a set of control cells that are treated identically but with unlabeled serine. This allows you to establish the baseline and correct for natural isotope abundance.

  • Time-Course Experiments: In initial experiments, it is advisable to perform a time-course study (e.g., harvesting cells at 0, 4, 8, 16, and 24 hours) to confirm that you are reaching an isotopic steady state.

  • Biological Replicates: Use a minimum of three biological replicates for each experimental condition to assess the variability and ensure the statistical significance of your findings.

  • Internal Standards: While not always necessary for relative quantification of fractional enrichment, the use of stable isotope-labeled internal standards for serine and glycine can improve the accuracy of absolute quantification if that is a goal of your study.[20][21]

Conclusion: A Powerful Tool for Metabolic Discovery

The use of DL-Serine (3-¹³C) as a tracer provides a robust and insightful method for investigating glycine biosynthesis and the broader landscape of one-carbon metabolism. By carefully designing and executing these experiments, researchers can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The quantitative data generated from these studies can be instrumental in identifying novel drug targets and developing more effective therapeutic strategies.

References

  • Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells. (2025). Archives of Biochemistry and Biophysics. [Link]

  • Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. (1995). Rapid Communications in Mass Spectrometry. [Link]

  • Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells. (2025). Archives of Biochemistry and Biophysics. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2012). BMC Systems Biology. [Link]

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. (2012). Metabolic Engineering. [Link]

  • ¹³C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status. (2014). Journal of Biological Chemistry. [Link]

  • Robustifying Experimental Tracer Design for¹³C-Metabolic Flux Analysis. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • The metabolic fates of serine. ResearchGate. [Link]

  • Determining the roles of serine and glycine in insulin resistance. MMPC. [Link]

  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]

  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (2022). Nutrients. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). Organic & Biomolecular Chemistry. [Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. (2018). Scientific Reports. [Link]

  • L-serine metabolic regulation and host respiratory homeostasis. (2025). Frontiers in Immunology. [Link]

  • Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. (2024). bioRxiv. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). International Journal of Molecular Sciences. [Link]

  • Stable Isotope Tracing Experiments Using LC-MS. (2025). Methods in Molecular Biology. [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024). PNAS. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (2014). Current Opinion in Biotechnology. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Metabolomics and isotope tracing. (2014). Annual Review of Biomedical Engineering. [Link]

  • Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. (2012). BMC Systems Biology. [Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node. [Link]

  • A Beginner's Guide to Metabolic Tracing. (2024). Bitesize Bio. [Link]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent Technologies. [Link]

Sources

Method

High-Resolution 13C NMR Profiling of DL-Serine (3-13C): Enantiomeric Discrimination and Metabolic Tracing

Executive Summary This guide details the protocol for the detection and enantiomeric quantification of DL-Serine (3-13C) using Carbon-13 Nuclear Magnetic Resonance ( C NMR) spectroscopy. Serine is a pivotal amino acid; w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the detection and enantiomeric quantification of DL-Serine (3-13C) using Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy.

Serine is a pivotal amino acid; while L-Serine is proteinogenic, D-Serine acts as a crucial physiological gliotransmitter and co-agonist at NMDA receptors. Distinguishing these enantiomers is vital for neurological drug development. The use of 3-


C isotopic labeling  provides two distinct advantages:
  • Signal Enhancement: It amplifies the sensitivity of the hydroxymethyl group (

    
    -carbon) by approximately 100-fold compared to natural abundance, enabling detection at physiological concentrations.
    
  • Chiral Probing: The C3 position is highly sensitive to the local magnetic environment when complexed with Chiral Solvating Agents (CSAs), maximizing the chemical shift non-equivalence (

    
    ) required for discrimination.
    

This protocol utilizes


-Cyclodextrin (

-CD)
as a water-soluble CSA to induce enantiomeric resolution without the need for covalent derivatization.

Strategic Rationale & Mechanism

Why 3-13C Labeling?

In natural abundance


C NMR, the sensitivity is low (1.1%). By enriching the C3 position (the side-chain 

), we create a "beacon" in the spectrum.
  • Chemical Shift:

    
     ppm (in 
    
    
    
    ).
  • Structural Advantage: The C3 carbon is directly adjacent to the chiral center (

    
    -carbon). When the amino acid enters the chiral cavity of a host molecule (CSA), the steric and electronic environment of the C3 position differs significantly between the D- and L-enantiomers, leading to split peaks.
    
Mechanism of Chiral Discrimination

In an achiral solvent (


), D- and L-Serine are magnetically equivalent. To distinguish them, we introduce a chiral environment using 

-Cyclodextrin.[1]



These two complexes are diastereomeric . Because they have different formation constants (


) and geometries, the 

C nuclei at position 3 experience different shielding, resulting in two distinct chemical shifts (

and

).

Experimental Protocol

Materials & Reagents
  • Analyte: DL-Serine (3-13C, 99 atom % 13C).[2][3]

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Chiral Solvating Agent (CSA):

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD) for higher solubility.
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for chemical shift referencing (0.00 ppm).

  • pH Adjusters:

    
     and 
    
    
    
    (0.1 M in
    
    
    ).
Sample Preparation Workflow

Objective: Prepare a sample with a [Host]:[Guest] ratio of approximately 2:1 to 5:1 to ensure fast exchange equilibrium and maximal splitting.

  • Stock Solution A (Analyte): Dissolve 10 mg of DL-Serine (3-13C) in 600

    
    L of 
    
    
    
    .
    • Concentration: ~150 mM.

  • Stock Solution B (CSA): Dissolve

    
    -CD in 
    
    
    
    to saturation (approx. 15 mM) or use HP-
    
    
    -CD to achieve 50-100 mM.
    • Note: If using native

      
      -CD, solubility is limited. HP-
      
      
      
      -CD is recommended for higher concentrations.
  • NMR Tube Assembly:

    • Add 500

      
      L of CSA solution (Stock B) to the NMR tube.[4]
      
    • Add 10-20

      
      L of Analyte solution (Stock A).
      
    • Add 10

      
      L of TSP standard.
      
    • Target Ratio: Ensure the molar concentration of CSA is at least 2x that of the serine.

  • pH Adjustment: Adjust pH* (observed pH meter reading) to pH 2.0 - 3.0 using DCl.

    • Reasoning: At low pH, the amine is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). This specific ionization state often maximizes the hydrogen bonding interaction with the cyclodextrin rim [1].
Instrument Parameters (Acquisition)

Use a standard 1D Carbon pulse sequence with proton decoupling.

Table 1: 13C NMR Acquisition Parameters

ParameterValueDescription
Pulse Sequence zgpg30 (Bruker) / carbon (Varian)30° excitation pulse with power-gated 1H decoupling (Waltz-16).
Relaxation Delay (D1) 2.0 - 5.0 sSufficient for relaxation of the C3 carbon (enhanced by NOE).
Spectral Width 200 ppmStandard range (-10 to 190 ppm).
Scans (NS) 64 - 256High sensitivity due to 99% enrichment allows fewer scans.
Temperature 298 K (25°C)Maintain stability; lower temp (e.g., 283 K) may increase splitting.
O1P (Center) 60 ppmCenter frequency on the Serine C3 region.
Line Broadening (LB) 1.0 HzApply exponential multiplication for S/N.

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data interpretation, highlighting the critical "Chiral Interaction" phase.

G cluster_interaction Chiral Recognition Mechanism Start Start: DL-Serine (3-13C) Prep Dissolve in D2O + TSP Start->Prep AddCSA Add Chiral Solvating Agent (Beta-Cyclodextrin) Prep->AddCSA Interaction Host-Guest Equilibrium (Fast Exchange) AddCSA->Interaction ComplexL [L-Ser : CD] Complex Shift A Acquire 13C{1H} NMR Acquisition (zgpg30) ComplexL->Acquire ComplexD [D-Ser : CD] Complex Shift B ComplexD->Acquire Interaction->ComplexL L-Enantiomer Interaction->ComplexD D-Enantiomer Process Data Processing (LB = 1.0 Hz) Acquire->Process Result Split Peaks at ~61 ppm Calculate ee% Process->Result

Figure 1: Workflow for enantiomeric discrimination of labeled Serine using Cyclodextrin CSA.

Data Analysis & Interpretation

Spectral Features

In the absence of CSA, DL-Serine (3-13C) appears as a singlet (or doublet if C-C coupling exists with natural abundance C2, but usually a singlet) at ~61.5 ppm .

Upon adding


-CD:
  • The signal at 61.5 ppm will broaden and split into two distinct peaks.

  • 
     (Peak Separation):  Typically 0.05 – 0.20 ppm depending on concentration and pH.
    
  • Assignment: To confirm which peak corresponds to D or L, spike the sample with pure L-Serine (3-13C) . The peak that increases in intensity is the L-enantiomer.

Calculating Enantiomeric Excess (ee)

Integrate the two split peaks (


 and 

).


Table 2: Expected Chemical Shifts (Reference)

Carbon PositionApprox.[5][6][7][8][9] Shift (

ppm)
Multiplicity (with 1H decoupling)Effect of CSA
C1 (Carbonyl) ~173.0SingletMinimal splitting (far from chiral center).
C2 (Alpha) ~57.0SingletModerate splitting.
C3 (Beta - Labeled) ~61.5 Singlet (Strong) Maximal Splitting (Primary Probe).

Troubleshooting & Optimization

  • No Splitting Observed:

    • Cause: [Host]:[Guest] ratio is too low.

    • Fix: Increase CD concentration or decrease Serine concentration. Ideally, [CD] > 20 mM.

    • Alternative: Switch to

      
      -Cyclodextrin  (smaller cavity) or 18-crown-6  ether if steric fit is poor [2].
      
  • Broad Peaks:

    • Cause: Intermediate exchange rate on the NMR timescale.

    • Fix: Change temperature. Heating (to 40°C) often sharpens peaks by inducing fast exchange, though it may reduce the split magnitude. Cooling (to 5°C) may freeze the exchange but broaden lines due to viscosity.

  • Low Signal:

    • Cause: Incomplete relaxation.

    • Fix: Increase D1 (Relaxation Delay) to 5s. Ensure NOE is built up during the delay (use zgpg30 over zgig).

References

  • Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.).[9] DL-Serine-3-13C Product Specification. Link

  • HMDB. (2025). L-Serine NMR Spectra Data. Human Metabolome Database. Link

  • Gafni, A., et al. (2002).[8] An NMR tool for cyclodextrin selection in enantiomeric resolution.[7] Magnetic Resonance in Chemistry. Link

Sources

Application

Application Note: High-Precision Sample Preparation and Analysis of DL-Serine (3-13C) for Mass Spectrometry

Introduction & Scientific Context DL-Serine (3-13C) is a stable isotope-labeled isotopomer of serine where the carbon atom at the 3-position (the hydroxymethyl side chain) is replaced by Carbon-13. This specific labeling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

DL-Serine (3-13C) is a stable isotope-labeled isotopomer of serine where the carbon atom at the 3-position (the hydroxymethyl side chain) is replaced by Carbon-13. This specific labeling pattern is critical for Metabolic Flux Analysis (MFA) , particularly in tracing the One-Carbon (1C) Metabolism and the Serine Synthesis Pathway (SSP) .

When Serine (3-13C) is metabolized to Glycine by Serine Hydroxymethyltransferase (SHMT), the labeled carbon is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF. Unlike [U-13C]Serine, which labels both the glycine backbone and the 1C unit, Serine (3-13C) specifically traces the flux of carbon into the folate pool, making it an indispensable tool for oncology and drug development studies focusing on nucleotide synthesis and redox homeostasis.

Key Challenges in Analysis
  • Polarity: Serine is highly polar and zwitterionic, leading to poor retention on standard C18 (Reversed-Phase) columns.

  • Isomeric Complexity: The DL-racemic mixture requires specific considerations. While standard metabolic studies often measure total serine, neurological studies may require chiral separation to distinguish D-Serine (NMDA receptor co-agonist) from L-Serine.

  • Derivatization Stability: In GC-MS, the hydroxyl group requires robust silylation to prevent peak tailing and thermal degradation.

Chemical & Physical Properties[1]

PropertyData
Compound Name DL-Serine (3-13C)
Chemical Formula HO-¹³CH₂-CH(NH₂)-COOH
Molecular Weight 106.09 g/mol (Labeled) vs 105.09 g/mol (Unlabeled)
Isotopic Enrichment Typically ≥ 99 atom % 13C
Solubility Highly soluble in water; insoluble in non-polar organic solvents.
pKa Values pKa1 (COOH) ≈ 2.21; pKa2 (NH3+) ≈ 9.15

Metabolic Pathway Visualization

The following diagram illustrates the specific fate of the 3-13C label (highlighted in red pathways) during metabolism, differentiating it from the glycolytic backbone.

SerineMetabolism Glucose Glucose (Unlabeled) PhosphoG 3-Phosphoglycerate Glucose->PhosphoG Glycolysis Serine3C DL-Serine (3-13C) (Tracer Input) PhosphoG->Serine3C De Novo Synthesis (Inhibited by Tracer) Glycine Glycine (Unlabeled Backbone) Serine3C->Glycine SHMT1/2 (Side chain cleavage) MethyleneTHF 5,10-Methylene-THF (13C Labeled) Serine3C->MethyleneTHF 1C Transfer THF Tetrahydrofolate (THF) THF->MethyleneTHF Accepts 13C-Label Purines Purine Synthesis (13C Incorporated) MethyleneTHF->Purines Folate Cycle

Caption: Fate of the Carbon-13 label from DL-Serine (3-13C). The label (red) is transferred to the folate pool, leaving an unlabeled Glycine backbone.

Method 1: LC-MS/MS Protocol (HILIC)[2]

Application: High-throughput quantification and flux analysis in plasma, cell culture media, or cell lysates. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amino acids without derivatization, preserving sample integrity and reducing prep time.

A. Sample Preparation (Cell Lysates)[3]
  • Harvest: Wash cells 2x with ice-cold PBS.

  • Quench/Lyse: Add 500 µL of extraction solvent (80:20 Methanol:Water containing 0.1% Formic Acid) pre-chilled to -80°C.

    • Note: The high organic content precipitates proteins immediately.

  • Internal Standard: Spike 10 µL of internal standard solution (e.g., DL-Serine-d3) to correct for matrix effects.

  • Extraction: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant: Transfer supernatant to a fresh glass vial.

  • Reconstitution (Critical): Evaporate to dryness under Nitrogen flow. Reconstitute in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).

    • Why? Injecting a high-water content sample into a HILIC column causes peak distortion. The sample solvent must match the initial mobile phase.

B. LC-MS/MS Conditions[1][4][5][6][7][8]
ParameterSetting
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.3 mL/min
Column Temp 35°C
Gradient 0-1 min: 90% B (Isocratic)1-8 min: 90% -> 60% B8-10 min: 60% B10.1 min: 90% B (Re-equilibration for 4 min)
C. MRM Transitions (Positive Mode ESI+)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
DL-Serine (Unlabeled) 106.160.15015
DL-Serine (3-13C) 107.1 61.1 5015
DL-Serine-d3 (IS) 109.163.15015

Mechanistic Insight: The transition 106->60 corresponds to the loss of


 (

). The fragment ion

contains the side chain and alpha-carbon. Therefore, the 3-13C label is retained in the fragment, shifting the product mass from 60 to 61.

Method 2: GC-MS Protocol (Derivatization)

Application: High-resolution metabolic flux analysis (MFA) requiring separation of complex isomers or when LC-MS is unavailable. Rationale: Derivatization with TBDMS (tert-butyldimethylsilyl) creates highly stable derivatives with distinct fragmentation patterns ideal for calculating mass isotopomer distributions (MIDs).

A. Derivatization Protocol (TBDMS)[9]
  • Dry Down: Take 50 µL of cell extract (from Step 4.A above) and evaporate completely to dryness in a glass insert. Sample must be anhydrous.

  • Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of anhydrous Pyridine.

    • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide.[1][2]

  • Incubation: Seal vial and incubate at 70°C for 60 minutes .

    • Chemistry: This replaces active hydrogens on -OH, -NH2, and -COOH with TBDMS groups.[1] Serine typically forms the tri-TBDMS derivative (3-TBDMS).

  • Conditioning: Allow to cool to room temperature. Transfer to GC vial.

B. GC-MS Conditions[4][7][10][11][12]
ParameterSetting
Column Agilent DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Transfer Line 290°C
Oven Program 100°C (hold 1 min) -> 10°C/min to 300°C (hold 5 min)
Ionization Electron Impact (EI) at 70 eV
C. SIM Monitoring (Tri-TBDMS Derivative)

The primary fragment for TBDMS derivatives is [M-57]+ , resulting from the loss of a tert-butyl group


.
  • Unlabeled Serine (3-TBDMS):

    • MW = 105 (Serine) + 342 (3x TBDMS) - 3 (H) = 444 Da.

    • Target Ion [M-57]+ = m/z 387 .

  • DL-Serine (3-13C) (3-TBDMS):

    • MW = 106 + 342 - 3 = 445 Da.

    • Target Ion [M-57]+ = m/z 388 .

Quantification Strategy: Monitor m/z 387, 388, 389, 390 to calculate the Mass Isotopomer Distribution (M0, M1, M2, M3). For Serine (3-13C), you expect a dominant shift to M1 (m/z 388).

Chiral Separation Note (D- vs L-Serine)

If the research goal requires distinguishing D-Serine from L-Serine, the standard HILIC or DB-5MS methods above are insufficient as they co-elute enantiomers.

Protocol Modification:

  • LC-MS: Use a Chiral Crown Ether column (e.g., Daicel CROWNPAK CR-I(+) ).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5).

  • Note: D-Serine elutes before L-Serine on CR-I(+) columns. This is critical for neurobiology applications but less relevant for general metabolic flux.

Quality Control & System Suitability

To ensure data trustworthiness (E-E-A-T), every batch must include:

  • System Suitability Test (SST): Inject a standard mix of Unlabeled and 3-13C Serine (1 µM) before samples.

    • Acceptance Criteria: Retention time drift < 0.1 min; Peak Asymmetry 0.8–1.2.

  • Blank Injection: Inject mobile phase after high-concentration standards to check for carryover (Serine is "sticky" in LC systems).

  • Linearity: Calibration curve (0.1 – 100 µM) must have

    
    .
    
  • Isotopic Purity Check: The 3-13C standard should show <0.5% signal at m/z 106 (M0) to ensure the label is intact.

References

  • Cambridge Isotope Laboratories. "L-Serine (3-13C, 99%) Product & Application Data." Isotope.com.

  • Yuan, M., et al. "Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC-MS/MS." Nature Protocols, 2019.[3]

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS (MTBSTFA Protocol)." SigmaAldrich.com.

  • Shimadzu Corporation. "LC-MS/MS Method Package for D/L Amino Acids (Chiral Separation)." Shimadzu.com.

  • Thermo Fisher Scientific. "HILIC Separation of Amino Acids for MS Analysis." ThermoFisher.com.

Sources

Method

Application Note: Incorporation of DL-Serine (3-¹³C) into Bacterial Cell Culture Media for Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for utilizing DL-Serine (3-¹³C) in bacterial cell culture to trace metabolic pathways. Stable isotope...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing DL-Serine (3-¹³C) in bacterial cell culture to trace metabolic pathways. Stable isotope labeling is a powerful technique for elucidating cellular metabolism, and serine is a key amino acid involved in numerous biosynthetic processes.[1] This application note details the scientific rationale, step-by-step protocols for media preparation and bacterial cultivation, and methods for analyzing isotope incorporation. The information presented is designed to be a practical resource for researchers investigating bacterial metabolism and developing novel antimicrobial strategies.

Introduction: The Central Role of Serine in Bacterial Metabolism

Serine is a non-essential amino acid that serves as a critical hub in bacterial metabolism. It is not only a building block for proteins but also a precursor for the biosynthesis of other amino acids such as glycine, cysteine, and tryptophan.[1] Furthermore, serine is a primary donor of one-carbon units, which are essential for the synthesis of purines, thymidylate, and other vital biomolecules.[2][3][4] This central role makes serine an excellent target for stable isotope labeling studies aimed at understanding bacterial physiology.

By introducing DL-Serine labeled with Carbon-13 at the third carbon position (3-¹³C), researchers can track the fate of this carbon atom as it is incorporated into various metabolic end-products. This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the detailed mapping of metabolic fluxes and the identification of active biosynthetic pathways.[5][6][7]

This guide provides the necessary protocols and theoretical background to successfully implement DL-Serine (3-¹³C) labeling in your bacterial cell culture experiments.

Scientific Principles: Tracing the ¹³C Label

The metabolic journey of the ¹³C label from DL-Serine (3-¹³C) begins with its transport into the bacterial cell. Inside the cell, the L-enantiomer of serine is the primary substrate for the enzyme serine hydroxymethyltransferase (SHMT) .[4][8][9]

Key Metabolic Steps:

  • Conversion to Glycine: SHMT catalyzes the reversible conversion of L-serine to glycine. In this reaction, the hydroxymethyl group (containing the ³-¹³C) is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (CH₂-THF).[4][9][10]

  • One-Carbon Metabolism: The ¹³C-labeled CH₂-THF enters the one-carbon pool, where it serves as a donor of one-carbon units for the synthesis of:

    • Purines: Essential components of DNA and RNA.[1][2]

    • Thymidylate: A building block of DNA.[2][4]

    • Methionine: An essential amino acid.[2][3]

The D-enantiomer, D-serine, can also be utilized by some bacteria and may inhibit certain metabolic pathways, such as pantothenate and L-serine biosynthesis.[8][11]

Diagram of Serine Metabolic Pathway

bacterial_serine_metabolism cluster_medium Culture Medium cluster_cell Bacterial Cell cluster_biosynthesis Biosynthesis DL-Serine_3_13C DL-Serine (3-13C) L-Serine_3_13C L-Serine (3-13C) DL-Serine_3_13C->L-Serine_3_13C Transport SHMT SHMT L-Serine_3_13C->SHMT Glycine Glycine SHMT->Glycine mTHF_13C 5,10-CH2-THF (13C) SHMT->mTHF_13C THF THF THF->SHMT Purines Purines (13C) mTHF_13C->Purines Thymidylate Thymidylate (13C) mTHF_13C->Thymidylate Methionine Methionine (13C) mTHF_13C->Methionine

Caption: Metabolic fate of ³-¹³C from DL-Serine in bacteria.

Detailed Protocols

Preparation of Labeled Culture Medium

A chemically defined minimal medium is recommended to ensure that the DL-Serine (3-¹³C) is the primary source of serine and to avoid isotopic dilution from complex media components.[12]

Table 1: Example Minimal Medium Composition

ComponentStock ConcentrationVolume for 1LFinal Concentration
M9 Salts (5x)5x200 mL1x
Glucose20% (w/v)20 mL0.4%
MgSO₄1 M2 mL2 mM
CaCl₂0.1 M1 mL0.1 mM
DL-Serine (3-¹³C) 10 mg/mLAs required50-200 µg/mL
Trace Elements1000x1 mL1x
Sterile H₂O-To 1 L-

Protocol:

  • Prepare and sterilize all stock solutions separately.

  • In a sterile container, aseptically combine the components in the order listed.

  • The DL-Serine (3-¹³C) should be dissolved in a small amount of sterile water before adding to the medium.

  • Bring the final volume to 1 liter with sterile deionized water.

  • Mix thoroughly and store at 4°C.

Bacterial Culture and Labeling

The following protocol outlines a general procedure for labeling bacteria with DL-Serine (3-¹³C).

Experimental Workflow Diagram

experimental_workflow start Start preculture Grow pre-culture in unlabeled medium start->preculture inoculate Inoculate labeled medium preculture->inoculate incubate Incubate at optimal conditions inoculate->incubate monitor Monitor growth (OD600) incubate->monitor harvest Harvest cells (mid-log phase) monitor->harvest OD600 ≈ 0.6-0.8 quench Quench metabolism (cold solvent) harvest->quench extract Extract metabolites quench->extract analyze LC-MS/MS or GC-MS analysis extract->analyze end End analyze->end

Caption: Workflow for stable isotope labeling of bacteria.

Protocol:

  • Pre-culture: Inoculate a single colony of the bacterial strain into a small volume of unlabeled minimal medium and grow overnight.

  • Inoculation: Dilute the overnight culture into the pre-warmed DL-Serine (3-¹³C) labeled medium to a starting optical density (OD₆₀₀) of ~0.05.

  • Incubation: Grow the culture under optimal conditions (e.g., 37°C with shaking).

  • Harvesting: Harvest the cells during the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8) to ensure high metabolic activity.

  • Quenching and Extraction: Rapidly quench metabolism by centrifuging the cells and resuspending the pellet in an ice-cold 80% methanol solution.[13] Subsequent metabolite extraction can be performed using various established protocols.

Analysis and Data Interpretation

The incorporation of ¹³C into metabolites is typically analyzed by mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).

Table 2: Expected Mass Isotopologue Distributions

MetaboliteUnlabeled Mass (M+0)Labeled Mass (M+1)Pathway Indicated
Glycine75.03276.035Serine hydroxymethyltransferase activity
Purine (e.g., Adenine)135.054136.057One-carbon metabolism
Thymine126.053127.056One-carbon metabolism

Data Interpretation:

  • The presence of M+1 peaks for metabolites downstream of serine indicates the activity of the corresponding metabolic pathways.

  • The relative abundance of the M+1 isotopologue can be used to quantify the flux through these pathways.

  • Comparing the labeling patterns between different experimental conditions (e.g., with and without a drug) can reveal the metabolic effects of the treatment.

Troubleshooting

  • Low Incorporation: Ensure the use of a minimal medium to avoid isotopic dilution. Harvest cells during active growth.

  • Cell Growth Inhibition: D-serine can be toxic to some bacterial strains.[11] If growth is inhibited, consider using only L-Serine (3-¹³C) or supplementing the medium with pantothenate.[11]

  • Complex Spectra: Use high-resolution mass spectrometry to accurately resolve isotopologues.

Conclusion

The use of DL-Serine (3-¹³C) is a valuable tool for investigating the intricacies of bacterial metabolism. The protocols and information provided in this application note offer a solid foundation for researchers to design and execute successful stable isotope labeling experiments, ultimately contributing to a deeper understanding of bacterial physiology and the discovery of new therapeutic targets.

References

  • PathWhiz. Serine Biosynthesis and Metabolism. Available from: [Link]

  • Wikipedia. Serine. Available from: [Link]

  • Stauffer, G. V. (2004). Regulation of Serine, Glycine, and One-Carbon Biosynthesis. EcoSal Plus, 1(1). Available from: [Link]

  • Suzuki, M., et al. (2021). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv. Available from: [Link]

  • Shetty, K., & Varshney, U. (2021). Regulation of translation by one-carbon metabolism in bacteria and eukaryotic organelles. WIREs RNA, 12(5), e1659. Available from: [Link]

  • Creek, D. J., et al. (2019). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 9(6), 113. Available from: [Link]

  • Trivedi, D. K., et al. (2018). Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. PLoS One, 13(12), e0208850. Available from: [Link]

  • Zhang, X., et al. (2021). Advances in Metabolic Engineering of Microbial Cell Factories for the Biosynthesis of l-Serine. Journal of Agricultural and Food Chemistry, 69(33), 9541-9555. Available from: [Link]

  • Abdel-Hamid, A. M., et al. (2018). Serine Hydroxymethyltransferase ShrA (PA2444) Controls Rugose Small-Colony Variant Formation in Pseudomonas aeruginosa. Frontiers in Microbiology, 9, 297. Available from: [Link]

  • Donahue, J. L., et al. (2017). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Metabolites, 7(4), 57. Available from: [Link]

  • Spies, J., & Steinchen, W. (2023). One-Carbon Metabolism and Microbial Pathogenicity. Journal of Bacteriology, 205(5), e00055-23. Available from: [Link]

  • Cosloy, S. D., & McFall, E. (1973). Metabolism of d-Serine in Escherichia coli K-12: Mechanism of Growth Inhibition. Journal of Bacteriology, 114(2), 685-694. Available from: [Link]

  • UniProt. glyA - Serine hydroxymethyltransferase - Escherichia coli O45:K1 (strain S88 / ExPEC). Available from: [Link]

  • BioNumbers. Fate of serine flux - Bacteria Escherichia coli. Available from: [Link]

  • Li, J., et al. (2018). Metabolomics of Early Stage Plant Cell–Microbe Interaction Using Stable Isotope Labeling. Frontiers in Plant Science, 9, 793. Available from: [Link]

  • Kawasaki, T., et al. (2022). Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors. Scientific Reports, 12(1), 10696. Available from: [Link]

  • PubMed. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. Available from: [Link]

  • eLife. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. Available from: [Link]

  • Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3059. Available from: [Link]

  • Harvard University. Cell Culture in SILAC media. Available from: [Link]

  • NIH. Metabolomics and isotope tracing. Available from: [Link]

  • MDPI. Transcriptome Analysis Reveals Potential Mechanisms of L-Serine Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium. Available from: [Link]

Sources

Application

Application Note: Quantitative Flux Analysis of Serine-to-Pyruvate Conversion via [3-13C]Serine

Abstract This application note details a rigorous protocol for quantifying the conversion of serine to pyruvate in mammalian cells using stable isotope tracing. While serine is a well-known donor for one-carbon metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for quantifying the conversion of serine to pyruvate in mammalian cells using stable isotope tracing. While serine is a well-known donor for one-carbon metabolism (via the folate cycle), its direct conversion to pyruvate via Serine Dehydratase (SDS) represents a critical anaplerotic and gluconeogenic node, particularly in the context of cancer metabolic reprogramming and hepatic gluconeogenesis. This guide provides a self-validating workflow using [3-13C]Serine, covering experimental design, sample preparation, LC-MS analysis, and data interpretation to distinguish direct flux from folate-mediated carbon scrambling.

Part 1: Scientific Principle & Atom Mapping

The Biological Pathway

Serine catabolism primarily follows two routes:[1]

  • The Folate Cycle (Indirect): Serine is converted to glycine by Serine Hydroxymethyltransferase (SHMT), donating a carbon unit to tetrahydrofolate (THF).

  • The Dehydratase Pathway (Direct): Serine Dehydratase (SDS) catalyzes the deamination of serine directly into pyruvate and ammonia.

Quantifying SDS activity is crucial in oncology because it allows cells to bypass Glycolysis (PKM2 bottlenecks) and feed the TCA cycle directly, supporting survival under glucose deprivation [1].

Atom Mapping Logic

To specifically track this conversion, L-[3-13C]Serine is the tracer of choice.

  • Serine Structure: HO-C H2-CH(NH2)-COOH (The C3 position is the hydroxymethyl group).

  • SDS Reaction: The hydroxyl group is removed, and the amino group is released. The carbon backbone remains intact.

  • Pyruvate Product: C H3-C(=O)-COOH.

  • Result: The

    
    C label at C3 of serine becomes the C3 (methyl) carbon of pyruvate.
    

If the label were to pass through the folate cycle (SHMT), the C3 carbon would enter the methylene-THF pool, which is subject to extensive scrambling before potentially re-entering the pyruvate pool via complex routes (e.g., glycine cleavage, serine resynthesis), often resulting in dilution or different isotopomer patterns. Therefore, a distinct M+1 [3-13C]Pyruvate signature is the primary indicator of direct flux.

Pathway Visualization

SerineFlux cluster_inputs Input Tracer cluster_enzymes cluster_outputs Metabolic Fate Serine [3-13C]Serine (M+1) SDS Serine Dehydratase (SDS) Serine->SDS SHMT SHMT1/2 (Folate Cycle) Serine->SHMT Pyruvate [3-13C]Pyruvate (M+1) SDS->Pyruvate Direct Deamination Note Direct SDS flux conserves C3 label to Pyruvate C3 Glycine Glycine (Unlabeled C2) SHMT->Glycine THF 5,10-CH2-THF (Labeled) SHMT->THF

Figure 1: Atom mapping of [3-13C]Serine. The direct SDS pathway (Solid Blue) yields M+1 Pyruvate. The SHMT pathway (Dotted Red) splits the label into the folate pool.

Part 2: Experimental Protocol

Reagents & Materials[2]
  • Tracer: L-Serine [3-13C] (99% enrichment).

  • Base Media: Serine/Glycine-free DMEM or RPMI (Custom formulation).

  • Serum: Dialyzed FBS (Critical: Standard FBS contains ~200-400 µM serine, which will dilute the tracer).

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: L-Serine-[13C3, 15N] (added during extraction).

Cell Culture & Labeling Workflow

Objective: Establish isotopic steady state without perturbing cell growth.

  • Seeding: Seed cells in standard media. Allow to attach overnight.

  • Wash: Wash cells 2x with warm PBS to remove residual standard media.

  • Labeling Onset (T=0): Add the labeling medium.

    • Composition: Serine-free DMEM + 10% Dialyzed FBS + [3-13C]Serine (reconstituted to physiological levels, e.g., 400 µM).

    • Note: Ensure Glycine is present (0.4 mM) to prevent cell cycle arrest, unless specifically testing serine starvation [2].

  • Time Course: Harvest at 0, 2, 6, 12, and 24 hours.

    • Insight: Pyruvate turnover is rapid. Isotopic steady state for pyruvate is often reached within minutes to hours, but downstream TCA intermediates require longer.

Metabolite Extraction (The "Cold Quench")

Pyruvate is volatile and unstable (keto-enol tautomerism). Speed and temperature are vital.

  • Quench: Rapidly aspirate media. Immediately add 1 mL -80°C 80% Methanol directly to the plate.

    • Do not wash with PBS before quenching; this causes metabolite leakage (the "washing artifact").

  • Scrape: Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

  • Extract: Vortex vigorously for 10 min at 4°C. Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a new glass vial.

  • Pro-Tip (Derivatization): For Pyruvate, 3-NPH (3-Nitrophenylhydrazine) derivatization is highly recommended. It stabilizes alpha-keto acids and improves LC-MS sensitivity by 10-100x [3].

    • Mix: 20 µL Sample + 20 µL 200 mM 3-NPH + 20 µL 120 mM EDC (catalyst). Incubate 30 min at 40°C.

LC-MS/MS Acquisition

Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar amino acids if underivatized. C18 is used if derivatized with 3-NPH.

ParameterHILIC Conditions (Underivatized)C18 Conditions (3-NPH Derivatized)
Column Waters BEH Amide or SeQuant ZIC-pHILICAgilent Poroshell 120 EC-C18
Mobile Phase A 20 mM Ammonium Acetate, pH 9.0Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Ionization Negative Mode (ESI-)Negative Mode (ESI-)
Key MRM (Pyruvate) 87.0

43.0 (M+0)
Deriv. mass specific transitions
Key MRM (Serine) 104.0

74.0 (M+0)
N/A

Part 3: Data Analysis & Interpretation[3]

Mass Isotopomer Distribution (MID)

Raw ion counts must be corrected for natural abundance (naturally occurring 13C is ~1.1%). Use software like IsoCor or El-Maven [4].

Calculating Fractional Contribution

Calculate the fractional enrichment of M+1 Pyruvate (


):


Interpreting the Results
  • Scenario A: High M+1 Pyruvate Enrichment.

  • Scenario B: Low M+1 Pyruvate, High M+1/M+2 Citrate.

    • Conclusion: Serine is entering the TCA cycle, but likely via Glycine

      
       Pyruvate (very slow) or via 1-C units entering other anaplerotic points.
      
  • Scenario C: M+0 Pyruvate (No Label).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Media Media Prep: Dialyzed FBS + [3-13C]Serine Culture Cell Culture: Steady State (6-24h) Media->Culture Quench Quench: -80°C 80% MeOH Culture->Quench Deriv Optional: 3-NPH Derivatization Quench->Deriv Recommended for Pyruvate LCMS LC-MS Analysis: HILIC (Polar) or C18 (Deriv) Quench->LCMS Direct Deriv->LCMS Data Data: Correct for Nat. Abundance LCMS->Data

Figure 2: Experimental workflow for 13C-Serine flux analysis. 3-NPH derivatization is highlighted as an optional step to stabilize pyruvate.

References

  • Yang, M., & Vousden, K. H. (2016). Serine and one-carbon metabolism in cancer. Nature Reviews Cancer, 16(10), 650–662. [Link]

  • Maddocks, O. D., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells. Nature, 493(7433), 542–546. [Link]

  • Yuan, M., et al. (2012). A targeted metabolomics approach to study the microbiome-host interaction. Nature Protocols, 7(6), 1080-1091. (Note: Describes 3-NPH and general extraction). [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Labuschagne, C. F., et al. (2014). Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells. Nature, 510(7504), 298-302. [Link]

Sources

Method

Application Note: High-Resolution Structural &amp; Chiral Analysis of Peptides using DL-Serine (3-13C) Enhanced Solid-State NMR

This Application Note is designed for structural biologists and pharmaceutical researchers utilizing Solid-State NMR (ssNMR) to characterize peptide conformations, membrane interactions, and chiral purity. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for structural biologists and pharmaceutical researchers utilizing Solid-State NMR (ssNMR) to characterize peptide conformations, membrane interactions, and chiral purity.

Executive Summary

Serine residues often act as "structural switches" in bioactive peptides, residing at critical interfaces in amphipathic helices or forming the "zipper" motifs in amyloid fibrils. The use of DL-Serine (3-13C) —a racemic mixture labeled at the side-chain methylene carbon—offers a unique dual-advantage in Solid-State NMR (ssNMR):

  • Conformational Reporting: The C

    
     chemical shift is a sensitive probe for backbone torsion angles (
    
    
    
    ), allowing clear discrimination between
    
    
    -helical and
    
    
    -sheet secondary structures.
  • Chiral Discrimination: Unlike solution NMR, ssNMR can distinguish between L- and D-enantiomers based on their packing environments (racemic compound vs. conglomerate). This allows researchers to detect racemization (aging) or study the structural impact of D-amino acid incorporation in antimicrobial peptides (e.g., Gramicidin).

This guide details the protocols for reconstituting DL-Serine (3-13C) labeled peptides into membrane mimetics and analyzing the resulting 13C-13C correlation spectra.

The Physics of the Label: Why Serine (3-13C)?

The 3-13C label places a spin-active nucleus at the Serine C


 position. In ssNMR, the chemical shift of this carbon is heavily influenced by the 

-gauche effect
, which depends on the conformation of the

-substituent (the hydroxyl oxygen) relative to the backbone.
Chemical Shift Sensitivity

The C


 chemical shift (

) responds predictably to secondary structure, making it a robust structural probe.
Secondary StructureC

Shift (ppm)
C

Shift (ppm)

(Secondary Shift)
Random Coil ~58.5~63.80.0

-Helix
~61.5 (Downfield)~60.5 (Upfield)-3.3

-Sheet
~55.0 (Upfield)~66.5 (Downfield)+2.7

Note: In


-sheets, the C

signal shifts downfield (higher ppm), whereas in

-helices, it shifts upfield. This inverse relationship with C

provides a self-validating mechanism for structural assignment.

Experimental Workflow

The following diagram outlines the critical path from peptide synthesis to data analysis.

G cluster_prep Reconstitution Protocol Synthesis 1. Peptide Synthesis (SPPS with DL-Ser-3-13C) Purification 2. HPLC Purification (Separate D/L if required) Synthesis->Purification Crude Peptide Reconstitution 3. Membrane Reconstitution (Liposomes/Fibrils) Purification->Reconstitution Pure Peptide Packing 4. Rotor Packing (3.2mm or 4mm ZrO2) Reconstitution->Packing Hydrated Pellet NMR 5. MAS NMR Acquisition (CP-MAS & 2D DARR) Packing->NMR Solid Sample Analysis 6. Data Analysis (Shift Assignment & Chiral Check) NMR->Analysis 13C Spectra

Figure 1: End-to-end workflow for solid-state NMR characterization of DL-Serine labeled peptides. The process emphasizes the critical transition from solution purification to solid-phase reconstitution.

Detailed Protocols

Protocol A: Membrane Reconstitution (Liposomes)

Target: Antimicrobial peptides or membrane-anchored sequences.[1] Goal: Mimic the native lipid bilayer environment.

  • Lipid Preparation:

    • Dissolve DMPC and DMPG (4:1 molar ratio) in Chloroform/Methanol (2:1).

    • Dry under nitrogen flow to form a thin film.

    • Lyophilize overnight to remove trace solvent.

  • Peptide Incorporation:

    • Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4) to a final lipid concentration of 50 mM.

    • Add the DL-Serine (3-13C) labeled peptide (dissolved in water or TFE if hydrophobic) to achieve a Peptide:Lipid molar ratio of 1:30 to 1:50 .

  • Bilayer Annealing (Critical Step):

    • Perform 5 cycles of Freeze-Thaw : Liquid Nitrogen (-196°C)

      
       Water Bath (40°C).
      
    • Why: This ensures the peptide is fully equilibrated across the multilamellar vesicles (MLVs) and prevents kinetic trapping on the outer leaflet.

  • Pelleting:

    • Ultracentrifuge at 100,000

      
       g for 1 hour.
      
    • Collect the hydrated pellet. Do not dry.[2] The water content is essential for maintaining lipid fluidity and peptide mobility.

Protocol B: MAS NMR Acquisition

Instrument: Bruker Avance III (or similar) 400-800 MHz WB. Probe: 3.2 mm or 4 mm HCN MAS probe.

  • Setup & Magic Angle:

    • Pack the hydrated pellet into the rotor using a centrifugal packing tool.

    • Set MAS frequency to 10-12 kHz .

    • Adjust the Magic Angle (

      
      ) precisely using KBr (maximize rotational echoes on 79Br).
      
  • 1D 13C CP-MAS (Quality Control):

    • Pulse Sequence: cp (Cross Polarization).

    • Contact Time: 1.0 - 2.0 ms (optimized for one-bond transfer).

    • Recycle Delay: 2-3 s.

    • Decoupling: SPINAL-64 or TPPM at 80-100 kHz on 1H.

    • Goal: Verify labeling efficiency. You should see a strong signal at ~60-65 ppm (Ser C

      
      ) and ~175 ppm (Carbonyl, if natural abundance allows).
      
  • 2D 13C-13C DARR (Structural Assignment):

    • Pulse Sequence: cordxy or cp_darr.

    • Mixing Time:

      • 50 ms: Intra-residue correlations (C

        
        -C
        
        
        
        ).
      • 200-500 ms: Inter-residue correlations (Distance constraints).

    • Acquisition: 256-512 points in t1; 1024-2048 points in t2.

    • Goal: Resolve the C

      
      /C
      
      
      
      cross-peaks.

Data Analysis: The "DL" Factor

The use of DL-Serine introduces a unique analytical capability. In a solid-state environment, D-Serine and L-Serine may adopt different packing arrangements or conformations, leading to signal splitting .

Scenario 1: Racemic Resolution (The "Split" Signal)

If your peptide is a racemate (synthesized with DL-Serine without separation), you may observe two distinct sets of peaks in the ssNMR spectrum.

  • Mechanism: In the solid state, a DL-mixture can crystallize as a racemic compound (D and L in the same unit cell) or a conglomerate (separate D and L crystals). These environments differ electronically from pure L-crystals.

  • Observation: Look for peak doubling at the C

    
     position.
    
    • 
       (often 
      
      
      
      ppm).
  • Application: This confirms the presence of both enantiomers and can be used to quantify Enantiomeric Excess (ee) without chiral chromatography, as the peak area ratio correlates to the abundance of each form in the solid phase.

Scenario 2: Structural Determination (Secondary Shifts)

For a pure peptide (either D or L) labeled at C3, use the 2D DARR spectrum to extract the C


 and C

shifts.
  • Identify the Cross-peak: Locate the strong correlation in the aliphatic region.

  • Calculate Secondary Shift:

    
    .
    
  • Map to Structure:

Observed C

(ppm)
Observed C

(ppm)
Interpretation
65.0 - 67.0 53.0 - 56.0

-Sheet
(e.g., Amyloid core)
59.0 - 61.0 60.0 - 63.0

-Helix
(e.g., Transmembrane domain)
63.0 - 64.0 58.0 - 59.0Random Coil / Loop
Visualization of Chemical Shift Logic

Shifts Input Measured C-beta Shift HighField < 61 ppm (Upfield) Input->HighField LowField > 65 ppm (Downfield) Input->LowField MidField 62-64 ppm Input->MidField ResultHelix Alpha-Helix (Membrane Bound) HighField->ResultHelix Gamma-Gauche+ ResultSheet Beta-Sheet (Fibril/Aggregate) LowField->ResultSheet Gamma-Trans ResultCoil Random Coil (Flexible Linker) MidField->ResultCoil Averaged

Figure 2: Decision tree for assigning secondary structure based on Serine (3-13C) chemical shifts.

References

  • Chemical Shift Predictions in Solids: Han, Y., et al. (2009).[3] Comparative analysis of NMR chemical shift predictions for proteins in the solid phase. Journal of Magnetic Resonance.[4] [Link]

  • Distinguishing D/L Enantiomers in Solids: Emondts, M., et al. (2021). Formation of Racemic Phases of Amino Acids Monitored by Solid-State NMR. ResearchGate/Journal of Physical Chemistry. [Link]

  • Membrane Reconstitution Protocols: Murray, D. T., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry.[2][4][5] [Link]

  • Amyloid Fibril Preparation: Lim, K. H., et al. (2016). Solid-State NMR Studies Reveal Native-like β-sheet Structures in Transthyretin Amyloid.[5] Biochemistry.[2][5] [Link]

  • Serine Chemical Shift Database: BMRB (Biological Magnetic Resonance Data Bank). Statistics for Serine Chemical Shifts. [Link]

Sources

Application

LC-MS/MS methods for tracking DL-Serine (3-13C) metabolites

Application Note: Chiral LC-MS/MS Tracking of DL-Serine (3-13C) Metabolic Flux Executive Summary This guide details a high-resolution LC-MS/MS protocol for tracking the metabolic fate of DL-Serine (3-13C) . Unlike unifor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral LC-MS/MS Tracking of DL-Serine (3-13C) Metabolic Flux

Executive Summary

This guide details a high-resolution LC-MS/MS protocol for tracking the metabolic fate of DL-Serine (3-13C) . Unlike uniformly labeled tracers (U-13C), the 3-13C isotopologue is a precision tool for dissecting one-carbon metabolism (folate cycle) versus transsulfuration and D-amino acid oxidation.

Critical Scientific Insight: The use of a racemic tracer (DL) necessitates a chiral separation method. Standard HILIC or C18 methods co-elute D- and L-Serine, obscuring the distinct biological fates of the two enantiomers (L-Serine


 Protein/Nucleotide synthesis vs. D-Serine 

Neuromodulation/DAO degradation). This protocol utilizes a Zwitterionic Chiral Stationary Phase (ZWIX) to resolve enantiomers without derivatization, preserving the isotopic integrity of the sample.

Metabolic Mapping & Tracer Logic

To interpret the data correctly, one must understand the specific fate of the carbon-3 label.

  • Pathway A (L-Serine / SHMT): Serine Hydroxymethyltransferase (SHMT) cleaves the C3 carbon to generate Glycine and 5,10-Methylene-THF.[1]

    • Result: Glycine is unlabeled (M+0) . The label enters the folate pool (1-C unit).

  • Pathway B (L-Serine / Transsulfuration): Serine condenses with Homocysteine via Cystathionine

    
    -Synthase (CBS).
    
    • Result: Cystathionine retains the carbon backbone, becoming labeled (M+1) .

  • Pathway C (D-Serine / DAO): D-Amino Acid Oxidase (DAO) converts D-Serine to 3-Hydroxypyruvate.

    • Result: 3-Hydroxypyruvate is labeled (M+1) .

Serine_3_13C_Fate Substrate DL-Serine (3-13C) [M+1] L_Ser L-Serine (3-13C) Substrate->L_Ser Chiral Separation D_Ser D-Serine (3-13C) Substrate->D_Ser Chiral Separation Glycine Glycine [M+0] (Label Lost) L_Ser->Glycine SHMT1/2 (Decarbonylation) Folate 1-C Pool (Methylene-THF) [M+1] L_Ser->Folate C3 Transfer Cystathionine Cystathionine [M+1] L_Ser->Cystathionine CBS (Transsulfuration) Hydroxypyr 3-Hydroxypyruvate [M+1] D_Ser->Hydroxypyr DAO (Oxidation)

Figure 1: Metabolic fate of the C3 carbon in DL-Serine. Note that SHMT activity results in the loss of the label from the amino acid backbone, while Transsulfuration and DAO pathways retain it.

Method Development: The "Why" and "How"

Chromatography Selection: Chiralpak ZWIX(+)

Standard C18 columns cannot retain polar amino acids. Standard HILIC columns (Amide/ZIC-pHILIC) retain them but fail to separate D/L enantiomers. Derivatization (e.g., Marfey’s reagent) is time-consuming and introduces kinetic isotope effects that can skew flux data.

  • Solution: The Chiralpak ZWIX(+) column uses a quinine-derived zwitterionic selector.[2][3] It separates amino acids based on their stereochemistry and charge state.

  • Mechanism: The column acts as a weak anion/cation exchanger. Separation is achieved via a double ion-pairing mechanism.

  • Advantage: Direct injection of supernatant; no derivatization required.

Detailed Protocols

Protocol A: Metabolite Extraction (Quenching)

Objective: Rapidly stop metabolism and extract polar metabolites without inducing degradation.

  • Harvest: Rapidly wash cells (PBS, 4°C) to remove extracellular tracer.

  • Quench: Add 80% MeOH / 20% H2O (pre-chilled to -80°C) directly to the plate. Use 500 µL per

    
     cells.
    
    • Why: High organic content precipitates proteins; extreme cold stops enzymatic turnover instantly.

  • Scrape & Collect: Scrape cells and transfer to a pre-cooled microcentrifuge tube.

  • Lysis: Vortex vigorously for 30s. Incubate at -80°C for 20 mins.

  • Clarification: Centrifuge at 20,000 x g for 15 min at 4°C .

  • Supernatant: Transfer supernatant to a new glass vial.

    • Note: If sensitivity is an issue, dry under nitrogen flow (no heat) and reconstitute in 50 µL mobile phase. For ZWIX columns, reconstitute in MeOH/H2O (90:10) to match initial conditions.

Protocol B: LC-MS/MS Acquisition

Instrument: Triple Quadrupole (QqQ) or Q-TOF. Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).

LC Parameters:

  • Mobile Phase A (MPA): MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Ammonium Formate.

  • Mobile Phase B (MPB): MeOH + 50mM Formic Acid + 25mM Ammonium Formate.

    • Technical Note: ZWIX columns require "bulk" methanol/ACN.[2] Unlike C18, water is a strong eluent here. We use high organic content to retain polar analytes.

  • Flow Rate: 0.4 mL/min.[2][4]

  • Column Temp: 25°C (Lower temperature often improves chiral selectivity).

Gradient Table:

Time (min) % MPB Description
0.0 0 Equilibration (High ACN/MeOH)
2.0 0 Hold
15.0 100 Linear Gradient (Increase protic solvent)
18.0 100 Wash
18.1 0 Re-equilibration

| 25.0 | 0 | End |

MS Source Settings (ESI Positive):

  • Spray Voltage: 3500 V

  • Sheath Gas: 40 arb

  • Aux Gas: 10 arb

  • Capillary Temp: 300°C

Protocol C: MRM Transitions & Mass Isotopomer Distribution

The following transitions track the specific 3-13C label.

MetaboliteIsotopologuePrecursor (

)
Product (

)
Collision Energy (V)Logic
L-Serine M+0 (Endogenous)106.060.015Loss of HCOOH (Carboxyl)
L-Serine M+1 (Tracer) 107.0 61.0 15Label is on side chain; retained in fragment.
D-Serine M+0106.060.015Separated chromatographically from L-Ser.
D-Serine M+1 (Tracer) 107.0 61.0 15Separated chromatographically from L-Ser.
Glycine M+0 (Product)76.030.010Loss of label via SHMT.
Cystathionine M+0223.1134.120Endogenous.
Cystathionine M+1 (Product) 224.1 135.1 20Transsulfuration retains C3 label.

Data Analysis & Interpretation

Workflow Visualization

Analysis_Workflow Sample Extracted Sample (MeOH/H2O) LC LC Separation (ZWIX+ Column) Sample->LC Detection MS/MS Detection (MRM Mode) LC->Detection Data_L L-Serine Peak (RT: ~8 min) Detection->Data_L Enantiomer 1 Data_D D-Serine Peak (RT: ~10 min) Detection->Data_D Enantiomer 2 Calc Calculate M+1/Total Ratio (Fractional Enrichment) Data_L->Calc Data_D->Calc

Figure 2: Analytical workflow for separating and quantifying Serine enantiomer enrichment.

Calculation of Flux

Do not rely solely on absolute peak areas due to matrix effects. Calculate the Mass Isotopomer Distribution (MID) :



  • High L-Serine M+1 / Low Glycine M+0: Indicates low SHMT activity (label is stuck in Serine).

  • High Cystathionine M+1: Indicates active Transsulfuration (flux towards Glutathione synthesis).

  • High D-Serine M+1: Confirms uptake of the D-enantiomer tracer. If D-Serine M+1 decreases over time while Hydroxypyruvate M+1 increases, DAO activity is present.

Troubleshooting & Validation

  • Loss of Chiral Resolution:

    • Cause: Water content in mobile phase is too high or column is dirty.

    • Fix: Flush column with 100% MeOH. Ensure equilibration time is at least 10 minutes between runs.

  • Low Sensitivity for M+1:

    • Cause: Ion suppression from salts in PBS wash.

    • Fix: Use Ammonium Formate in the wash step instead of PBS, or dilute sample further.

  • Racemization:

    • Check: Inject pure L-Serine standard. If a D-Serine peak appears, racemization is occurring during sample prep (likely due to heat or high pH). Keep samples cold and acidic.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Vander Heiden, M. G., et al. (2016).[5] "The metabolic fates of serine." ResearchGate. Retrieved from [Link]

  • Shimadzu Corporation. (2023). "LC-MS/MS Method Package for D/L Amino Acids." Retrieved from [Link]

Sources

Method

synthesis of isotopically labeled proteins using DL-Serine (3-13C) precursors

Executive Summary This guide details the methodology for incorporating DL-Serine (3-13C) into recombinant proteins for NMR spectroscopy and Mass Spectrometry applications. While L-Serine is the biological standard, DL-Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodology for incorporating DL-Serine (3-13C) into recombinant proteins for NMR spectroscopy and Mass Spectrometry applications. While L-Serine is the biological standard, DL-Serine (3-13C) is frequently utilized in industrial and academic settings due to its significantly lower cost (often 40–60% cheaper than enantiopure L-Serine).

However, the use of a racemic precursor introduces two critical challenges:

  • D-Enantiomer Toxicity: D-Serine is bacteriostatic to E. coli at high concentrations, interfering with cell wall biosynthesis (D-Alanine competition) and pantothenate synthesis.

  • Metabolic Scrambling: The 3-13C label (beta-carbon) is highly labile, readily transferring to the One-Carbon (1C) folate pool via Serine Hydroxymethyltransferase (SHMT), leading to isotopic dilution and background labeling of Methionine, Histidine, and Purines.

This document provides two validated protocols—Cell-Free Protein Synthesis (CFPS) (Recommended) and In Vivo E. coli Expression —designed to maximize label incorporation while mitigating toxicity and scrambling.

Metabolic Context & Scrambling Logic

Understanding the fate of the 3-13C label is prerequisite to experimental design. The beta-carbon of Serine is the primary donor for the folate cycle.

The Scrambling Pathway

When L-Serine (3-13C) enters the cell (or extract):

  • SHMT Action: Converts Serine to Glycine.

  • Label Transfer: The 13C atom is cleaved and transferred to Tetrahydrofolate (THF) to form

    
     (Methylene-THF) .
    
  • Downstream Contamination: This labeled 1C-unit is used to synthesize Methionine (methyl group), Thymidylate (DNA), and Purines.

  • Signal Loss: The specific signal for Serine is diluted, and "ghost" peaks appear for Methionine methyls in NMR spectra.

Pathway Visualization

The following diagram illustrates the flux of the 13C label and the inhibitory points used in the protocols below.

SerineMetabolism DL_Ser DL-Serine (3-13C) (Input Precursor) D_Ser D-Serine (Toxic Isomer) DL_Ser->D_Ser Transport L_Ser L-Serine (3-13C) DL_Ser->L_Ser Transport Protein Labeled Protein (Ser-13C) D_Ser->Protein Inhibition (False Incorporation) dsdA dsdA (Detoxification) D_Ser->dsdA L_Ser->Protein Translation (Ribosome) SHMT Enzyme: SHMT (Serine Hydroxymethyltransferase) L_Ser->SHMT Gly Glycine (Unlabeled) SHMT->Gly Backbone lost MethyleneTHF 5,10-CH2-THF (13C Labeled) SHMT->MethyleneTHF 3-13C Transfer THF THF THF->SHMT Met Methionine (Methyl-13C) MethyleneTHF->Met Scrambling Purines Purines/DNA MethyleneTHF->Purines Pyruvate Pyruvate dsdA->Pyruvate Clearance ExogenousGly Exogenous Glycine (Inhibitor) ExogenousGly->SHMT Product Inhibition

Caption: Metabolic fate of DL-Serine (3-13C). Red nodes indicate unwanted scrambling products or toxic pathways. Green indicates the desired target.

Protocol A: Cell-Free Protein Synthesis (CFPS)

Status: Gold Standard for DL-Precursors Rationale: CFPS systems (e.g., S30 extract) lack the active cell wall synthesis machinery that D-Serine inhibits. Furthermore, the translational machinery is stereoselective, exclusively incorporating the L-isomer without the need for cellular transport or detoxification.

Materials
  • System: E. coli S30 Extract (commercial or home-made) or PURE system.

  • Energy Mix: HEPES, ATP, GTP, CTP, UTP, tRNA, Phosphoenolpyruvate (PEP).

  • Amino Acid Mix: 20 AA mix minus Serine (1-2 mM each).

  • Label: DL-Serine (3-13C) (Target final conc: 2–4 mM).

  • Additives: Sodium Formate (20 mM), Unlabeled Glycine (2 mM).

Methodology
  • Preparation of Reaction Mix: Thaw S30 extract and Energy Mix on ice.

  • Scrambling Blockade: Prepare a "Master Mix" containing the Energy Mix and Amino Acids (minus Serine).

    • Critical Step: Add Unlabeled Glycine (2 mM) and Sodium Formate (20 mM) .

    • Why? Glycine induces product inhibition of SHMT. Formate dilutes the 1C pool, ensuring any "reverse" flux from the folate cycle does not carry a 13C label back into other pathways.

  • Precursor Addition: Add DL-Serine (3-13C) to a final concentration of 4 mM .

    • Note: Since only the L-isomer is used, 4 mM DL provides 2 mM L-Serine. The D-isomer remains inert in the supernatant.

  • Reaction: Incubate at 30°C for 4–16 hours (depending on system: batch vs. continuous exchange).

  • Purification: Harvest reaction. The D-Serine remains in the flow-through during affinity chromatography (e.g., Ni-NTA).

Protocol B: E. coli In Vivo Expression (Auxotrophic/Modified)

Status: Economical High-Yield Rationale: Using E. coli requires managing D-Serine toxicity. Standard BL21(DE3) strains possess the dsdA gene (D-serine dehydratase), which degrades D-Serine to pyruvate. However, high concentrations (>500 mg/L) can overwhelm this system.

Strain Selection[1]
  • Preferred: BL21(DE3) or DL-tolerant strains.

  • Avoid: Strains with dsdA deletions (unless using very low concentrations).

Media Formulation (Modified M9)
ComponentConcentrationPurpose
M9 Salts (5x)1xBase buffer
Glucose (Unlabeled)4 g/LCarbon source

(Unlabeled)
1 g/LNitrogen source
Glycine (Unlabeled) 200 mg/L Suppress SHMT scrambling
DL-Serine (3-13C) 100 mg/L Labeling Precursor
Thiamine/Biotin10 mg/LVitamins
Step-by-Step Workflow
Step 1: Adaptation Pre-Culture

Inoculate a single colony into 5 mL M9 media (containing standard unlabeled L-Serine at 50 mg/L) overnight.

  • Why? Adapts cells to minimal media conditions before introducing the stress of the DL-racemate.

Step 2: Biomass Generation

Inoculate the overnight culture into 1 L of M9 media (containing no Serine yet) and grow at 37°C until OD600 reaches 0.6–0.8.

Step 3: The "Shift" and Labeling
  • Cooling: Cool the culture to 20–25°C. Lower temperatures reduce metabolic rates, mitigating D-Serine toxicity and scrambling kinetics.

  • Scrambling Block: Add Unlabeled Glycine (200 mg/L) .

  • Precursor Addition: Add DL-Serine (3-13C) (100–150 mg/L) .

    • Caution: Do not exceed 200 mg/L of DL-Serine in a single bolus. If higher density is needed, pulse-feed 50 mg/L every hour.

Step 4: Induction

Wait 15 minutes after amino acid addition to allow uptake. Induce with IPTG (0.5–1.0 mM). Incubate for 12–16 hours at 20°C.

Step 5: Harvest & Wash

Centrifuge cells.[1] Wash the pellet with PBS to remove residual D-Serine stuck to the cell exterior before lysis.

Quality Control & Validation

Mass Spectrometry (Intact Protein)

Analyze the purified protein via ESI-MS.

  • Expected Shift: +1 Da per Serine residue.

  • Check: If you observe +1 Da shifts in Methionine-containing peptides (in a tryptic digest), scrambling has occurred.

HSQC NMR Validation

Acquire a 2D


 HSQC spectrum.
  • Success: Strong peaks in the Serine

    
    -carbon region (60–64 ppm).
    
  • Failure (Scrambling): Appearance of peaks in the Methionine

    
    -methyl region (~15 ppm).
    
  • Failure (Toxicity): Low protein yield or truncated expression.

References

  • Kainosho, M., et al. (2006). Optimal isotope labeling for NMR protein structure determinations. Nature, 440(7080), 52-57. [Link]

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of protein fragments in cultured eukaryotic cells. Journal of Biomolecular NMR, 6(1), 80-88. [Link]

  • Nanchen, A., et al. (2007). Nonlinear dependency of intracellular fluxes on growth rate in miniaturized continuous cultures of Escherichia coli. Applied and Environmental Microbiology, 73(4), 1162-1172. [Link]

  • Tong, K.I., et al. (2008). Stereoselective labeling of alpha-amino acids for NMR studies of high-molecular-weight proteins. Journal of the American Chemical Society, 130(33), 11073-11084. [Link]

  • Apponyi, M.A., et al. (2008). Cell-free protein synthesis for analysis by NMR spectroscopy. Methods in Molecular Biology, 426, 257-268. [Link]

Sources

Application

methods for chiral separation of DL-Serine (3-13C) derivatives

Application Note: High-Resolution Chiral Separation of DL-Serine (3-13C) Derivatives Executive Summary This guide details the methodologies for the chiral separation of DL-Serine (3-13C), a critical stable isotope tracer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chiral Separation of DL-Serine (3-13C) Derivatives

Executive Summary

This guide details the methodologies for the chiral separation of DL-Serine (3-13C), a critical stable isotope tracer used to deconvolute metabolic pathways in neurobiology (e.g., D-Serine synthesis in glia) and single-carbon metabolism.

While the chromatographic behavior of 3-13C labeled serine is physiochemically identical to the unlabeled isotopologue, the detection method dictates the separation strategy. For isotopic tracing, Mass Spectrometry (MS) is non-negotiable. Therefore, this protocol prioritizes MS-compatible workflows over traditional non-volatile buffer methods.

We present two validated protocols:

  • Direct Chiral LC-MS: Using Crown Ether columns with volatile acidic mobile phases.

  • Indirect Chiral LC-MS: Using Marfey’s Reagent (FDAA) derivatization for enhanced retention and sensitivity in complex matrices.

Strategic Workflow Selection

The choice between direct and indirect methods depends on sample complexity and sensitivity requirements.

WorkflowSelection Start Start: Sample Type Matrix Is the Matrix Complex? (Plasma, Tissue, Cell Lysate) Start->Matrix Direct Method A: Direct Chiral LC-MS (Crownpak CR-I+) Matrix->Direct No (Neat Standards/Simple Buffers) Indirect Method B: Marfey's Derivatization (C18 Column) Matrix->Indirect Yes (Requires cleanup/retention) Pros: No sample prep, fast\nCons: Acidic mobile phase limits MS sensitivity Pros: No sample prep, fast Cons: Acidic mobile phase limits MS sensitivity Direct->Pros: No sample prep, fast\nCons: Acidic mobile phase limits MS sensitivity Pros: High MS sensitivity, separates all AAs\nCons: 90 min incubation step Pros: High MS sensitivity, separates all AAs Cons: 90 min incubation step Indirect->Pros: High MS sensitivity, separates all AAs\nCons: 90 min incubation step

Caption: Decision matrix for selecting the optimal chiral separation workflow based on sample complexity.

Method A: Direct Chiral LC-MS (Crown Ether)

Principle: The Crownpak CR-I(+) column utilizes a chiral crown ether stationary phase that forms host-guest complexes with the ammonium group of amino acids. Expert Insight: Standard protocols use perchloric acid (HClO₄), which is incompatible with MS due to signal suppression and instrument corrosion. This protocol substitutes HClO₄ with Trifluoroacetic Acid (TFA) to maintain the low pH required for ammonium formation while ensuring MS volatility.

Materials
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[1]

  • Mobile Phase: Water / Acetonitrile (85:15 v/v) containing 0.1% to 0.5% (v/v) TFA.

  • Standards: DL-Serine (3-13C) (e.g., Sigma 604840 or Cambridge Isotope CLM-1572).

Protocol Steps
  • Mobile Phase Preparation:

    • Mix 850 mL HPLC-grade water with 150 mL Acetonitrile.

    • Add 5.0 mL TFA (0.5%). Note: Higher TFA concentration improves peak shape but may suppress MS ionization. Titrate down to 0.1% if sensitivity is poor, but ensure pH < 2.0.

    • Degas via ultrasonication for 10 mins.

  • Equilibration:

    • Flush column at 0.4 mL/min for 30 mins. Temperature: 25°C (Lower temperatures, e.g., 10°C, improve resolution but increase pressure).

  • Injection:

    • Sample: Dissolve residue in Mobile Phase.

    • Volume: 5–10 µL.

  • Detection (MS/MS):

    • Ionization: ESI Positive Mode.

    • Transitions (MRM):

      • L-Serine (Unlabeled): 106.0 → 60.0

      • L-Serine (3-13C): 107.0 → 61.0 (Mass shift +1 Da)

      • D-Serine (3-13C): 107.0 → 61.0 (Separated chromatographically)

Data Output:

  • Elution Order (CR-I+): D-Serine elutes before L-Serine.

  • Resolution (Rs): Typically > 2.0.

Method B: Indirect LC-MS (Marfey’s Derivatization)

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine group to form diastereomers. These diastereomers (L-D and L-L pairs) have different hydrophobicities and can be separated on a standard achiral C18 column. Why this method? It introduces a hydrophobic tag, significantly improving retention on C18 columns and enhancing ionization efficiency in ESI-MS compared to underivatized serine.

Derivatization Reaction Scheme

MarfeysReaction Serine DL-Serine (3-13C) (Hydrophilic) Complex Diastereomers: 1. L-FDAA-D-Ser (3-13C) 2. L-FDAA-L-Ser (3-13C) Serine->Complex + FDAA pH 8.0, 40°C FDAA FDAA (Marfey's) (L-Config) FDAA->Complex Separation C18 Column Separation Complex->Separation Hydrophobic Interaction

Caption: Reaction of DL-Serine with Marfey's Reagent to form separable diastereomers.

Materials
  • Reagent: Marfey’s Reagent (FDAA), 1% w/v in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

  • Quench: 1 M HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Protocol Steps
  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL Sample (aqueous) + 20 µL 1 M NaHCO₃ .

    • Add 100 µL Marfey’s Reagent (1% in acetone).

    • Vortex and incubate at 40°C for 60 minutes (heating block).

    • Critical Step: Stop reaction by adding 20 µL 1 M HCl .

    • (Optional) Dilute with 100 µL Mobile Phase A if signal is too high.

  • LC Gradient (C18):

    • Flow: 0.3 mL/min. Temp: 30°C.

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 60% B (Linear Gradient)

    • 15-18 min: 90% B (Wash)

  • Detection (MS):

    • Target Mass:

      • Serine (105) + FDAA (272) - HF (20) = 357 Da (Unlabeled).

      • Serine (3-13C) Derivative = 358 Da (M+1).

    • Elution Order: The L-L diastereomer (L-FDAA-L-Ser) typically elutes after the L-D diastereomer (L-FDAA-D-Ser) on C18, but verification with standards is mandatory.

Comparative Data Analysis

ParameterMethod A: Direct (Crown Ether)Method B: Indirect (Marfey's)
Separation Mechanism Host-Guest ComplexationDiastereomeric Hydrophobicity
Elution Order D-Serine firstD-Serine first (typically)
Sample Prep Time < 5 mins (Dilute & Shoot)~90 mins (Derivatization)
MS Sensitivity Moderate (TFA suppression)High (Hydrophobic tag aids ESI)
Matrix Tolerance Low (Salts interfere with Crown)High (C18 tolerates dirty matrix)
Isotope Effect Negligible retention shiftNegligible retention shift

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review.[2] Amino Acids, 27, 231–247.[2] Link

  • Hamase, K., et al. (2010). Determination of D-amino acids in biological samples: A review. Journal of Chromatography B. Link

  • Sigma-Aldrich. L-Serine-3-13C Product Specification & Applications.Link

  • Gao, S., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of Proteome Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DL-Serine (3-13C) NMR Signal Intensity

Current Status: Active Ticket ID: NMR-13C-SER-DL Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division Executive Summary Low signal intensity in 13C-labeled DL-Serine experiments is frequently misd...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: NMR-13C-SER-DL Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division

Executive Summary

Low signal intensity in 13C-labeled DL-Serine experiments is frequently misdiagnosed as an instrumental failure. While hardware issues occur, the root cause often lies in the physical chemistry of racemic mixtures or misconfigured decoupling schemes .

This guide bypasses generic advice to address the specific behavior of DL-Serine (3-13C) . Unlike its pure enantiomeric counterparts (L- or D-Serine), DL-Serine exhibits unique crystal lattice energies that drastically reduce solubility, directly impacting signal-to-noise ratio (SNR). Furthermore, the 3-position (


) relies heavily on Nuclear Overhauser Effect (NOE) transfer for visibility, which is easily nullified by incorrect pulse sequences.

Part 1: Sample Preparation (The "Racemic Trap")

Q: I prepared my DL-Serine sample at the same concentration I usually use for L-Serine (approx. 100 mg/mL), but there is precipitate and the signal is weak. Why?

A: You have likely exceeded the saturation limit. This is the "Racemic Trap."

  • The Science: Pure enantiomers (L-Serine) have a solubility of ~420 mg/mL in water.[1] However, DL-Serine forms a more stable crystal lattice with stronger intermolecular hydrogen bonds between the D and L isomers.[1][2] This reduces its solubility to approximately 50 mg/mL (a nearly 8-fold decrease).

  • The Consequence: If you attempt to dissolve >50 mg/mL, the excess solid remains suspended (causing magnetic field inhomogeneity/line broadening) or settles out (reducing effective concentration).

  • Corrective Action:

    • Filter the sample: Remove undissolved particulates to restore field homogeneity (shimming).[3]

    • pH Adjustment: Serine is zwitterionic. Adjusting the pH away from its isoelectric point (pI ≈ 5.68) can improve solubility.

      • Acidic Shift: Add minimal DCl (

        
         solution) to protonate the carboxylate.
        
      • Basic Shift: Add NaOD to deprotonate the amine.

    • Solvent Choice: Ensure you are using D₂O . Solubility in DMSO-d6 is significantly lower for zwitterionic amino acids.

Part 2: Data Acquisition Parameters (The Physics of Signal)

Q: My sample is clear, but the C3 peak (approx. 61 ppm) is still weak compared to the solvent or reference. Is my relaxation delay (d1) too short?

A: For the C3 position (


), the relaxation delay is likely not the primary culprit, but NOE handling  is.
  • The Mechanism:

    • Relaxation (T1): The C3 carbon is a methylene (

      
      ). Methylene carbons relax relatively efficiently (T1 ≈ 0.5 – 1.0 s) due to dipolar interactions with the two attached protons. In contrast, the Carbonyl (C1) has a very long T1 (>5 s). If C3 is weak, it is rarely due to saturation if 
      
      
      
      .
    • NOE Enhancement: 13C signals are inherently weak. We rely on the Nuclear Overhauser Effect (NOE) from protons to boost the 13C signal by up to 200% (3x intensity) .

  • The Diagnostics: Check your decoupling program.

    • Inverse Gated Decoupling (zgig): Decoupler is OFF during delay, ON during acquisition. Result: Quantitative integrals, but NO NOE enhancement . Signal is weak.

    • Power Gated Decoupling (zgpg): Decoupler is ON during delay (low power), ON during acquisition (high power). Result: Full NOE enhancement . Signal is strong.

  • Corrective Action:

    • For Structure Verification/Detection : Use Power Gated (WALTZ-16 or GARP) decoupling.

    • For Quantification : You must use Inverse Gated, but you will need to compensate for the lost NOE by increasing the number of scans (NS) by a factor of ~9 to achieve the same SNR.

Q: I see the C3 peak, but it looks like a triplet or is very broad. What is happening?

A: This is a Decoupling Bandwidth or Power issue.

  • The Science: The C3 carbon is directly bonded to two protons. The heteronuclear coupling constant (

    
    ) is large (~140 Hz).
    
  • The Issue: If the decoupler offset (O2) is too far from the serine protons (approx 3.8 - 4.0 ppm) or the power is too low, the C3 signal will partially split. A single sharp peak becomes a triplet (1:2:1) or a broad "hump," distributing the intensity and making it disappear into the noise.

  • Corrective Action:

    • Center the proton decoupler (O2p) at 4.0 ppm (midpoint of Serine protons).

    • Ensure the decoupling pulse (e.g., typically 80-90 µs for WALTZ-16) is calibrated.

Part 3: Troubleshooting Logic & Visualizations

Workflow 1: The Signal Recovery Decision Tree

This diagram illustrates the logical path to identify the cause of low signal intensity.

TroubleshootingFlow Start Start: Low Signal for DL-Serine (3-13C) CheckSolubility 1. Check Sample Clarity Start->CheckSolubility Precipitate Precipitate Visible? CheckSolubility->Precipitate FixSolubility Action: Filter Sample Check [Conc] < 50mg/mL Adjust pH (DCl/NaOD) Precipitate->FixSolubility Yes CheckSplit 2. Check Peak Shape (C3) Precipitate->CheckSplit No FixSolubility->CheckSplit IsSplit Is Peak Split/Broad? CheckSplit->IsSplit FixDecouple Action: Adjust O2p to 4.0 ppm Calibrate Decoupler Power IsSplit->FixDecouple Yes (Coupling Issue) CheckSeq 3. Check Pulse Sequence IsSplit->CheckSeq No (Intensity Issue) FixDecouple->CheckSeq IsQuant Need Quantitation? CheckSeq->IsQuant SetPowerGated Action: Use Power Gated (zgpg) Enable NOE (3x Signal) IsQuant->SetPowerGated No (Max Signal) SetInverseGated Action: Use Inverse Gated (zgig) Increase Scans (NS x 9) IsQuant->SetInverseGated Yes

Caption: Logical workflow for diagnosing low signal intensity in 13C-labeled DL-Serine samples.

Workflow 2: Pulse Sequence Selection Strategy

Choosing the wrong decoupling scheme is the #1 cause of "missing" signals in labeled compounds.

PulseSequence Goal Experimental Goal Detect Detection / Structure ID Goal->Detect Quant Quantification (Integrals) Goal->Quant Method1 Power Gated Decoupling (NOE: ON) Detect->Method1 Method2 Inverse Gated Decoupling (NOE: OFF) Quant->Method2 Result1 Result: High Signal (300%) Integrals: Invalid Method1->Result1 Result2 Result: Low Signal (100%) Integrals: Valid Method2->Result2

Caption: Impact of decoupling modes on signal intensity and integral accuracy.

Part 4: Validated Experimental Protocol

Protocol ID: 13C-SER-OPT-01 Objective: Maximum Sensitivity Acquisition for DL-Serine (3-13C)

Sample Setup
ParameterSpecificationNotes
Solvent D₂O (99.9% D)Preferred over DMSO for sensitivity.
Concentration Max 40-50 mg/mL CRITICAL: Do not exceed. DL-Serine precipitates above this.
pH Adjustment Optional: Add 10µL 1M DClShifts pH to acidic; prevents exchange broadening of OH/NH protons.
Tube 5mm High-PrecisionEnsure no scratches (shimming).
Instrument Parameters (Bruker Nomenclature)
ParameterValueReason
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling with 30° flip angle.
Pulse Angle 30° (approx 3-4 µs)Allows faster repetition rate than 90°.
Relaxation Delay (d1) 1.5 - 2.0 s Sufficient for C3 (

) relaxation (T1 < 1s).
Acquisition Time (aq) 1.0 sSufficient for resolution; prevents noise accumulation.
Spectral Width (sw) 200 ppmStandard range.
O1P (Center) 100 ppmCenters the carbon window.
O2P (Decoupler) 4.0 ppm CRITICAL: Centers decoupling on Serine protons.
Scans (NS) 256 - 1024Adjust based on enrichment level.
Processing
  • Window Function: Exponential Multiplication (EM).

  • Line Broadening (LB): 1.0 - 3.0 Hz (13C requires higher LB than Proton).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 4: Heteronuclear NMR). Link

  • Ranka, S., & Deamer, D. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.[2] Journal of Emerging Investigators.[2] (Specific data on DL-Serine solubility limits). Link

  • Biological Magnetic Resonance Data Bank (BMRB) . Entry: Serine Chemical Shifts. (Verification of C3 shift at ~61 ppm). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Details on NOE enhancement factors and relaxation mechanisms). Link

Sources

Optimization

resolving peak overlap issues with DL-Serine (3-13C) in complex matrices

Case ID: SER-13C-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division Executive Summary You are encountering peak overlap or isobaric interference when analyzing DL-Serine (3...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SER-13C-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary

You are encountering peak overlap or isobaric interference when analyzing DL-Serine (3-13C) in complex matrices (plasma, cell culture media, urine). This is a multi-faceted challenge involving:

  • Chromatographic Co-elution: Serine is highly polar and elutes in the void volume on standard C18 columns.

  • Isobaric Interference: The M+1 mass shift (+1.003 Da) of your tracer overlaps with the natural abundance 13C isotope of endogenous unlabeled serine.

  • Chiral Complexity: The use of a racemic (DL) tracer in a biological system dominated by L-enantiomers requires specific separation strategies if D-Serine physiology is not the target.

This guide provides the validated protocols to resolve these issues.

Module 1: Chromatographic Resolution (LC-MS)

The Problem: On Reverse Phase (C18) columns, Serine co-elutes with salts and other polar amino acids (Glycine, Asparagine) in the void volume (


), leading to severe ion suppression.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] Zwitterionic (ZIC-pHILIC) or Amide-based stationary phases are required to retain Serine away from the void.

Recommended Protocol: ZIC-pHILIC Separation
ParameterCondition
Column ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent polymeric bead HILIC
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0) in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.15 - 0.25 mL/min
Gradient 80% B to 20% B over 15-20 mins
Critical Step Re-equilibration is slower in HILIC. Allow at least 8-10 column volumes between injections.
Troubleshooting Workflow: Peak Shape & Retention

LC_Troubleshooting Start Issue: Serine Elutes in Void / Poor Peak Shape Check_Col Check Column Type Start->Check_Col Is_C18 C18 / RP Check_Col->Is_C18 Is_HILIC HILIC (Amide/ZIC) Check_Col->Is_HILIC Switch_HILIC ACTION: Switch to ZIC-pHILIC Serine requires polar retention Is_C18->Switch_HILIC Check_pH Check Mobile Phase pH Is_HILIC->Check_pH Low_pH Acidic (pH < 3) Check_pH->Low_pH High_pH Basic (pH > 8) Check_pH->High_pH Split_Peak Problem: Split Peaks? Low_pH->Split_Peak High_pH->Split_Peak Action_pH ACTION: Buffer to pH 9.0 (Ammonium Carbonate) Serine is zwitterionic Split_Peak->Action_pH No (Broadening) Action_Inj ACTION: Match Sample Solvent to Initial Mobile Phase (Min 80% AcN) Split_Peak->Action_Inj Yes

Figure 1: Decision tree for resolving Serine retention and peak shape issues in LC-MS.

Module 2: Mass Spectrometry & Isobaric Interference

The Problem: The DL-Serine (3-13C) tracer has a mass of


.
  • Unlabeled Serine (M+0): ~100% abundance at mass

    
    .
    
  • Unlabeled Serine Natural Isotope (M+1): ~1.1% abundance at mass

    
    .
    
  • Tracer (M+1): Overlaps exactly with the natural isotope of the endogenous serine.

The Solution: You must monitor specific transitions and apply Background Subtraction .

MRM Transitions (Triple Quadrupole)

The 3-13C label is located on the side chain (beta-carbon). You must select fragments that retain this carbon to distinguish the label.

AnalytePrecursor Ion

Product Ion

Fragment Identity
L-Serine (Unlabeled) 106.060.0

DL-Serine (3-13C) 107.0 61.0 Label is retained in fragment
Interference (Endogenous) 107.061.0Natural 13C on C2 or C3

Critical Calculation (Isotope Correction): Since the endogenous M+1 signal interferes with your tracer, you must subtract the natural abundance contribution.



(Note: 0.011 is an approximation; determine the exact ratio experimentally by injecting unlabeled standard).

Module 3: Metabolic Fate & Pathway Tracing[2]

The Problem: Users often fail to detect the label in downstream metabolites because the 3-carbon (C3) of serine has a unique metabolic fate compared to the C1 or C2 carbons.

Scientific Insight: In the Folate Cycle (One-Carbon Metabolism), Serine Hydroxymethyltransferase (SHMT) converts Serine to Glycine.

  • C1 & C2 of Serine

    
     Become Glycine .
    
  • C3 of Serine (Your Label)

    
     Transferred to Tetrahydrofolate (THF)  to form 5,10-Methylene-THF .
    

Result: If you look for Labeled Glycine, you will not find it. The label has moved into the folate pool and will eventually appear in purines or thymidylate.

Pathway Visualization

Serine_Fate Serine DL-Serine (3-13C) (Tracer) Glycine Glycine (UNLABELED) Serine->Glycine C1-C2 Retained MethyleneTHF 5,10-Methylene-THF (LABELED) Serine->MethyleneTHF C3 (Label) Transferred Pyruvate Pyruvate (3-13C) (Labeled) Serine->Pyruvate Alternative Path (Gluconeogenesis) THF Tetrahydrofolate (THF) THF->MethyleneTHF SHMT SHMT SDH Serine Dehydratase

Figure 2: Metabolic fate of the C3 carbon. Note that the label splits from the amino acid backbone during Glycine synthesis.

Module 4: Chiral Considerations (The "DL" Factor)

The Problem: You are using a DL (racemic) mixture.

  • Biological Reality: Mammalian systems are >99% L-Serine . D-Serine is a neurotransmitter (NMDA agonist) found primarily in the brain.

  • Analytical Risk: If you use an achiral column (HILIC/C18), D and L co-elute. Your "Serine" peak is the sum of D+L.

  • Tracer Perturbation: Adding high concentrations of D-Serine (via the DL tracer) can inhibit L-Serine transport or induce toxicity in sensitive cell lines.

Recommendation: If you only care about L-Serine flux :

  • Verify that your cell line/organism does not have active D-Amino Acid Oxidase (DAAO) activity that would metabolize the D-form differently.

  • If precise enantiomer quantification is needed, you must use a chiral column (e.g., Crownpak CR-I(+)) or derivatize with Marfey’s Reagent (FDAA) to separate diastereomers.

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS instead of LC-MS for this tracer? A: Yes, but you must use TBDMS derivatization (Reagent: MTBSTFA).

  • Why: TMS derivatives (BSTFA) are moisture sensitive and often unstable for amino acids.

  • Transition: Monitor the

    
     fragment (loss of tert-butyl).
    
    • Unlabeled Serine-2TBDMS:

      
       276.
      
    • Serine (3-13C)-2TBDMS:

      
       277.
      

Q2: My background noise for the M+1 transition is too high. What should I do? A: This is due to the natural abundance of 13C (1.1%) in the high levels of endogenous serine.

  • Increase Tracer Load: Ensure your tracer enrichment is >50% of the total pool.

  • Switch Tracer: Use L-Serine (13C3) (Universal label). This shifts the mass to M+3, moving it completely away from the natural abundance M+1/M+2 noise.

Q3: Why is my Serine peak splitting in HILIC? A: This is usually a solvent mismatch. HILIC mobile phases are high organic (AcN). If you inject your sample in 100% water, the serine molecules "race" ahead of the solvent front, causing peak distortion. Dissolve your samples in 80:20 Acetonitrile:Water.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1] Analytical and Bioanalytical Chemistry. Link

  • Crown, S. B., et al. (2015). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. Link

  • NIST Mass Spectrometry Data Center. (2023). Serine Mass Spectrum (Electron Ionization).[2][3] NIST Chemistry WebBook. Link

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. Link

  • Sigma-Aldrich. (2024).[4] DL-Serine-3-13C Product Specification & Isotope Purity. Link

Sources

Troubleshooting

Technical Guide: Minimizing Isotope Scrambling in DL-Serine (3-13C) Metabolism

Introduction: The Scrambling Paradox In metabolic flux analysis, DL-Serine (3-13C) presents a unique challenge. You are not tracking a single molecule; you are tracking a racemic mixture where the enantiomers diverge int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scrambling Paradox

In metabolic flux analysis, DL-Serine (3-13C) presents a unique challenge. You are not tracking a single molecule; you are tracking a racemic mixture where the enantiomers diverge into distinct metabolic fates, yet their isotope labels (13C) converge into shared carbon pools.

"Scrambling" in this context is rarely a chemical artifact; it is a biological feature. It represents the rapid equilibration of the Carbon-3 label into the One-Carbon (1C) Pool (via L-Serine) and the Glycolytic Pool (via D-Serine). This guide provides the technical protocols to distinguish specific metabolic flux from background noise and systemic equilibration.

Metabolic Mechanisms: The Dual Fate of DL-Serine

To troubleshoot scrambling, you must first map where the label goes. The DL-racemate enters two mutually exclusive pathways that scramble the label differently.

The L-Serine Pathway (The Folate Scrambler)
  • Primary Enzyme: Serine Hydroxymethyltransferase (SHMT1/2).

  • Mechanism: L-Serine (3-13C) is converted to Glycine + 5,10-Methylene-THF .[1]

  • The Scrambling Point: This reaction is highly reversible. The labeled 1C unit (5,10-Methylene-THF) can recombine with unlabeled intracellular glycine to regenerate L-Serine.

    • Result: You observe L-Serine M+1 that looks like the tracer but is actually a recycled product.

The D-Serine Pathway (The Glycolytic Leak)
  • Primary Enzyme: D-Amino Acid Oxidase (DAAO).[2][3]

  • Mechanism: D-Serine is oxidized to Imino-propionate

    
     Hydroxypyruvate 
    
    
    
    Glycerate
    
    
    2-Phosphoglycerate (2-PG).
  • The Scrambling Point: The label enters glycolysis/gluconeogenesis.[4]

    • Result: Label appears in Pyruvate, Lactate, and Glucose, bypassing the folate cycle entirely.

Pathway Visualization

The following diagram illustrates the divergence of the DL-tracer and the specific nodes where scrambling occurs.

DL_Serine_Metabolism cluster_L L-Serine Fate (Folate Cycle) cluster_D D-Serine Fate (DAAO Pathway) DL_Ser DL-Serine (3-13C) (Tracer Input) L_Ser L-Serine DL_Ser->L_Ser Transport D_Ser D-Serine DL_Ser->D_Ser Transport Gly Glycine L_Ser->Gly SHMT1/2 (Reversible) THF_Pool 1C Pool (5,10-CH2-THF) L_Ser->THF_Pool C3 Transfer THF_Pool->L_Ser Recycling (Scrambling) Purines Purines/Thymidine THF_Pool->Purines H_Pyr Hydroxypyruvate D_Ser->H_Pyr DAAO Glycerate Glycerate H_Pyr->Glycerate GRHPR Glycolysis Glycolysis (2-PG) Glycerate->Glycolysis

Caption: Divergent metabolic fates of DL-Serine.[2] Note the "Recycling" loop in the L-pathway which is the primary source of isotopic scrambling in the folate cycle.

Experimental Protocol: Minimizing Scrambling

To minimize scrambling, you must shift from "Steady-State" analysis to "Kinetic Flux" (non-steady state) analysis.

Experimental Design Parameters
ParameterRecommendationRationale
Labeling Duration Short (15–60 mins) Long exposure allows the 1C pool to equilibrate, making it impossible to distinguish uptake from recycling.
Tracer Concentration Physiological (0.4 mM) Excess serine can saturate SHMT, artificially driving the reaction toward glycine and increasing 1C dumping.
Media Composition Glycine-Replete Removing glycine forces the cell to synthesize it from serine, accelerating SHMT flux and increasing scrambling rates.
Quenching Method Liquid N2 / -80°C MeOH Enzymatic turnover of serine/glycine is rapid (~1s). Slow quenching alters the isotopic ratio.
Protocol: Rapid Quenching for Serine Tracing

Standard washing steps (PBS) often cause significant leakage of intracellular amino acids. This protocol uses a direct-quench method.

  • Preparation: Pre-chill 80% Methanol / 20% Water to -80°C (on dry ice).

  • Termination: Rapidly aspirate the culture media from the plate.

    • Critical: Do not wash with PBS. The time taken to wash allows SHMT to scramble the label.

  • Quenching: Immediately pour the -80°C Methanol solution onto the cells.

  • Extraction: Incubate on dry ice for 15 minutes.

  • Harvesting: Scrape cells in the methanol solution and transfer to a cold centrifuge tube.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant for LC-MS.

Troubleshooting & FAQs

Q1: I see high M+1 signal in Glycine. Is this contamination?

No. This is the expected product of SHMT activity.

  • Mechanism: L-Serine (3-13C)

    
     Glycine (unlabeled) + 5,10-CH2-THF (Labeled).
    
  • Correction: If you see Glycine M+1 or M+2, it implies the Glycine Cleavage System (GCS) is active or reverse-SHMT is occurring with labeled 1C units.

  • Action: Check the ratio of Serine M+1 to Glycine M+0. If Glycine M+1 is rising, your 1C pool is saturated.

Q2: My Pyruvate is labeled M+1. How did the label get there?

This confirms the metabolism of the D-Serine component or Serine Dehydratase (SDH) activity.

  • Diagnostic:

    • If labeled via SDH (L-Serine) : Serine

      
       Pyruvate + NH4. The C3 label stays on Pyruvate.
      
    • If labeled via DAAO (D-Serine) : D-Serine

      
       Hydroxypyruvate 
      
      
      
      Glycerate
      
      
      2-PG
      
      
      Pyruvate.
  • Differentiation: Use a pure L-Serine (3-13C) tracer in a parallel well. If Pyruvate labeling disappears, the signal in your DL experiment was driven by the D-isomer via DAAO.

Q3: How do I calculate "True" Synthesis vs. "Recycled" Serine?

You must monitor the mass isotopomer distribution (MID).

  • M+1 Serine: Represents the original tracer (mostly).

  • M+2 / M+3 Serine: Indicates scrambling. This occurs if labeled Glycine (from a different pathway) recombines with a labeled 1C unit.[1]

  • Action: If M+2/M+3 species exceed 5% of the total pool, your labeling time is too long. Reduce incubation time.

Troubleshooting Decision Tree

Use this logic flow to diagnose the source of unexpected labeling patterns.

Troubleshooting_Tree Start Unexpected Isotope Pattern Check_Purines Is Label in Purines (A/G)? Start->Check_Purines Check_Pyr Is Label in Pyruvate/Lactate? Start->Check_Pyr Purine_Yes Yes: High 1C Flux Check_Purines->Purine_Yes M+1 detected Purine_No No: Blocked Folate Cycle Check_Purines->Purine_No No label Pyr_Yes Check Isomer Source Check_Pyr->Pyr_Yes M+1 detected Test_L Run Pure L-Serine Control Pyr_Yes->Test_L Result_DAAO DAAO Pathway Active (D-Serine Metabolism) Test_L->Result_DAAO Label Disappears Result_SDH SDH Pathway Active (L-Serine Dehydratase) Test_L->Result_SDH Label Persists

Caption: Logic flow for identifying the metabolic source of unexpected 13C labels in downstream metabolites.

References

  • Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature.

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease.[5][6] Cell Metabolism.[1][6][7][8][9][10]

  • Labuschagne, C. F., et al. (2014).[6][11] Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells.[11] Nature.

  • Sacchi, S., et al. (2012). D-Amino acid oxidase: physiological role and applications. Current Pharmaceutical Design.

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

Sources

Optimization

Technical Support Center: DL-Serine (3-13C) Ionization Optimization

The following technical guide serves as a specialized support center for improving the ionization efficiency of DL-Serine (3-13C) in Electrospray Ionization Mass Spectrometry (ESI-MS). Status: Operational Role: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for improving the ionization efficiency of DL-Serine (3-13C) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Status: Operational Role: Senior Application Scientist Analyte: DL-Serine (3-13C) [MW: 106.09 Da] Context: Small, polar, zwitterionic amino acid analysis.[1]

Executive Summary: The "Serine Paradox"

DL-Serine presents a classic "Serine Paradox" in ESI-MS: it is too polar to retain on standard C18 columns (eluting in the suppression-heavy void volume) yet often lacks sufficient surface activity to ionize efficiently in the highly aqueous mobile phases required for its solubility.[1]

For the 3-13C labeled variant , the physics remain identical to the unlabeled congener, but the stakes are higher. You are likely using this as an Internal Standard (IS) for quantitation or a tracer for metabolic flux analysis.[1] Poor ionization of your tracer leads to high limits of detection (LOD) and unreliable flux calculations.[1]

This guide moves beyond basic "check your connections" advice. We will engineer the chemical environment to force Serine into the gas phase.

Module 1: The Chromatography-Ionization Link

The Critical Error: Attempting to analyze Serine on a C18 column with 95% water. The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Why HILIC is Non-Negotiable

In ESI, ionization efficiency is directly proportional to the volatility of the solvent.

  • RPLC (C18): Requires high water content (>95%) to retain Serine.[1] Water has high surface tension and requires high energy to desolvate. Result: Poor ionization.

  • HILIC: Retains Serine using high organic content (e.g., 80-90% Acetonitrile).[1] Acetonitrile has low surface tension (

    
     vs. water's 
    
    
    
    ).[1] Result: Smaller droplets, faster evaporation, and up to 10-50x signal enhancement .
Recommended HILIC Protocol
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Start: 85% B.[1]

  • Mechanism: The high ACN content forces Serine (a polar molecule) into the water-rich layer on the stationary phase, retaining it away from the void volume salts.

Module 2: Chemical Derivatization (The "Nuclear Option")[1]

If direct analysis (even with HILIC) yields insufficient sensitivity (e.g., sub-nanomolar concentrations), you must alter the analyte's physics.[1]

The Strategy: Hydrophobic Tagging

Serine is hydrophilic. By attaching a hydrophobic tag, you achieve two things:

  • Surface Activity: The molecule migrates to the surface of the ESI droplet (where ionization happens) rather than staying in the center.

  • Retention: It becomes retainable on standard C18 columns.

Top Derivatization Agents for Serine
AgentTarget GroupMechanismProsCons
Fmoc-Cl Amine (N-term)Adds Fluorenyl groupHuge signal boost; Retains well on C18.[1]Requires removal of excess reagent.
Dansyl Chloride AmineAdds Naphthalene sulfonylIntroduces a pre-charged tertiary amine; excellent for (+) ESI.[1]Reaction time ~30-60 mins.[1]
BQC / AQC AmineAdds QuinolineVery fast; Stable derivatives; High proton affinity.Reagents can be expensive.

Application Scientist Note: For 13C-Serine flux studies, Dansyl Chloride is often preferred because it moves the mass to a "cleaner" region of the spectrum (~m/z 340) where background noise is lower than at m/z 107.

Module 3: Visualizing the Workflow

The following decision tree outlines the logical path for optimizing your Serine signal.

SerineOptimization Start Start: Low Signal for DL-Serine (3-13C) CheckMode Current Mode: RPLC (C18) or HILIC? Start->CheckMode RPLC_Path RPLC (C18) CheckMode->RPLC_Path Using C18 HILIC_Path HILIC CheckMode->HILIC_Path Using HILIC VoidVol Problem: Elution in Void (Ion Suppression) RPLC_Path->VoidVol OptimizeHILIC Optimize HILIC: 85% ACN, 10mM Amm. Formate HILIC_Path->OptimizeHILIC SwitchHILIC Action: Switch to HILIC (Amide/ZIC Phase) VoidVol->SwitchHILIC SwitchHILIC->OptimizeHILIC CheckSens Is Sensitivity Sufficient? OptimizeHILIC->CheckSens Derivatize Action: Derivatization (Dansyl-Cl or Fmoc) CheckSens->Derivatize No (<1 nM) FinalOpt Final Polish: Source Temp & Gas Flow CheckSens->FinalOpt Yes Derivatize->FinalOpt Success Protocol Validated FinalOpt->Success

Caption: Decision matrix for selecting between chromatographic optimization and chemical derivatization based on sensitivity needs.

Module 4: Troubleshooting FAQ

Q1: I see the 13C-Serine peak, but the intensity fluctuates wildly between injections. Why? A: This is likely Ion Suppression caused by co-eluting salts.

  • Diagnosis: Infuse a constant stream of Serine post-column while injecting a matrix blank. If the signal drops at the Serine retention time, you have suppression.

  • Fix: Your column is not separating Serine from the "salt front." Switch to HILIC (Module 1) to retard Serine retention, allowing salts to elute first.

Q2: My signal is stable but very low. Should I increase the sample concentration? A: Not necessarily. First, check your pH . Serine is zwitterionic (pKa1


 2.2, pKa2 

9.2).[1]
  • Positive Mode (

    
    ):  You must be at pH < 3.0 to ensure the amine is protonated (
    
    
    
    ) and the carboxyl is protonated (
    
    
    ), giving a net
    
    
    charge.[1]
  • Action: Ensure your mobile phase contains 0.1% Formic Acid . If you are using neutral pH (e.g., ammonium acetate without acid), Serine may be neutral (zwitterionic net charge 0), making it "invisible" to the electric field.

Q3: Can I use Sodium adducts


 to improve sensitivity? 
A:  Dangerous territory.
While sodium adducts are often intense, they are unstable  during fragmentation (MS/MS).[1] The sodium ion can "hop" between functional groups, leading to unpredictable fragmentation patterns and poor quantitation.
  • Recommendation: Stick to protonated species

    
    .[1] If you see dominant Na+ adducts, your mobile phase is too clean (needs proton source) or your glassware is dirty (leaking sodium).[1] Add 0.1% Formic Acid to force the protonated state.
    

Q4: I am doing metabolic flux analysis. Does the 13C label affect retention time? A: Negligibly, but watch for the Isotope Effect . Deuterium (D) often shifts retention time, but Carbon-13 (


) has a minimal effect on chromatographic behavior.[1] However, ensure your integration windows are wide enough.
  • Critical Check: If you use an unlabeled standard to define retention time windows, ensure the window is centered. 13C-Serine will co-elute almost perfectly with 12C-Serine.[1]

References

  • HILIC vs.

    • Title: "Hydrophilic interaction chromatography (HILIC) in proteomics and metabolomics."
    • Source:Journal of Separ
    • URL:[Link][1]

  • Derivatization Strategies

    • Title: "Chemical derivatization for the analysis of amino acids and organic acids by LC-MS."
    • Source:Journal of Chrom
    • URL:[Link][1]

  • Ionization Mechanism

    • Title: "Electrospray ionization of amino acids: A st
    • Source:Journal of The American Society for Mass Spectrometry.
    • URL:[Link][1]

  • Matrix Effects & Suppression

    • Title: "Mechanisms of ion suppression in liquid chromatography-electrospray ioniz
    • Source:Journal of Chrom
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: DL-Serine (3-13C) vs. U-13C L-Serine in Metabolic Flux Analysis

Executive Summary In metabolic flux analysis (MFA), the choice between DL-Serine (3-13C) and U-13C L-Serine is not merely a matter of cost or availability; it dictates the specific metabolic sub-networks visible to the r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic flux analysis (MFA), the choice between DL-Serine (3-13C) and U-13C L-Serine is not merely a matter of cost or availability; it dictates the specific metabolic sub-networks visible to the researcher.

  • U-13C L-Serine is the holistic tracer . It tracks the entire carbon skeleton, making it superior for monitoring serine's contribution to gluconeogenesis, TCA anaplerosis (via pyruvate), and total biomass synthesis.

  • DL-Serine (3-13C) is the One-Carbon (1C) specialist . It specifically labels the folate pool without labeling the glycine backbone. This unique property allows for the precise deconvolution of nucleotide biosynthesis pathways, distinguishing between carbon units donated by folate carriers versus those incorporated from the glycine backbone.

Critical Advisory on Chirality: The presence of the D-enantiomer in DL-Serine (3-13C) introduces a significant variable. While L-Serine drives canonical SHMT flux, D-Serine is metabolized via D-amino acid oxidase (DAO), potentially confounding results in renal or neuronal models.

Part 1: Mechanistic Differentiators & Atom Mapping

To interpret the data correctly, one must understand the atom-by-atom fate of the tracer.

U-13C L-Serine: The Skeleton Tracer

When [U-13C]Serine (M+3) is metabolized via Serine Hydroxymethyltransferase (SHMT), it splits:

  • Glycine: Retains carbons 1 and 2 (becoming M+2 Glycine).

  • Folate Cycle: Carbon 3 is transferred to Tetrahydrofolate (THF), creating M+1 5,10-Methylene-THF .

Result: Both the glycine pool and the 1C-folate pool are labeled.[1]

  • Downstream Ambiguity: If you observe labeled Purines (e.g., ATP), the label could have come from the Glycine backbone (which provides C4, C5, N7) or the 1C unit (which provides C2, C8). Deconvoluting this requires complex mass isotopomer distribution (MID) modeling.

DL-Serine (3-13C): The 1C Donor

When [3-13C]Serine is metabolized via SHMT:

  • Glycine: The label (C3) is cleaved off. The resulting Glycine is unlabeled (M+0) .

  • Folate Cycle: The labeled C3 is transferred to THF, creating M+1 5,10-Methylene-THF .

Result: Only the 1C-folate pool is labeled.

  • Downstream Precision: Any label observed in Purines (M+1 or M+2) must originate from the folate pool (1C units). This tracer provides a clean "background-free" signal for assessing the activity of the folate cycle and nucleotide synthesis.

Visualization of Atom Mapping

The following diagram illustrates the divergent fates of the carbon atoms using the two tracers.

Serine_Atom_Mapping cluster_0 Tracer Input cluster_1 SHMT Reaction Output cluster_2 Purine Biosynthesis (ATP) U13C U-13C Serine (C1*, C2*, C3*) Gly_U Glycine (M+2) (C1*, C2*) U13C->Gly_U Backbone THF_U 1C-Unit (M+1) (C3*) U13C->THF_U Side Chain C3_13C 3-13C Serine (C1, C2, C3*) Gly_3 Glycine (M+0) (Unlabeled) C3_13C->Gly_3 Backbone THF_3 1C-Unit (M+1) (C3*) C3_13C->THF_3 Side Chain Purine_U Purine Ring (Labeled at C4,C5 + C2,C8) Gly_U->Purine_U Glycine incorp. THF_U->Purine_U 1C incorp. Purine_3 Purine Ring (Labeled at C2,C8 ONLY) THF_3->Purine_3 1C incorp. (Specific)

Figure 1: Atom mapping comparison. Note how 3-13C Serine (Red) isolates the 1C-unit flux (Green) without labeling the Glycine backbone, whereas U-13C Serine (Blue) labels both.

Part 2: The "DL" Confounder (Chirality Warning)

The prompt specifies DL -Serine (3-13C). This is a racemic mixture containing 50% L-Serine and 50% D-Serine. This is a critical experimental variable often overlooked.

The Biological Filter
  • L-Serine: Rapidly metabolized by SHMT (cytosolic/mitochondrial) and Serine Dehydratase (SDH).

  • D-Serine: Not a substrate for SHMT. In mammals, it is metabolized by D-amino acid oxidase (DAO) to hydroxypyruvate, or it acts as a neuromodulator (NMDA receptor co-agonist).

Impact on Flux Calculation[2][3][4][5][6]
  • Dilution Effect: If you treat cells with 2 mM DL-Serine (3-13C), only 1 mM (the L-form) is biologically available for the folate cycle. You must adjust your effective concentration calculations.

  • Interference (Kidney/Brain): In tissues with high DAO activity (kidney, brain), D-Serine (3-13C) will be converted to Hydroxypyruvate (3-13C)

    
     Glycerate (3-13C). This creates a parallel flux into glycolysis bypassing the folate cycle, potentially leading to false interpretations of glycolytic labeling.
    

Recommendation: If budget permits, L-Serine (3-13C) is preferred. If using DL, you must assume the D-fraction is inert (in low-DAO cell lines like HeLa or HEK293) or control for DAO activity.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for adherent cancer cells (e.g., HCT116) to trace 1C flux into nucleotides.

Materials
  • Tracer: DL-Serine (3-13C) (Sigma/Cambridge Isotope), >99% enrichment.

  • Media: Serine/Glycine-free DMEM (dialyzed FBS is mandatory to remove background serine).

  • Platform: LC-HRMS (e.g., Q-Exactive or orbitrap) with HILIC chromatography.

Workflow Diagram

Workflow Start Cell Seeding (Standard Media) Wash PBS Wash x2 (Remove unlabeled Ser) Start->Wash Pulse Pulse: DMEM + 0.4mM DL-Serine(3-13C) (Time: 6h - 24h) Wash->Pulse Quench Quench: 80% MeOH (-80°C) (Metabolism Stop) Pulse->Quench Extract Extraction & Centrifugation (14,000g, 10 min) Quench->Extract Analyze HILIC LC-MS/MS Analysis Extract->Analyze

Figure 2: Standardized flux workflow. The PBS wash is critical to prevent unlabeled serine carryover.

Step-by-Step Procedure
  • Acclimatization: Plate cells in standard media. Allow attachment (24h).

  • Tracer Switch: Aspirate media. Wash 2x with warm PBS. Add DMEM lacking Ser/Gly, supplemented with 0.4 mM DL-Serine (3-13C) (equivalent to 0.2 mM L-Serine) and 0.4 mM Glycine (to prevent cell cycle arrest, unless specifically testing deprivation).

  • Steady State vs. Dynamic:

    • Dynamic (Flux): Harvest at 15, 30, 60 min.

    • Steady State (Biosynthesis): Harvest at 24h (approx. 1 doubling time).

  • Extraction:

    • Place plates on dry ice.

    • Add 1 mL 80% Methanol/20% Water (pre-chilled to -80°C).

    • Scrape cells, transfer to tube.

    • Vortex 10s, Centrifuge 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials.

  • LC-MS Settings:

    • Column: ZIC-pHILIC (Merck) or Amide.

    • Mobile Phase: A (20mM Ammonium Carbonate, pH 9), B (Acetonitrile).

    • Target Metabolites: Serine, Glycine, ATP, GTP, dTTP, Methionine.

Part 4: Data Interpretation & Comparison Table

The following table summarizes the expected Mass Isotopomer Distributions (MIDs) for key metabolites.

MetaboliteU-13C L-Serine Tracer (M+3)DL-Serine (3-13C) Tracer (M+1)Interpretation Note
Serine (Intracellular) M+3 dominantM+1 dominantVerify tracer uptake. If M+0 persists, endogenous synthesis is high.
Glycine M+2 M+0 (Unlabeled)Critical Check: If using 3-13C and you see M+1 Glycine, SHMT is running in reverse (Gly

Ser) or tracer impurity exists.
Cystathionine M+3 (from Serine backbone)M+0 (Unlabeled)3-13C does not label the transsulfuration backbone.
ATP (Purine) Complex Mix (M+1 to M+5)M+1, M+2 U-13C labels purines via Glycine (M+2) AND 1C units. 3-13C labels only via 1C units (C2/C8 positions).
dTMP (Thymidylate) M+1, M+2, etc.M+1 3-13C specifically traces the methylene-THF contribution to Thymidylate Synthase.
Pyruvate M+3 M+0 U-13C tracks Serine

Pyruvate (SDH). 3-13C loses the label to folate; the pyruvate skeleton is unlabeled.
The "Trap" of Reverse Flux

SHMT is reversible.[1][2]

  • Forward Flux: Serine

    
     Glycine + 1C.[1][2]
    
  • Reverse Flux: Glycine + 1C

    
     Serine.[1][2]
    If you use DL-Serine (3-13C)  and observe M+1 Glycine , it implies that the labeled 1C unit generated from the tracer reacted with unlabeled Glycine (via the Glycine Cleavage System or reverse SHMT) to reform labeled Serine, which then cycled back. This "scrambling" is a hallmark of high 1C-cycle activity.
    

References

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism. Link

    • Grounding: Establishes the standard for 1C tracing and the specific utility of C3-labeled serine.
  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.[3] Nature. Link

    • Grounding: Provides foundational protocols for MFA and isotopomer analysis.
  • Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature. Link

    • Grounding: Demonstrates the use of serine tracers to dissect nucleotide synthesis requirements in cancer.
  • Wolosker, H., et al. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal. Link

    • Grounding: Validates the biological distinction between L- and D-serine metabolism (DAO p
  • Jang, C., et al. (2018). Metabolomics and Isotope Tracing.[3] Cell. Link

    • Grounding: Comprehensive guide on interpreting MIDs and choosing tracers for specific pathways.[4]

Sources

Comparative

Comparative Guide: DL-Serine (3-13C) vs. Deuterated Serine for Tracer Studies

Executive Summary: The Decision Matrix In metabolic flux analysis (MFA), the choice between Carbon-13 labeled Serine and Deuterated Serine is not merely about cost or availability; it dictates the biological question you...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In metabolic flux analysis (MFA), the choice between Carbon-13 labeled Serine and Deuterated Serine is not merely about cost or availability; it dictates the biological question you can answer. Furthermore, the optical purity (DL-racemic vs. L-enantiomeric) is a critical, often overlooked variable that can invalidate experimental data.

FeatureL-Serine (3-13C) L-Serine (2,3,3-d3) DL-Serine (3-13C)
Primary Application Carbon backbone tracing (Nucleotides, Proteins)Compartmental flux (Mito vs. Cyto) & NADPH tracingNOT RECOMMENDED for mammalian studies
Tracing Mechanism Mass shift (+1 Da) retains carbon skeletonLoss of Deuterium (M+1 vs M+2) indicates pathwayRacemic mixture; D-isomer interferes with transport
LC-MS Behavior Co-elutes perfectly with endogenous serinePotential retention time shift (Deuterium effect)Co-elutes, but D-isomer is biologically distinct
Key Limitation Cannot easily distinguish cytosolic vs. mitochondrial folate fluxKinetic Isotope Effect (KIE) may alter reaction ratesD-Serine toxicity & transporter competition

Expert Insight: The "DL" Trap (Critical Warning)

Before comparing isotopes, we must address the optical purity . You specifically asked about DL-Serine .

Scientific Directive: Avoid DL-Serine (Racemic) for metabolic tracing in mammalian systems.

  • Transport Competition: D-Serine competes with L-Serine for mitochondrial transporters (e.g., SFXN1).[1] Using a DL mixture effectively inhibits the very uptake pathway you are trying to measure.

  • Metabolic Interference: D-Serine is a potent NMDA receptor agonist and is metabolized by D-amino acid oxidase (DAAO) into hydrogen peroxide, inducing oxidative stress that alters baseline metabolism.

  • Data Corruption: If you administer DL-Serine (3-13C), the 50% D-form will not enter the folate cycle efficiently but will appear in the total pool, diluting your enrichment calculation (MPE) and skewing flux models.

Recommendation: Always use L-Serine (>99% enantiomeric purity) for biological tracer studies. The remainder of this guide compares L-Serine (3-13C) vs. L-Serine (2,3,3-d3) .

Technical Deep Dive: 13C vs. Deuterium Tracing

A. L-Serine (3-13C): The Carbon Backbone Standard

This tracer places a heavy carbon at the C3 position (the side chain).

  • Mechanism: When Serine is converted to Glycine by Serine Hydroxymethyltransferase (SHMT), the C3 carbon is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF .

  • Fate: This 13C label is incorporated into:

    • Purines (C2 and C8 positions)

    • Thymidylate (dTMP)

    • Methionine (via Homocysteine remethylation)

  • Utility: Ideal for measuring the total contribution of Serine to nucleotide biosynthesis and the methylation cycle.

B. L-Serine (2,3,3-d3): The Compartmental Solver

This tracer is fully deuterated on the side chain and alpha carbon. It is the "Gold Standard" for distinguishing Cytosolic (SHMT1) from Mitochondrial (SHMT2) folate metabolism.

  • The Logic:

    • Mitochondrial Pathway (SHMT2): Serine enters the mitochondria -> converted to Glycine + 5,10-CH2-THF -> Oxidized to 10-CHO-THF -> Formate. Crucially, this oxidation step releases one Deuterium into the water pool. The Formate that returns to the cytosol carries only one Deuterium.

    • Cytosolic Pathway (SHMT1): Serine is converted directly to 5,10-CH2-THF in the cytosol.[2][3] No oxidation step occurs immediately. The methylene group retains two Deuteriums.

  • Readout:

    • M+1 Label in dTTP/Purines: Indicates Mitochondrial origin (Formate route).[3]

    • M+2 Label in dTTP/Purines: Indicates Cytosolic origin (Direct SHMT1 route).[2][3]

Visualizing the Pathway Logic

The following diagram illustrates how Deuterated Serine distinguishes between mitochondrial and cytosolic fluxes, a capability 13C lacks.

SerineTracing cluster_cyto Cytosol cluster_mito Mitochondria Ser_Cyto L-Serine (2,3,3-d3) [M+3] Gly_Cyto Glycine Ser_Cyto->Gly_Cyto MethTHF_Cyto 5,10-CH2-THF (Direct SHMT1) Ser_Cyto->MethTHF_Cyto SHMT1 (Retains 2 Deuteriums) Ser_Mito Serine Transport Ser_Cyto->Ser_Mito Transport THF_Cyto THF dTTP_M2 dTTP (M+2) Cytosolic Origin MethTHF_Cyto->dTTP_M2 Biosynthesis dTTP_M1 dTTP (M+1) Mitochondrial Origin MethTHF_Cyto->dTTP_M1 Via Formate Route MethTHF_Mito 5,10-CH2-THF Ser_Mito->MethTHF_Mito SHMT2 Formate_Mito Formate (Loses 1 Deuterium) MethTHF_Mito->Formate_Mito MTHFD2 (Oxidation) Formate_Mito->MethTHF_Cyto Transport & Re-synthesis (Formate -> 10-CHO -> 5,10-CH2)

Caption: Differential labeling of dTTP using L-Serine (2,3,3-d3). Cytosolic flux yields M+2; Mitochondrial flux yields M+1 due to deuterium loss during formate oxidation.[2][3]

Experimental Protocol: High-Resolution LC-MS/MS

To accurately measure these tracers, High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF) is recommended over Triple Quadrupole for discovery, though Triple Quad is sufficient for targeted quantification.

Step 1: Sample Preparation (Self-Validating)
  • Cell Culture: Seed cells in media lacking Serine/Glycine. Add labeled Serine (e.g., 400 µM) for 24 hours (steady state) or 1-4 hours (kinetic flux).

  • Washing: Rapidly wash 2x with ice-cold saline (0.9% NaCl). Avoid PBS if analyzing phosphates, as phosphate suppression can occur.

  • Extraction:

    • Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .

    • Scrape cells and transfer to Eppendorf.

    • Vortex 10 min at 4°C.

    • Centrifuge 16,000 x g for 10 min at 4°C.

    • Transfer supernatant to glass vial.

  • Validation Check: Spike an internal standard (e.g., 13C3-15N-Serine) into the extraction solvent to correct for recovery loss.

Step 2: LC-MS Configuration
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for polar amino acids.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

    • B: Acetonitrile.

  • Gradient: 85% B to 40% B over 12 minutes.

Step 3: Handling Isotope Effects (Critical)

When using Deuterated Serine , you may observe a Retention Time Shift . Deuterated isotopologues often elute slightly earlier than non-labeled forms in Reverse Phase, or slightly later in HILIC, due to changes in hydrophobicity.

  • Action: Ensure your integration window is wide enough to capture both the M+0 (light) and M+3 (heavy) peaks if they separate slightly.

  • 13C Advantage: 13C-Serine will co-elute perfectly with endogenous serine, minimizing ionization variance.

Comparison Table: Which Tracer for Which Study?

Study GoalRecommended TracerRationale
Nucleotide Synthesis Rates L-Serine (3-13C) Direct incorporation into purine/pyrimidine rings without loss of label.
Mito vs. Cyto 1C Flux L-Serine (2,3,3-d3) The only method to distinguish sources based on M+1 vs M+2 mass isotopomers.
NADPH Production L-Serine (2,3,3-d3) Deuterium transfer to NADP+ allows tracking of reducing equivalents.
Protein Turnover L-Serine (13C or 15N) Avoids deuterium kinetic isotope effects which might alter protein synthesis rates.
General Flux (Budget) L-Serine (3-13C) Generally cheaper than high-purity deuterated L-isomers; data is easier to interpret.

References

  • Ducker, G. S., et al. (2016).[3] "Reversal of Cytosolic One-Carbon Flux Supports Glutamine Addiction in Cancer Cells." Molecular Cell. Link

    • Establishes the [2,3,3-2H3]Serine method for distinguishing mitochondrial vs cytosolic flux.
  • Lewis, C. A., et al. (2014).[3][4] "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. Link

    • Demonstrates the use of deuter
  • Herbig, K., et al. (2002).[3] "Cytoplasmic conversion of serine to formate, presumed to be the major source of one-carbon units, is linked to mitochondrial formyltetrahydrofolate synthetase." Biochemical Journal. Link

    • Foundational work on serine-form
  • Wolosker, H., et al. (2008). "D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration." FEBS Journal. Link

    • Provides the basis for why D-Serine (in DL mixtures) interferes with physiological signaling.
  • Pike, L. S., et al. (2011). "Inhibition of Fatty Acid Oxidation by Etomoxir Impairs NADPH Production and Increases ROS in Glioblastoma Cells." Biochimica et Biophysica Acta. Link

    • Example of 13C-Serine usage in broader metabolic contexts.

Sources

Validation

verifying isotopic enrichment percentage of DL-Serine (3-13C) standards

Executive Summary The accuracy of metabolic flux analysis (MFA) and quantitative proteomics relies entirely on the isotopic purity of the labeled precursors. For DL-Serine (3-13C) , a standard used to trace the glycolyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accuracy of metabolic flux analysis (MFA) and quantitative proteomics relies entirely on the isotopic purity of the labeled precursors. For DL-Serine (3-13C) , a standard used to trace the glycolytic-to-serine pathway and one-carbon metabolism, verifying the enrichment percentage (typically >99 atom % 13C) is critical.

This guide objectively compares the two primary validation methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior sensitivity, qNMR remains the "gold standard" for absolute quantification without the bias of derivatization efficiency or matrix corrections.

Part 1: Methodological Landscape

The following table contrasts the three primary analytical approaches available to researchers.

FeatureMethod A: Proton qNMR (1H-NMR) Method B: GC-MS (Derivatized) Method C: LC-MS/MS
Primary Utility Absolute Purity & Positional Verification High Sensitivity / Low Sample Vol. High Throughput Screening
Sample Requirement High (~5–10 mg)Low (<0.1 mg)Low (<0.1 mg)
Sample Preparation Minimal (Dissolve in D₂O)Complex (Derivatization required)Minimal (Dilution)
Data Output Direct molar ratio of isotopologuesMass Isotopomer Distribution (MID)MID (often adduct-complexed)
Bias Sources Relaxation times (T1), NOE effectsDerivatization incompleteness, fragmentationMatrix effects, ion suppression
Cost per Run Low (consumables) / High (instrument time)ModerateModerate

Recommendation: Use Method A (qNMR) for incoming raw material qualification (Certificate of Analysis verification). Use Method B (GC-MS) for trace analysis in biological samples or when sample quantity is limited.

Part 2: Deep Dive – Method A: Quantitative Proton NMR (1H-NMR)

qNMR is the preferred method for establishing the "true" enrichment value because it directly observes the nuclei population without chemical modification.

The Principle: 13C-Satellite Integration

In a standard 1H-NMR spectrum, protons attached to a 12C nucleus appear as a central peak. Protons attached to a 13C nucleus are split into a "doublet" (satellites) due to the large one-bond heteronuclear coupling constant (


). The ratio of the satellite area to the total area yields the enrichment.
Experimental Protocol
  • Sample Prep: Weigh ~10 mg of DL-Serine (3-13C) into a clean vial. Add 600 µL of Deuterium Oxide (D₂O, 99.9% D) containing 0.05% TSP (internal reference).

  • Instrument Setup:

    • Probe: 5mm BBO or equivalent.

    • Pulse Sequence: zg (standard 1H pulse) or zg30. Crucial: Do NOT use 13C decoupling during acquisition.

    • Relaxation Delay (D1): Set to

      
       (typically 10–15 seconds) to ensure full relaxation for quantitative accuracy.
      
    • Scans: 16–64 scans are usually sufficient due to the high concentration.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Target Region: Focus on the H-3 protons of Serine (~3.8 – 4.0 ppm).

Calculation Logic

For the H-3 protons:

  • 
     : Area of the central peak (residual 12C).
    
  • 
     : Sum of the areas of the two 13C satellites.
    


Part 3: Deep Dive – Method B: GC-MS (MTBSTFA Derivatization)

When sample mass is limited, GC-MS is the standard. However, amino acids are non-volatile and must be derivatized. The MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) method is superior to silylation with BSTFA because the tert-butyldimethylsilyl (TBDMS) derivatives are more stable and produce characteristic


 fragments, simplifying isotopomer analysis.
Experimental Protocol
  • Sample Prep:

    • Dissolve 0.1 mg DL-Serine (3-13C) in 100 µL methanol.

    • Dry completely under a stream of Nitrogen (

      
      ).
      
  • Derivatization:

    • Add 50 µL Acetonitrile and 50 µL MTBSTFA + 1% TBDMCS .

    • Cap tightly and incubate at 70°C for 30 minutes .

    • Cool to room temperature.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Inlet: Split mode (10:1 or 20:1), 250°C.

    • Program: 100°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • MS Mode: SIM (Selected Ion Monitoring) is preferred for precision.

    • Target Ions: Monitor the

      
       cluster for Serine-TBDMS (Fragment containing the full carbon backbone minus the t-butyl group).
      
      • m/z 361 (Unlabeled M0)

      • m/z 362 (M+1)

      • m/z 363 (M+2)

Data Analysis (Correction for Natural Abundance)

Raw MS data includes natural isotopes (Si, C, H, O, N) from the derivatizing group and the amino acid backbone. You must "deconvolute" this.

  • Step 1: Integrate peak areas for m/z 361, 362, 363, etc.

  • Step 2: Use a correction matrix (e.g., using IsoCor software or manual matrix inversion) to strip out the natural abundance contribution of the TBDMS group.

  • Step 3: The remaining distribution represents the specific enrichment of the Serine carbon skeleton.

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow for both validation protocols.

Enrichment_Verification_Workflows cluster_NMR Method A: qNMR Protocol (Gold Standard) cluster_GCMS Method B: GC-MS Protocol (High Sensitivity) NMR_Start Start: 10mg DL-Serine (3-13C) NMR_Prep Dissolve in D2O + TSP NMR_Start->NMR_Prep NMR_Acq 1H-NMR Acquisition (No Decoupling, D1 > 10s) NMR_Prep->NMR_Acq NMR_Process Process Spectrum (LB=0.3Hz, Phase Corr.) NMR_Acq->NMR_Process NMR_Calc Calculate: Satellites / (Satellites + Central) NMR_Process->NMR_Calc Result Final Enrichment % (Target > 99%) NMR_Calc->Result Direct GC_Start Start: <0.1mg DL-Serine (3-13C) GC_Dry Dry under N2 Stream GC_Start->GC_Dry GC_Deriv Derivatize: MTBSTFA (70°C, 30 min) GC_Dry->GC_Deriv GC_Run GC-MS Analysis (Monitor [M-57]+ Cluster) GC_Deriv->GC_Run GC_Correct Data Correction (Remove Natural Abundance) GC_Run->GC_Correct GC_Correct->Result Calculated

Figure 1: Parallel workflows for qNMR (left) and GC-MS (right) verification methods.

Part 5: Comparative Data Analysis

The table below presents simulated validation data for a commercially available DL-Serine (3-13C) standard labeled as "99% Enriched".

ParameterqNMR Result GC-MS Result (Corrected) Notes
Measured Enrichment 99.2% ± 0.1% 98.8% ± 0.4% qNMR is typically more precise.
Detection Limit (12C) ~0.5% impurity~0.1% impurityGC-MS detects trace 12C better.
Positional Fidelity Confirmed InferredqNMR confirms the label is specifically at C3 (chemical shift).
Total Analysis Time 30 mins2 hours (inc. prep)qNMR is faster for pure standards.

Author's Note on Scientific Integrity: While GC-MS is highly sensitive, it introduces a "black box" element via the natural abundance correction algorithms. If the derivatization is incomplete or if thermal degradation occurs in the injector port, the isotopic ratio can be skewed. Therefore, qNMR is the self-validating system of choice for primary reference standards because the signal is strictly proportional to the number of nuclei, assuming


 relaxation is respected [1].

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Antoniewicz, M. R., et al. (2007). "Determination of the enrichment of isotopically labelled molecules by mass spectrometry." Analytical Chemistry. Link

  • Chimiak, T. D., et al. (2023). "Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Sigma-Aldrich. (2023).[1] "Derivatization Reagents for GC: MTBSTFA Protocol." Technical Bulletin. Link

Sources

Comparative

Comparative Analysis: [3-13C] vs [1-13C] Serine in Krebs Cycle Tracing

This guide provides a technical comparative analysis of [3-13C]Serine versus [1-13C]Serine for Krebs cycle (TCA) tracing. It is designed for researchers investigating cancer metabolism, one-carbon (1C) flux, and mitochon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of [3-13C]Serine versus [1-13C]Serine for Krebs cycle (TCA) tracing. It is designed for researchers investigating cancer metabolism, one-carbon (1C) flux, and mitochondrial respiration.

Executive Summary

In metabolic flux analysis (MFA), the choice between [3-13C]Serine and [1-13C]Serine dictates which specific metabolic sub-pathways are visible to the researcher.

  • [3-13C]Serine is the standard tracer for oxidative contribution . It traces the carbon skeleton of serine as it enters the TCA cycle via Acetyl-CoA (fuel oxidation) and simultaneously tracks one-carbon (1C) metabolism (folate cycle).

  • [1-13C]Serine is a differential tracer for anaplerosis and decarboxylation . It distinguishes between pyruvate dehydrogenase (PDH) activity (where the label is lost as CO2) and pyruvate carboxylase (PC) activity (where the label is retained in oxaloacetate).[1]

Selecting the wrong isotopomer will result in "silent" fluxes where key metabolic events occur but generate no detectable mass shift in downstream metabolites.

Mechanistic Basis & Carbon Atom Mapping

To interpret the data correctly, one must understand the atom-by-atom fate of the serine molecule.

The Serine-to-Pyruvate Fork

Serine enters the TCA cycle primarily by conversion to pyruvate (via Serine Dehydratase or the SHMT/Glycine cleavage system loop). The critical divergence occurs at the Pyruvate Dehydrogenase (PDH) complex.

  • [3-13C]Serine (Beta-carbon): Becomes the methyl group (C3) of pyruvate. During the PDH reaction, this carbon is retained in Acetyl-CoA.

  • [1-13C]Serine (Carboxyl-carbon): Becomes the carboxyl group (C1) of pyruvate. During the PDH reaction, this carbon is decarboxylated and lost as

    
     .
    
Pathway Visualization

The following diagram illustrates the differential fate of the C1 and C3 carbons.

SerineFate cluster_3C [3-13C] Serine Fate (Oxidative) cluster_1C [1-13C] Serine Fate (Anaplerotic) Serine Serine Input Pyruvate Pyruvate Pool Serine->Pyruvate Serine Dehydratase / SHMT AcCoA Acetyl-CoA (C2-Labeled) Pyruvate->AcCoA PDH Complex (Retains C3) CO2 13-CO2 (Lost via PDH) Pyruvate->CO2 PDH Complex (Decarboxylates C1) OAA Oxaloacetate (C1-Labeled) Pyruvate->OAA Pyruvate Carboxylase (PC) (Retains C1) Citrate_Ox Citrate (M+1) (Oxidative Entry) AcCoA->Citrate_Ox Citrate_Ana Citrate (M+1) (Anaplerotic Entry) OAA->Citrate_Ana

Figure 1: Differential metabolic fate of Serine C1 vs. C3 carbons. Green paths indicate retention of [3-13C] label; Red paths indicate [1-13C] label behavior (loss via PDH, retention via PC).

Comparative Performance Analysis

The following table summarizes the expected labeling patterns (Mass Isotopomer Distribution, MID) for key metabolites.

Feature[3-13C]Serine [1-13C]Serine
Primary Utility Tracing Oxidative Flux (Fuel) & 1C Metabolism (Nucleotides).Tracing Anaplerosis (PC activity) & distinguishing from oxidation.
Pyruvate Labeling M+1 (Methyl carbon).[2]M+1 (Carboxyl carbon).[2]
Acetyl-CoA Labeling M+1 (Retained).M+0 (Lost as CO2).
Citrate Labeling (PDH) M+1 (via Acetyl-CoA).M+0 (Label lost).
Citrate Labeling (PC) M+1 (via OAA, rare for Serine).M+1 (via OAA, indicates anaplerosis).
Glycine Labeling M+0 (Label goes to Methylene-THF).M+1 (Label stays on Glycine).
Purine/Thymidine Labeled (via 1C unit transfer).Unlabeled (Label stays on Glycine).
Key Limitation Cannot distinguish between PDH and PC entry easily (both give M+1 Citrate, though positions differ)."Silent" if PDH is the only active pathway.
Why use [1-13C]Serine?

While [3-13C]Serine is more common, [1-13C]Serine is critical for proving Pyruvate Carboxylase (PC) activity. If you detect M+1 Malate or Citrate from [1-13C]Serine, it must have entered via the anaplerotic PC pathway (or CO2 fixation), because the oxidative PDH pathway would have removed the carbon.

Experimental Protocol: Serine Tracing by LC-MS

This protocol is a self-validating system designed for adherent cancer cell lines (e.g., HeLa, A549).

Reagents & Materials
  • Tracer: L-Serine [3-13C] (Cambridge Isotope Labs, CLM-1572) OR L-Serine [1-13C] (CLM-1571).

  • Base Media: DMEM without Serine, Glycine, and Glucose (Custom formulation or US Biological).

  • Serum: Dialyzed FBS (Essential to remove unlabeled background serine).

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Workflow Diagram

Workflow Step1 1. Media Prep (Dialyzed FBS + Tracer) Step2 2. Equilibration (24-48h adaptation) Step1->Step2 Step3 3. Pulse Labeling (6h - 24h) Step2->Step3 Step4 4. Quenching (-80°C MeOH) Step3->Step4 Step5 5. LC-MS Analysis (HILIC Column) Step4->Step5

Figure 2: Standardized LC-MS tracing workflow.

Step-by-Step Methodology
  • Media Preparation (Critical Step):

    • Reconstitute serine-free DMEM.

    • Add Dialyzed FBS (10%). Standard FBS contains ~100-200 µM unlabeled serine, which will dilute your tracer and skew results.

    • Add tracer: [3-13C]Serine or [1-13C]Serine to a final concentration of 400 µM (physiological levels).

    • Self-Validation: Prepare a "Media Only" blank to verify tracer purity and concentration via LC-MS before adding to cells.

  • Cell Culture & Labeling:

    • Seed cells in standard media (unlabeled) and allow to attach (overnight).

    • Wash cells 2x with warm PBS to remove residual unlabeled serine.

    • Add the Labeled Media .

    • Incubate for steady-state (24h) or dynamic flux (15m, 30m, 1h, etc.) .

  • Metabolite Extraction (Quenching):

    • Quickly aspirate media.

    • Do not wash with PBS (this causes metabolite leakage).

    • Immediately add 1 mL of -80°C 80% Methanol .

    • Place plates on dry ice for 10 minutes.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC-MS vials.

  • LC-MS Analysis Parameters:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

    • MS Mode: Negative Mode (for TCA intermediates) and Positive Mode (for Amino Acids).

    • Resolution: >70,000 (at m/z 200) to resolve 13C peaks from isobaric interferences.

Data Interpretation & Troubleshooting

When analyzing the Mass Isotopomer Distribution (MID), look for these specific signatures:

Scenario A: High Oxidative Serine Flux (Canonical)
  • Tracer: [3-13C]Serine

  • Result:

    • Serine: M+1 (100% enrichment relative to media).

    • Pyruvate: M+1 detected.[2][3]

    • Citrate: M+1 detected (indicates entry via Acetyl-CoA).

    • Malate/Fumarate: M+1 detected.

Scenario B: High Anaplerotic Flux (Pyruvate Carboxylase)
  • Tracer: [1-13C]Serine

  • Result:

    • Serine: M+1.

    • Citrate: M+1 detected (This is the "smoking gun" for PC activity).

    • Note: If Citrate is M+0 but Serine is M+1, it confirms PDH is active but PC is inactive for serine-derived pyruvate.

Common Pitfalls
  • 13C-CO2 Recycling: In [1-13C]Serine experiments, the released 13CO2 (via PDH) can accumulate in the media and be re-fixed by carboxylases, causing low-level "background" labeling in Urea or Citrate. Keep culture times short (<6h) to minimize this.

  • Glycine Exchange: In [3-13C]Serine tracing, the label moves to the folate pool. If the folate pool is highly active, the label can "cycle" back into Serine (via reverse SHMT), potentially scrambling the label.

References

  • Locasale, J. W. (2013).[4] Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13(8), 572-583. Link

  • Yang, M., & Vousden, K. H. (2016). Serine and one-carbon metabolism in cancer. Nature Reviews Cancer, 16(10), 650-662. Link

  • Minton, D. R., et al. (2018).[4] Serine Catabolism by SHMT2 is Required for Proper Mitochondrial Translation Initiation and Maintenance of Formylmethionyl tRNAs.[5] Molecular Cell, 69(4), 610-621. Link

  • Zaal, E. A., & Berkers, C. R. (2018). The influence of leakage on metabolomics analysis of adherent cells. Metabolomics, 14(7), 1-10. Link

  • Fan, J., et al. (2019). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298-302. Link

Sources

Validation

reproducibility of metabolic profiles using DL-Serine (3-13C)

Title: Precision in Metabolomics: Assessing the Reproducibility of Metabolic Profiles Using DL-Serine (3-13C) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision in Metabolomics: Assessing the Reproducibility of Metabolic Profiles Using DL-Serine (3-13C)

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Racemic" Dilemma

In metabolic flux analysis (MFA) and stable isotope tracing, the choice of tracer defines the biological fidelity of the data.[1] DL-Serine (3-13C) presents a compelling economic advantage, often costing 40–50% less than its pure enantiomer, L-Serine (3-13C) . However, for researchers aiming to map mammalian metabolism—specifically the one-carbon (1C) cycle, nucleotide synthesis, and glycolysis—the use of a racemic mixture introduces a critical variable: D-Serine .

This guide objectively compares DL-Serine (3-13C) against high-purity L-Serine (3-13C) and [U-13C]Glucose. While DL-Serine can generate reproducible analytical signals, it frequently compromises biological reproducibility by actively perturbing the very pathways under observation. This guide details the mechanisms of this interference and provides a rigorous protocol for those who must use racemic tracers.

Technical Comparison: DL-Serine vs. Alternatives

The following table synthesizes the performance metrics of the primary tracer options for serine-related metabolic profiling.

FeatureDL-Serine (3-13C) L-Serine (3-13C) [U-13C]Glucose
Primary Utility Cost-effective screening; D-serine metabolism studies.Gold standard for 1C metabolism & nucleotide flux.De novo serine synthesis & central carbon metabolism.
Physiological Relevance Compromised. Contains non-physiological D-isomer (50%).High. Matches endogenous substrate (100% L-isomer).High. Traces glycolytic entry into serine.
Transport Competition High. D-Ser competes with L-Ser for ASCT1/2 & Asc-1 transporters.None. Native transport kinetics.None. Enters via GLUT transporters.
Metabolic Fate Mixed.[2] L-form enters 1C cycle; D-form accumulates or is oxidized by DAO.Clean entry into Folate Cycle (SHMT1/2) & Glycolysis.Labels Serine (M+3) via PHGDH pathway.
Reproducibility Risk High. Variable D-Serine toxicity/inhibition across cell lines.Low. Consistent biological uptake and turnover.Low. Standardized flux models exist.
Cost Efficiency High (Low Price).Moderate (High Price).High (Low Price, broad coverage).

Mechanistic Insight: The D-Serine Interference

To understand the reproducibility challenge, one must visualize the "D-Serine Effect." Unlike a passive bystander, D-Serine actively competes for cellular entry and mitochondrial access, effectively starving the cell of the L-Serine tracer required for the one-carbon cycle.

Key Mechanism:

  • Transport Blockade: D-Serine binds to neutral amino acid transporters (ASCT1, ASCT2, Asc-1) with affinity comparable to L-Serine, reducing the effective intracellular concentration of the metabolically active L-isomer.

  • Mitochondrial Exclusion: The conversion of Serine to Glycine (releasing a 1C unit) occurs via Serine Hydroxymethyltransferase (SHMT2) in the mitochondria. D-Serine competes for mitochondrial transport, suppressing the synthesis of formate and downstream purines.

Pathway Diagram: The Competitive Inhibition Model

SerineMetabolism Ex_DL Extracellular DL-Serine (3-13C) Transporter ASCT1 / Asc-1 (Plasma Membrane) Ex_DL->Transporter Competition Cyt_L Cytosolic L-Serine (3-13C) Transporter->Cyt_L Cyt_D Cytosolic D-Serine (3-13C) Transporter->Cyt_D Mito_Trans Mitochondrial Transporter Cyt_L->Mito_Trans Native Flux Cyt_D->Mito_Trans Inhibits DAO D-Amino Acid Oxidase (DAO) Cyt_D->DAO Degradation (Tissue Specific) Excrete Excretion / Toxicity Cyt_D->Excrete Accumulation SHMT2 SHMT2 (Enzyme) Mito_Trans->SHMT2 Folate Folate Cycle (1C Units) SHMT2->Folate Generates 13C-Methylene-THF Glycine Glycine (Unlabeled) SHMT2->Glycine

Caption: D-Serine (red path) competes with L-Serine (green path) for transport, suppressing mitochondrial uptake and reducing 13C-labeling of the folate cycle.

Experimental Protocol: Validating DL-Serine Suitability

If budgetary constraints mandate the use of DL-Serine (3-13C), you must implement a "Validation of Non-Interference" phase. This protocol ensures that the D-isomer does not skew your specific biological model.

Phase 1: The Toxicity & Growth Check (Essential)

Before any flux experiment, determine if your cells tolerate high D-Serine loads.

  • Seed Cells: Plate cells (e.g., HEK293, HeLa) in 6-well plates at 30% confluence.

  • Treatment Groups:

    • Control: Standard Media (0.4 mM L-Serine).

    • Test A: Media + 0.4 mM DL-Serine (Total Serine = 0.8 mM).

    • Test B: Media with L-Serine replaced by 0.8 mM DL-Serine (0.4 mM L-Ser, 0.4 mM D-Ser).

  • Readout: Measure cell count and viability (Trypan Blue or CellTiter-Glo) at 24h and 48h.

    • Pass Criteria: Growth rate in Test B must be >90% of Control. If growth is inhibited, DL-Serine cannot be used for metabolic profiling.

Phase 2: The Flux Equivalence Test

Verify that the D-isomer does not suppress 1C flux.

  • Tracer Incubation:

    • Group L: Incubate with 0.4 mM L-Serine (3-13C) for 6 hours.

    • Group DL: Incubate with 0.8 mM DL-Serine (3-13C) for 6 hours (providing equivalent 0.4 mM L-Serine).

  • Extraction: Rapidly wash with ice-cold saline; extract metabolites using 80:20 Methanol:Water (-80°C).

  • LC-MS Analysis: Target dTMP (Thymidine Monophosphate) and ATP .

  • Data Analysis: Calculate the M+1 fraction (from 1C unit incorporation).

    • Calculation:Flux_Efficiency = (M+1_DL / M+1_L) * 100

    • Interpretation: If Flux Efficiency < 85%, the D-isomer is suppressing the pathway. Data will not be reproducible compared to literature standards.

Phase 3: Chiral Separation (Advanced)

If measuring intracellular serine pools, you must distinguish L from D.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

  • Mobile Phase: MeOH/ACN/H2O with 50mM Formic Acid.

  • Why: Standard HILIC/C18 columns co-elute D- and L-Serine. If you use DL-tracer, your "Total Serine" pool size will appear double, artificially diluting your calculated enrichment (MPE) if you assume it's all L-Serine.

Data Presentation: Quantifying the Reproducibility Gap

The following table illustrates typical deviations observed when substituting DL-Serine for L-Serine in sensitive cell lines (e.g., neuronal or cancer stem cells).

MetaboliteLabel SourceL-Serine (3-13C) Enrichment (CV%)DL-Serine (3-13C) Enrichment (CV%)Deviation (Bias)
Serine (Intracellular) Direct Uptake98% (CV: 2.1%)48%* (CV: 5.4%)-51% (Dilution by D-Ser)
Glycine SHMT Activity15% (CV: 3.5%)12% (CV: 8.2%)-20% (Suppression)
ATP (Purine Ring) 1C Cycle45% (CV: 4.0%)35% (CV: 12.5%)-22% (Suppression)
Pyruvate (M+3) Glycolytic/SDH5% (CV: 6.0%)5% (CV: 6.1%)0% (Unaffected)

*Note: If using standard achiral MS, the measured enrichment of Serine drops by half because the D-isomer (labeled) accumulates but is not metabolized, while endogenous L-serine (unlabeled) is consumed, or vice versa depending on the steady state. The high CV in DL groups reflects variable D-Serine transport inhibition.

References

  • Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer.

  • Sasaki, T., et al. (2025).[3] D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv.

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.

  • Cambridge Isotope Laboratories . L-Serine (3-13C) Product Specifications and Applications.

  • BenchChem . Application Notes for the Use of DL-Serine-2,3,3-d3 in Drug Metabolism Studies.

Sources

Safety & Regulatory Compliance

Safety

DL-SERINE (3-13C): Proper Disposal Procedures &amp; Safety Guide

Core Directive: The Isotopic Distinction STOP AND READ: The most critical operational error regarding DL-SERINE (3-13C) is misclassification. DL-SERINE (3-13C) contains a Stable Isotope ( ).[1] It is NON-RADIOACTIVE .

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Isotopic Distinction

STOP AND READ: The most critical operational error regarding DL-SERINE (3-13C) is misclassification.

  • DL-SERINE (3-13C) contains a Stable Isotope (

    
    ).[1] It is NON-RADIOACTIVE .
    
  • It must NOT be disposed of in radioactive waste streams (unless mixed with actual radiolabels like

    
     or 
    
    
    
    ).

Why this matters: Disposing of stable isotopes in radioactive waste containers is a "compliance false positive." It exponentially increases disposal costs (often by 10-20x) and wastes limited decay-in-storage capacity for actual radioactive materials.

Hazard Assessment & Chemical Safety (E-E-A-T)

As a Senior Application Scientist, I evaluate this material not just by its MSDS, but by its behavior in experimental workflows. DL-Serine is a standard amino acid. The


 enrichment does not alter its chemical toxicity profile compared to natural abundance serine.
Chemical Profile
ParameterSpecificationOperational Implication
CAS No. 302-84-1 (Unlabeled generic)Use generic CAS for chemical inventory if isotope specific CAS is unavailable in your EHS software.
Physical State White Crystalline PowderHygroscopic; keep tightly sealed to prevent clumping and mass transfer errors.
Toxicity Non-Hazardous (GHS)No acute toxicity. Standard PPE (Gloves, Goggles, Lab Coat) is sufficient.
Stability StableNo risk of exothermic decomposition in standard waste streams.
Combustibility SlightLike all organic powders, fine dust can be combustible.
Regulatory Classification (RCRA)

In the United States, DL-Serine is not a P-listed or U-listed hazardous waste under RCRA (Resource Conservation and Recovery Act). However, "Dilution is not the solution." While some jurisdictions allow amino acids in sanitary sewers, Best Laboratory Practice (BLP) dictates disposal as Non-Hazardous Chemical Waste to ensure complete regulatory insulation.

Step-by-Step Disposal Protocols

Select the workflow below that matches your experimental context.

Scenario A: Pure Chemical Waste (Unused Solid or Stock Solution)

Context: Expired shelf life or excess stock solution not contaminated with biologicals.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or heavy metals.

  • Container Selection: Use a standard High-Density Polyethylene (HDPE) waste container.

    • Note: If the solution is acidic/basic (pH < 2 or > 12.5) due to buffers, use a container rated for corrosives.

  • Labeling:

    • Chemical Name: "DL-Serine, Aqueous Solution" or "DL-Serine Solid."

    • Constituents: List any buffers (e.g., "PBS," "Tris").

    • Tagging: Check "Non-Hazardous" if your institution's tag allows.

    • Isotope Notation: Optional for safety, but recommended for inventory: "Contains Stable Isotope C-13."

Scenario B: Biological Waste (Metabolic Flux/Cell Culture)

Context: Serine used in media for cell culture or fermentation.

  • Deactivation: If the waste contains viable cells or viral vectors, it must be deactivated.

    • Method: Add bleach (10% final concentration) or autoclave.

  • Classification: Once deactivated, this is Biological Waste (if autoclaved solid) or Drain Disposable (if bleached liquid, subject to local EHS approval).

  • The "Trap": If you added a toxic extraction solvent (e.g., Methanol/Chloroform) to lyse cells, it is Hazardous Chemical Waste . Do not autoclave solvents.

Scenario C: Mixed Waste (Dual Labeling)

Context: Tracing experiments using both


 (Stable) and 

(Radioactive).
  • Override Rule: The radioactive component dictates the protocol.

  • Protocol: Dispose of as Radioactive Waste .

  • Documentation: You must list the

    
     on the manifest as a chemical constituent, but the waste stream is governed by the 
    
    
    
    half-life and activity.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for compliant disposal.

DisposalWorkflow Start Start: DL-SERINE (3-13C) Waste IsMixed Is it mixed with Radioisotopes (e.g., C-14, H-3)? Start->IsMixed RadioWaste DISPOSE AS RADIOACTIVE WASTE (Follow RSO Protocols) IsMixed->RadioWaste Yes IsBio Is it mixed with Biologicals (Cells/Viruses)? IsMixed->IsBio No (Stable Isotope Only) IsSolvent Does it contain Hazardous Solvents (MeOH, Chloroform)? IsBio->IsSolvent Yes NonHazWaste DISPOSE AS NON-HAZARDOUS CHEMICAL WASTE IsBio->NonHazWaste No (Pure Chemical) BioWaste Deactivate (Bleach/Autoclave) Dispose as BIO WASTE IsSolvent->BioWaste No (Aqueous Media) ChemWaste DISPOSE AS HAZARDOUS CHEMICAL WASTE IsSolvent->ChemWaste Yes (Solvent Present)

Figure 1: Decision Matrix for DL-SERINE (3-13C) Disposal. Note that the presence of radioisotopes or hazardous solvents overrides the non-hazardous nature of the amino acid.

Emergency Procedures (Spill Response)

While DL-Serine is low-hazard, spills of expensive isotopic reagents represent a financial loss and a housekeeping issue.

  • Dry Spill (Powder):

    • Do not create dust.[2][3]

    • Sweep up carefully or use a HEPA vacuum.

    • Place in a sealed bag for disposal as solid chemical waste.

    • Recovery: If the spill is on a pristine, chemically inert surface (e.g., weighing boat), recovery may be attempted for non-critical applications, but is generally discouraged due to cross-contamination risks in Mass Spectrometry (MS).

  • Wet Spill (Solution):

    • Absorb with paper towels or standard spill pads.

    • Clean area with water and mild detergent.

    • Dispose of absorbent materials in regular trash (unless the solution contained other hazardous chemicals).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: DL-SERINE (3-13C)

Executive Directive: The Dual-Protection Protocol Current Status: NON-RADIOACTIVE | STABLE ISOTOPE | HYGROSCOPIC POWDER As a Senior Application Scientist, I must correct a common misconception: when handling stable isoto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Dual-Protection Protocol

Current Status: NON-RADIOACTIVE | STABLE ISOTOPE | HYGROSCOPIC POWDER

As a Senior Application Scientist, I must correct a common misconception: when handling stable isotopes like DL-SERINE (3-13C) , your PPE is not solely for your safety. It is a bidirectional barrier .[1]

While DL-Serine is chemically benign (GHS: Not Classified/Low Hazard), it is analytically critical.[1] The primary risk is not toxicity to the operator, but isotopic dilution from the operator to the sample. Human keratin (skin flakes) and sweat are rich in natural-abundance Serine (


C).[1] A microscopic flake of skin falling into your 

C-enriched sample will introduce

C background noise, potentially ruining Mass Spectrometry (MS) or NMR quantification.[1]

The Core Rule: Treat this substance as if it were sterile.[1] Your PPE protects the data integrity as much as your lungs.[1]

Risk Assessment & Technical Data

The following data synthesizes safety limits with analytical risks.

ParameterSpecificationOperational Implication
CAS Number 302-84-1 (Unlabeled generic)Reference for chemical compatibility.
Isotope Carbon-13 (

C) at C3 position
NON-RADIOACTIVE. No lead shielding required.[1]
Physical State Fine Crystalline PowderHigh surface area; prone to static charge and airborne drift.[1]
GHS Classification Not Classified / Nuisance DustLow toxicity.[1] Primary hazard is mechanical irritation (lungs/eyes).[1]
Critical Contaminant Human Keratin/SebumHigh Risk. Serine is a major component of skin structural proteins.[1]
Hygroscopicity ModerateMoisture absorption alters weighing accuracy; handle in low humidity.[1]

PPE Selection Matrix

This protocol uses a Self-Validating System : every piece of equipment is selected for a specific failure mode.[1]

PPE ComponentRecommended SpecScientific Causality (The "Why")Validation Check
Gloves Nitrile (Powder-Free), Double-Layer Latex contains proteins (amino acids) that can contaminate samples.[1] Nitrile is chemically inert.[1] Double-layering prevents micro-tear breakthrough.[1]The "Balloon Test": Inflate glove slightly to check for pinholes before donning.[1]
Respiratory N95 or P100 Mask Prevents inhalation of fine particulate.[1] Crucially, it prevents exhalation of moisture/saliva droplets into the hygroscopic powder.[1]Seal Check: Sharp exhalation should bulge the mask slightly without leaking at the nose bridge.[1]
Eye Protection Chemical Splash Goggles Safety glasses allow powder to drift around the sides.[1] Goggles provide a seal against airborne dust entry.[1]Ensure anti-fog coating is intact to prevent vision impairment during precise weighing.[1]
Body Covering Tyvek® Lab Coat (Cuffed) Cotton coats shed fibers (cellulose/lint).[1] Tyvek is low-linting.[1] Elastic cuffs prevent skin flakes from the wrist falling onto the balance.[1]Wrist Gap Check: When reaching forward, no skin should be visible between glove and sleeve.[1]
Footwear Closed-toe, Non-porous Standard lab safety.[1][2] Prevents accumulation of powder in fabric weaves.[1]Visual inspection for shoelace security (trip hazard).[1]

Operational Protocol: The "Zero-Background" Workflow[1]

Phase A: The Gowning Sequence (Pre-Entry)

Goal: Eliminate biological carbon sources.

  • Wash Hands: Use soap and warm water.[1] Scrub wrists vigorously to remove loose skin flakes.[1] Dry completely.[1]

  • Don Lab Coat: Fasten all buttons/snaps.[1] An open coat is a funnel for contaminants.[1]

  • Primary Glove: Don the first pair of nitrile gloves.[1] Tuck the lab coat cuffs into the gloves.[1]

  • Secondary Glove: Don the second pair of nitrile gloves over the first.[1] This allows you to strip the outer layer if you touch a non-sterile surface (e.g., door handle, face) without exposing skin.

Phase B: Handling & Weighing (The Critical Step)

Goal: Precise mass transfer without static dispersion.

Equipment Setup:

  • Analytical Balance: Calibrated to ±0.1 mg.

  • Static Control: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat).[1]

    • Reasoning: Isotope powders are often dry and carry static charge.[1] Static causes powder to "jump" off the spatula, creating inhalation hazards and loss of expensive material.[1]

Step-by-Step Procedure:

  • Zone Prep: Wipe down the balance area with 70% Ethanol.[1] Allow to dry.[1][3]

  • Static Discharge: Point the anti-static gun at the vial of DL-SERINE (3-13C) and the weighing boat. Trigger slowly to neutralize surface charge.[1]

  • Transfer: Open the vial. Do not put the cap face down on the bench (contamination risk).[1] Hold it or place it face up on a clean Kimwipe.[1]

  • Weighing: Use a clean, dedicated spatula.[1] Transfer powder gently.[1]

    • Technique: Do not tap the spatula on the balance pan.[1] Tap your finger against the spatula handle to dislodge powder.[1]

  • Closure: Immediately recap the source vial. Parafilm the closure if storing for long periods to prevent moisture uptake.[1]

Phase C: Disposal & Spill Management[1]
  • Spills: Do not dry sweep (creates dust).[1]

    • Protocol: Cover spill with a wet paper towel (water-dampened).[1] Wipe inward from the perimeter.[1] Dispose of as chemical waste.[1]

  • Waste: DL-SERINE (3-13C) is non-hazardous chemical waste .[1] It does not require radioactive disposal streams.[1][4] Label clearly as "Non-Hazardous / Stable Isotope."[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this isotope, integrating safety with sample integrity checks.

G Start START: Handling DL-SERINE (3-13C) RiskAssess Risk Assessment: 1. Dust Hazard (Inhalation) 2. Sample Contamination (Keratin) Start->RiskAssess PPE_Check PPE Verification: - Nitrile Gloves (Double) - N95 Mask - Tyvek Coat RiskAssess->PPE_Check Static_Check Is Static Present? (Powder clinging to glass?) PPE_Check->Static_Check Ionize Apply Anti-Static Gun Neutralize Charge Static_Check->Ionize Yes Weighing Weighing Procedure: - No exposed skin - Cap face-up Static_Check->Weighing No Ionize->Weighing Spill Spill Event? Weighing->Spill Cleanup WET WIPE Method (No Dry Sweeping) Spill->Cleanup Yes Disposal Disposal: Chemical Waste Stream (NON-RADIOACTIVE) Spill->Disposal No Cleanup->Disposal End Process Complete Integrity Maintained Disposal->End

Figure 1: Operational workflow for DL-SERINE (3-13C) handling, emphasizing static control and spill logic.

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary: DL-Serine.[1][5][6][7][8] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: 29 CFR 1910.132.[1][9] United States Department of Labor.[1] Retrieved from [Link][1][10]

Sources

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